molecular formula C7H11NO2 B3260493 7-azabicyclo[2.2.1]heptane-1-carboxylic Acid CAS No. 331258-38-9

7-azabicyclo[2.2.1]heptane-1-carboxylic Acid

Cat. No.: B3260493
CAS No.: 331258-38-9
M. Wt: 141.17 g/mol
InChI Key: DXJLLSBTGVSGQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc) is a conformationally constrained proline analogue that incorporates a bridged bicyclic scaffold into molecular structures . This compound, with the molecular formula C7H11NO2 , is a valuable building block in medicinal chemistry and drug discovery. Its primary research value lies in its ability to restrict the conformational freedom of peptide chains, making it an ideal tool for studying structure-activity relationships and for designing novel peptide mimetics . The 7-azabicyclo[2.2.1]heptane skeleton is a key structural motif in several biologically active compounds, most notably in the alkaloid epibatidine, and has been investigated for applications in developing analgesics and anti-inflammatory agents . Synthetic methodologies for obtaining this scaffold and its derivatives, such as via bridgehead radical reactions or Diels-Alder cycloadditions, continue to be an active area of research . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-azabicyclo[2.2.1]heptane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-6(10)7-3-1-5(8-7)2-4-7/h5,8H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJLLSBTGVSGQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Discovery and Synthesis of 7-Azabicyclo[2.2.1]heptane-1-carboxylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of conformationally restricted amino acids (CRAAs) is a cornerstone of modern peptidomimetic drug discovery. By locking the peptide backbone into specific geometries, researchers can elucidate spatial requirements for receptor binding, enhance proteolytic stability, and improve pharmacological profiles. Among these CRAAs, 7-azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc) stands out as a highly rigid, bridged azabicyclic analogue of proline[1]. This whitepaper provides an in-depth technical analysis of the structural rationale, historical discovery, and the two primary synthetic methodologies used to construct the Ahc core.

Structural Rationale & Molecular Discovery

The discovery and subsequent synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid were driven by the need to overcome the conformational flexibility of natural peptides. Natural proline induces specific secondary structures (such as


-turns), but its pyrrolidine ring still undergoes rapid exo/endo puckering.

By introducing a methylene bridge to form the 7-azabicyclo[2.2.1]heptane skeleton, the


 and 

torsion angles of the amino acid are severely restricted[2]. This structural restriction forces the molecule into a rigid geometry that mimics the bioactive, receptor-bound conformation of specific peptides. Furthermore, the Ahc core serves as a critical synthetic precursor for the development of epibatidine analogues and GlyT1 uptake inhibitors, proving the existence and utility of bridgehead radicals in complex aza-systems[2].

Synthetic Strategy I: The Rapoport Chirospecific Approach (1996)

Mechanistic Causality

Developed by Campbell and Rapoport, this route addresses the critical need for optically pure CRAAs in asymmetric peptidomimetics. The causality of this design relies on the Chiral Pool —specifically starting from L-glutamic acid. By leveraging the existing stereocenter of L-glutamic acid, the synthesis bypasses the need for inefficient late-stage chiral resolution. The key C–C bond-forming steps utilize a thiolactam sulfide contraction followed by a highly controlled transannular alkylation[3].

Step-by-Step Methodology
  • Thiolactam Formation: L-glutamic acid is converted into a highly functionalized thiolactam intermediate. This step primes the molecule for ring contraction.

  • Sulfide Contraction: An Eschenmoser sulfide contraction is executed to extrude sulfur, forming a functionalized pyrrolidine ring while strictly maintaining the stereochemical integrity of the chiral center[3].

  • Transannular Alkylation (Cyclization): The resulting N-BOC bromide intermediate is dissolved in dry THF. A potassium base is introduced to generate a potassium enolate. The enolate undergoes an intramolecular transannular alkylation, attacking the bromide to close the strained [2.2.1] bicyclic system.

  • Deprotection: The N-BOC bicycle is refluxed in 2M aqueous HCl for 24 hours. This global deprotection yields the fully unprotected, crystalline 7-azabicyclo[2.2.1]heptane-1-carboxylic acid[3].

Protocol Self-Validation

This protocol is a self-validating system through chiral stationary phase HPLC . The successful transannular alkylation is validated by the isolation of the crystalline product; if racemization or elimination had occurred during the enolate formation, the product would fail to crystallize efficiently and would show split peaks on the chiral chromatogram. The stereocenter derived from L-glutamic acid flawlessly directs the absolute configuration of the bridged system[3].

Rapoport N1 L-Glutamic Acid (Chiral Pool) N2 Thiolactam Formation (Intermediate) N1->N2 N3 Sulfide Contraction (C-C Bond Formation) N2->N3 N4 Transannular Alkylation (Potassium Enolate in THF) N3->N4 N5 7-azabicyclo[2.2.1]heptane- 1-carboxylic acid N4->N5

Workflow of the Rapoport chirospecific synthesis via transannular alkylation.

Synthetic Strategy II: The Avenoza-Cativiela Diels-Alder Approach (2001)

Mechanistic Causality

While the Rapoport synthesis provides optical purity, it requires a lengthy sequence. Avenoza and Cativiela engineered a shorter, highly scalable route using an achiral starting material (D,L-serine). The causality here is driven by atom economy and rapid complexity generation . By utilizing a Diels-Alder [4+2] cycloaddition between methyl 2-benzamidoacrylate and Danishefsky's diene, the six-membered ring is formed in a single step. The subsequent base-promoted internal nucleophilic displacement efficiently constructs the azabicyclic core[1].

Step-by-Step Methodology
  • Dienophile Preparation: D,L-serine methyl ester hydrochloride undergoes N- and O-benzoylation using 2 equivalents of benzoyl chloride and triethylamine. Subsequent treatment with DBU eliminates the O-benzoyl group, yielding the dienophile, methyl 2-benzamidoacrylate[1].

  • Diels-Alder Cycloaddition: The dienophile is refluxed with Danishefsky's diene to form the[4+2] cycloadduct.

  • Activation: The cycloadduct is chemically transformed into a methanesulfonate derivative, converting a hydroxyl group into a highly reactive leaving group.

  • Base-Promoted Cyclization: The methanesulfonate precursor (e.g., 2.4 g, 6.7 mmol) is dissolved in 70 mL of dry THF. Under an inert atmosphere at -78°C, 1M tBuOK in THF (7.4 mL) is added dropwise. Causality note: Cryogenic temperatures prevent unwanted elimination side reactions, allowing the sterically hindered base to promote intramolecular nucleophilic attack by the nitrogen anion. The reaction is stirred for 1 h at -78°C, then warmed to room temperature for 16 h[1].

  • Hydrolysis & Deprotection: The reaction is quenched with 2N HCl. The resulting ester is hydrolyzed, and the amino acid hydrochloride is dissolved in ethanol and refluxed with propylene oxide for 2 hours to yield the free Ahc[1].

Protocol Self-Validation

The Avenoza protocol validates itself via


C NMR spectroscopy . The successful formation of the strained [2.2.1] bicyclic system is immediately confirmed by the disappearance of the methanesulfonate signals and the emergence of highly symmetrical bridgehead carbons. Specifically, the C1 and C4 carbons resonate distinctly at 

58.1 and 74.5 ppm in D

O, providing an unambiguous, self-contained proof of cyclization[1].

Avenoza N1 Methyl 2-benzamidoacrylate (Dienophile) N3 Diels-Alder Cycloaddition ([4+2] Adduct) N1->N3 N2 Danishefsky's Diene (Diene) N2->N3 N4 Methanesulfonate Intermediate N3->N4 N5 Base-Promoted Cyclization (tBuOK / THF) N4->N5 N6 Ahc (Constrained Proline) N5->N6

Avenoza-Cativiela Diels-Alder synthetic route to the Ahc azabicyclic core.

Comparative Quantitative Analysis

To assist drug development professionals in selecting the appropriate synthetic route for their specific library generation needs, the quantitative metrics of both methodologies are summarized below:

MetricRapoport Approach (1996)Avenoza-Cativiela Approach (2001)
Starting Material L-Glutamic Acid[3]D,L-Serine (Achiral precursor)[1]
Key Transformation Transannular AlkylationDiels-Alder Cycloaddition
Total Synthetic Steps 6 (from thiolactam intermediate)5 (from starting material)
Overall Yield 47%51%
Stereochemical Outcome Optically Pure (Chirospecific)Racemic (Requires downstream resolution)
Primary Utility Precision Asymmetric PeptidomimeticsScalable Combinatorial Scaffolds

References

  • Campbell, J. A., & Rapoport, H. (1996).
  • Avenoza, A., Cativiela, C., Busto, J. H., Fernández-Recio, M. A., Peregrina, J. M., & Rodríguez, F. (2001). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron.
  • Barriobero Neila, J. I. Synthesis and applications of 7-azabicyclo[2.2.1]heptane-1-carboxylic systems. Universidad de La Rioja.

Sources

The Bridgehead Constraint: Technical Guide to 7-Azabicyclo[2.2.1]heptane-1-carboxylic Acid (Ahc)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary 7-Azabicyclo[2.2.1]heptane-1-carboxylic acid (often abbreviated as Ahc ) represents a pinnacle of conformational restriction in medicinal chemistry. As a bridged analogue of proline, it locks the pyrrolidine ring into a rigid bicyclic scaffold, effectively freezing the


 (phi) and 

(psi) torsion angles. This guide analyzes the physicochemical properties, synthetic challenges, and pharmacochemical utility of Ahc, specifically designed for researchers optimizing peptide mimetics and high-affinity ligands.

Structural & Physicochemical Profile

Molecular Architecture

Ahc is an


-amino acid characterized by a nitrogen atom bridging positions 1 and 4 of a cyclohexane ring (or more accurately, a 1,4-bridged piperidine, though pharmacologically viewed as a bridged proline).
  • Geometry: The molecule possesses a rigid [2.2.1] bicyclic cage. Unlike proline, which retains some envelope puckering flexibility, Ahc is conformationally locked.

  • Chirality: A critical and often overlooked property is that the unsubstituted 1-carboxylic acid core is achiral (meso). The molecule possesses a plane of symmetry passing through the nitrogen bridge (N7), the C1 bridgehead, and the C4 bridgehead. This eliminates the need for enantioselective synthesis unless further substitution (e.g., at C2) is introduced.

  • Steric Bulk: The bridgehead carboxyl group is sterically crowded, creating a "neopentyl-like" environment that significantly retards metabolic hydrolysis of adjacent amide bonds.

Physicochemical Properties
PropertyValue / CharacteristicImplication for Drug Design
Formula

Low MW fragment (MW ~153.18) ideal for FBDD.
LogP ~0.5 (Estimated)Lower lipophilicity than comparable carbocycles due to the amine.
Basicity (N7) pKa ~ 8.5 - 9.0The bridgehead nitrogen is less accessible for solvation, slightly modifying basicity compared to proline.
Conformation Boat-like (Fixed)Induces Type VI

-turns in peptides; destabilizes

-helices.
Metabolic Stability HighThe quaternary

-carbon prevents

-proton abstraction and racemization.

Synthetic Access: The "Avenoza" Route[1]

Synthesizing bridgehead-substituted [2.2.1] systems is notoriously difficult due to the inability to form double bonds at the bridgehead (Bredt’s rule) and steric hindrance preventing standard


 attacks.

The most robust protocol, established by Avenoza, Cativiela, and colleagues , utilizes a Diels-Alder strategy followed by an intramolecular displacement. This route avoids the low-yielding transannular alkylations of earlier methods.

Synthetic Workflow (DOT Visualization)

AvenozaSynthesis cluster_legend Mechanism Logic Start Methyl 2-benzamidoacrylate (Dienophile) DA_Adduct Cyclohexane Adduct (Diels-Alder) Start->DA_Adduct Heat / Lewis Acid Diene Danishefsky's Diene Diene->DA_Adduct Intermed Mesylate Intermediate (Leaving Group Install) DA_Adduct->Intermed 1. Hydrolysis 2. Reduction 3. MsCl Cyclization Intramolecular Displacement (Base Promoted) Intermed->Cyclization NaH / THF Product 7-Azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc) Cyclization->Product Deprotection Descr The key step exploits the proximity of the amide nitrogen to the mesylate on the cyclohexane ring to force bridge formation.

Figure 1: The Avenoza synthetic pathway leverages a Diels-Alder cycloaddition to assemble the carbon skeleton, followed by a nucleophilic closure to form the N-bridge.[1][2][3][4]

Medicinal Chemistry Applications

Peptidomimetics & Turn Induction

Ahc is primarily deployed as a Proline Surrogate . In native peptides, proline is the only residue capable of stabilizing cis-amide bonds (cis-trans isomerization). Ahc, due to its bridge, locks the backbone dihedral angles (


) into a narrow region of the Ramachandran plot.
  • 
    -Turn Stabilization:  Incorporating Ahc into a peptide sequence strongly promotes the formation of Type VI 
    
    
    
    -turns
    . This is critical for mimicking the "hairpin" loops of antibodies or receptor-binding domains.
  • Entropy Reduction: By pre-organizing the ligand into its bioactive conformation, Ahc reduces the entropic penalty upon binding to a receptor. This phenomenon, known as the "rigidification strategy," can improve affinity by 10-100 fold compared to flexible linear peptides.

HCV Protease Inhibitors

The 7-azabicyclo[2.2.1] scaffold has been explored in the design of Hepatitis C Virus (HCV) NS3 protease inhibitors. The rigid lipophilic core fits into the S2 subsite of the enzyme, while the carboxylic acid directs the orientation of the electrophilic "warhead."

Experimental Protocol: Isolation of N-Boc-Ahc

Note: This protocol assumes the starting material is the methyl ester precursor generated via the Avenoza route.

Objective: Hydrolysis and Protection to yield N-Boc-7-azabicyclo[2.2.1]heptane-1-carboxylic acid suitable for Solid Phase Peptide Synthesis (SPPS).

Reagents:

  • Ahc-Methyl Ester (1.0 eq)

  • LiOH (2.5 eq)

  • Di-tert-butyl dicarbonate (

    
    ) (1.2 eq)
    
  • THF/Water (1:1 v/v)

Step-by-Step Methodology:

  • Saponification: Dissolve the Ahc-methyl ester in THF/Water (1:1). Cool to 0°C. Add LiOH slowly.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (disappearance of ester spot). Critical: The bridgehead ester is sterically hindered and may require longer reaction times than standard esters.

  • In-situ Protection: Without isolating the free amino acid, add

    
     directly to the alkaline solution. Adjust pH to ~9.0 using NaOH if necessary to maintain nucleophilicity of the amine.
    
  • Workup: Stir for 12 hours. Acidify the solution carefully to pH 3.0 using 1M HCl. Caution: Do not acidify below pH 2 to avoid Boc cleavage.

  • Extraction: Extract with Ethyl Acetate (3x). The product will partition into the organic phase.

  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Hexane/EtOAc to yield the white crystalline solid.
    

References

  • Avenoza, A., Cativiela, C., et al. (2001). "New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid." Tetrahedron.

  • Hart, B. P., & Rapoport, H. (1999). "Conformationally Constrained 7-Azabicyclo[2.2.1]heptane Amino Acids. Synthesis of a Glutamic Acid Analogue." The Journal of Organic Chemistry.

  • Barriobero, J. I. "Synthesis and applications of 7-azabicyclo[2.2.1]heptane-1-carboxylic systems." University of La Rioja Doctoral Thesis.

  • Han, W., et al. (1999). "7-Azabicycloheptane Carboxylic Acid: A Proline Replacement in a Boroarginine Thrombin Inhibitor."[5] Organic Letters.

  • Sigma-Aldrich. "Product Specification: 7-tert-butoxycarbonyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid."[6][7]

Sources

7-azabicyclo[2.2.1]heptane-1-carboxylic acid as a constrained proline analogue

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Rigidity: A Technical Guide to 7-Azabicyclo[2.2.1]heptane-1-carboxylic Acid as a Constrained Proline Analogue

The Architectural Problem in Peptidomimetics

Native peptides are notoriously flexible, which often leads to poor receptor selectivity, entropic penalties upon binding, and rapid proteolytic degradation. Proline is unique among proteinogenic amino acids because its pyrrolidine ring restricts the conformational space of the peptide backbone, frequently inducing


-turns[1]. However, native L-proline still exhibits significant flexibility—specifically pyrrolidine ring puckering—and allows for both cis and trans amide bond isomers.

To lock a peptide into its bioactive conformation, we must engineer synthetic rigidity. 7-azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc) represents a pinnacle of this approach. By introducing an ethane bridge between the


 (C2) and 

(C5) carbons of the pyrrolidine ring, Ahc becomes a highly constrained 2,5-alkaneproline[1]. This bicyclic architecture not only eliminates ring puckering but also pyramidalizes the nitrogen, drastically altering the conformational landscape of the resulting peptidomimetic.

Conformational Mechanics: Forcing the Type I -Turn

When incorporated into a peptide backbone, standard L-proline typically accommodates a Type II


-turn disposition. In stark contrast, X-ray diffraction and NMR analyses demonstrate that Ahc forces the peptide into a highly stabilized Type I 

-turn.

Causality of the Turn Shift: The 2,5-ethane bridge creates severe steric bulk that clashes with adjacent residues if a Type II turn is attempted. Furthermore, the pyramidalized bridgehead nitrogen in the 7-azabicyclo[2.2.1]heptane skeleton creates an attractive non-covalent interaction between the middle NH group of the turn and the bicyclic nitrogen. This unique combination of electronic attraction and steric restriction exclusively stabilizes the Type I conformation, making Ahc an invaluable tool for probing structure-activity relationships (SAR) in targets like thrombin and HIV-1 protease[2].

ConformationalMechanics A Ahc Incorporation into Peptide Backbone B 2,5-Alkylidene Bridge Formation A->B C Nitrogen Pyramidalization & Steric Restriction B->C D Stabilization of Type I β-Turn Conformation C->D Conformational Locking E Enhanced Proteolytic Resistance D->E F Target Affinity / Bioactivity D->F

Fig 1: Mechanistic pathway of Ahc-induced Type I β-turn stabilization and biological effects.

De Novo Synthesis Workflow: The Avenoza Methodology

Early syntheses of Ahc relied on complex transannular alkylation from chiral L-glutamic acid precursors[3]. However, for scalable peptidomimetic development, the highly efficient, achiral Diels-Alder approach developed by Avenoza et al. allows for rapid gram-scale production[2].

Experimental Causality: The key to this synthesis is the choice of dienophile. While methyl 2-acetamidoacrylate is commercially available, substituting the acetamide with a benzamide group (methyl 2-benzamidoacrylate) provides superior stereocontrol and higher yields during the cycloaddition with Danishefsky's diene[2]. The bulky benzoyl group prevents unwanted side reactions during the subsequent enol ether hydrolysis.

SynthesisWorkflow A Methyl 2-benzamidoacrylate + Danishefsky's Diene B Diels-Alder Cycloadduct (Cyclohexane derivative) A->B Cycloaddition C Methanesulfonate Intermediate B->C Mesylation D Base-Promoted Cyclization (tBuOK) C->D Intramolecular Displacement E 7-Azabicyclo[2.2.1]heptane- 1-carboxylic acid (Ahc) D->E Hydrolysis

Fig 2: De novo synthesis of Ahc via Diels-Alder cycloaddition and intramolecular cyclization.

Self-Validating Protocol: Synthesis of Ahc

  • Cycloaddition : React methyl 2-benzamidoacrylate with Danishefsky's diene in refluxing toluene. Validation: Monitor the disappearance of the diene via TLC (UV active).

  • Functionalization : Convert the resulting cycloadduct to the corresponding cyclohexanol derivative via standard reduction, followed by mesylation using methanesulfonyl chloride (MsCl) and triethylamine in dichloromethane (DCM).

  • Intramolecular Cyclization (The Critical Step) : Dissolve the mesylate in dry THF. Add 1.1 equivalents of potassium tert-butoxide (tBuOK) at -78°C, then warm to room temperature[2]. Causality: tBuOK is a strong, highly sterically hindered base. It selectively deprotonates the benzamide nitrogen without acting as a nucleophile to attack the methyl ester. The resulting amide anion performs an internal S_N2 displacement of the mesylate, forming the 7-aza bridge. Validation: Verify the formation of the bicyclic system via

    
    C NMR; the appearance of bridgehead carbon signals at ~58.1 and 74.5 ppm confirms successful cyclization[2].
    
  • Deprotection : Hydrolyze the benzoyl and ester groups using 6N HCl at reflux. Neutralize with propylene oxide in ethanol to precipitate free Ahc as a white solid[2].

Peptidomimetic Integration: Solid-Phase Peptide Synthesis (SPPS)

Incorporating Ahc into a peptide chain requires overcoming the extreme steric hindrance of the secondary bridgehead nitrogen. Standard coupling reagents (e.g., HBTU, DIC) will fail, resulting in massive deletion sequences.

Self-Validating Protocol: Ahc Coupling in SPPS

  • Resin Preparation : Swell the Fmoc-protected amino acid resin in DMF for 30 minutes. Deprotect using 20% piperidine in DMF.

  • Ahc Activation : Use 3.0 equivalents of Fmoc-Ahc-OH. Activate with 3.0 equivalents of HATU and 3.0 equivalents of HOAt in DMF. Add 6.0 equivalents of DIPEA. Causality: HATU/HOAt generates a highly reactive 7-aza-OBt ester. The nitrogen in Ahc is buried within the bicyclic cleft; HOAt is less sterically demanding than standard HOBt and provides a neighboring-group effect via its pyridine nitrogen, accelerating the acylation of the hindered amine.

  • Coupling : Add the activated mixture to the resin. React for 4-12 hours at room temperature.

  • Validation : Perform a Chloranil test (since Ahc is a secondary amine, the standard Kaiser test will yield a false negative). A blue color on the beads indicates incomplete coupling; a colorless/yellow bead indicates success. Double couple if necessary.

Quantitative Conformational Data

The structural advantages of Ahc over native L-proline are summarized below. The rigidification drastically alters the preferred geometry of the peptide backbone.

FeatureNative L-Proline7-Azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc)
Structural Constraint None (Flexible pyrrolidine ring)2,5-Ethane Bridge (Rigid bicyclic system)
Nitrogen Geometry Planar (in amide bond)Pyramidalized
Dominant

-Turn
Type IIType I
Ring Puckering Rapid interconversion (Envelope/Half-chair)Locked
Proteolytic Stability HighExtremely High

References

  • Avenoza, A., Cativiela, C., Busto, J. H., Fernández-Recio, M. A., Peregrina, J. M., & Rodríguez, F. (2001). "New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid." Tetrahedron, 57(3), 545-548. 2

  • Campbell, J. A., & Rapoport, H. (1996). "Chirospecific Syntheses of Conformationally Constrained 7-Azabicycloheptane Amino Acids by Transannular Alkylation." The Journal of Organic Chemistry, 61(18), 6313-6325. 4

  • Estiarte, M. A., et al. (2003). "Stabilisation of the type I β-turn conformation by a bicyclic analogue of proline." Tetrahedron Letters, 44(30).

  • Tellitu, I., et al. (2007). "A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton." Tetrahedron, 63(23), 5056-5061.1

Sources

Technical Whitepaper: Structural Dynamics & Synthetic Utility of 7-Azabicyclo[2.2.1]heptane-1-carboxylic Acid (Ahc)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural analysis, synthesis, and application of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid (often abbreviated as Ahc ). This guide is designed for medicinal chemists and structural biologists focusing on peptidomimetics and conformationally constrained scaffolds.

Executive Summary: The "Rigid Proline" Paradigm

In the landscape of rational drug design, controlling peptide backbone geometry is paramount for high-affinity target binding. Proline is the natural choice for inducing turns, yet it retains significant conformational flexibility. 7-azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc) represents a "super-constrained" proline analogue. By bridging the pyrrolidine ring, Ahc locks the


 and 

torsion angles, enforcing specific secondary structures (predominantly

-turns) and enhancing metabolic stability against proteolysis.

This guide analyzes the Ahc scaffold, detailing its unique bridgehead stereoelectronics, a validated synthetic protocol for its production, and its application in high-potency inhibitor design.

Structural Architecture & Stereochemistry

The Norbornane-Like Skeleton

The Ahc core mimics the norbornane ([2.2.1]heptane) skeleton but substitutes the C7 bridge with nitrogen. This substitution introduces distinct stereoelectronic effects compared to its carbocyclic counterpart.[1]

  • Bridgehead Geometry: The carboxylic acid at position C1 is located at the bridgehead. Unlike standard amino acids, the

    
    -carbon (C1) is quaternary and part of a rigid bicyclic system. This prevents racemization at the 
    
    
    
    -center, a common issue in peptide synthesis.
  • Symmetry & Chirality:

    • The unsubstituted Ahc molecule possesses a plane of symmetry (

      
      ) passing through C1, N7, and C4.
      
    • Consequently, Ahc is an achiral (meso-like) compound .

    • Note: Derivatization at C2, C3, C5, or C6 desymmetrizes the molecule, creating enantiomeric pairs (e.g., the 2-hydroxy derivatives used as hydroxyproline mimics).

Conformational Locking

While proline can toggle between


-endo and 

-exo puckering, Ahc is frozen. The [2.2.1] bridge forces the "pyrrolidine" segment into a specific envelope conformation.
  • Torsion Angles: The bridgehead constraints restrict the

    
     angle (N-C
    
    
    
    -C(=O)) to a narrow range, typically deviating significantly from the standard proline values. This makes Ahc an ideal inducer of Type I and Type II
    
    
    -turns.
  • Nitrogen Pyramidalization: The N7 atom exhibits increased pyramidalization compared to standard amines due to ring strain, affecting its basicity and nucleophilicity.

Structural Visualization (DOT Diagram)

Ahc_Structure cluster_properties Conformational Effects Core 7-azabicyclo[2.2.1] heptane Core C1 C1 Bridgehead (Quaternary C) Core->C1 Contains N7 N7 Bridge (Secondary Amine) Core->N7 Contains Lock Phi/Psi Angle Lock Core->Lock Enforces COOH 1-COOH Group (Sterically Crowded) C1->COOH Substituted with Symmetry Plane of Symmetry (Achiral) C1->Symmetry Lies on N7->Symmetry Lies on Turn Beta-Turn Induction Lock->Turn Promotes

Figure 1: Structural deconstruction of the Ahc molecule highlighting the achiral bridgehead architecture.

Validated Synthetic Protocol

The synthesis of bridgehead-substituted 7-azabicyclo[2.2.1]heptanes is challenging due to the strain energy of the system. The most robust method, developed by Avenoza et al. , utilizes a Diels-Alder strategy followed by an intramolecular displacement.

Reaction Pathway[2][3][4][5]
  • Diels-Alder Cycloaddition: Reaction of a serine-derived dienophile (methyl 2-benzamidoacrylate) with Danishefsky’s diene.

  • Hydrolysis & Reduction: Formation of the ketone and stereoselective reduction to the alcohol.

  • Ring Closure: Mesylation of the alcohol followed by base-promoted internal nucleophilic displacement by the amide nitrogen.

Step-by-Step Methodology

Note: All steps should be performed in a fume hood with appropriate PPE.

Step 1: Dienophile Preparation

  • Start with D,L-serine methyl ester hydrochloride.[2]

  • Benzoylate using benzoyl chloride (BzCl) and triethylamine (

    
    ) in 
    
    
    
    .
  • Treat with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to induce elimination, yielding methyl 2-benzamidoacrylate .

Step 2: Diels-Alder & Hydrolysis

  • React methyl 2-benzamidoacrylate with Danishefsky’s diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene) in toluene/xylene under reflux.

  • Treat the intermediate silyl enol ether with dilute HCl/THF to hydrolyze, yielding the cyclohexanone derivative .

Step 3: Stereoselective Reduction

  • Dissolve the ketone in dry THF at -78°C.

  • Add L-Selectride (lithium tri-sec-butylborohydride) dropwise. Rationale: L-Selectride provides steric bulk to favor the formation of the cis-alcohol (relative to the amide), which is required for the trans-arrangement necessary for SN2 displacement.

  • Quench and purify to isolate the alcohol.

Step 4: The "Ahc" Cyclization (Critical Step)

  • Mesylation: React the alcohol with methanesulfonyl chloride (MsCl) and DIEA in

    
     to form the mesylate.
    
  • Cyclization: Treat the mesylate with NaH (Sodium Hydride) in dry DMF or THF.

    • Mechanism:[2][3][4][5] The deprotonated amide nitrogen attacks the carbon bearing the mesylate group in an intramolecular

      
       reaction.
      
    • Observation: Formation of the [2.2.1] bridge.[2][6][3][7]

  • Deprotection: Hydrolyze the ester and benzoyl groups (typically 6N HCl reflux) to yield the free amino acid Ahc .

Synthetic Workflow Diagram (DOT)

Synthesis_Workflow Start Serine Methyl Ester Dienophile Methyl 2-benzamidoacrylate Start->Dienophile BzCl, Et3N, DBU Adduct Cyclohexanone Derivative Dienophile->Adduct Diels-Alder (+ Diene) Diene Danishefsky's Diene Diene->Adduct Alcohol Cis-Alcohol (via L-Selectride) Adduct->Alcohol Stereoselective Reduction Mesylate Mesylate Intermediate Alcohol->Mesylate MsCl, DIEA Cyclized Protected Ahc (Bicyclic) Mesylate->Cyclized NaH (Intramolecular SN2) Final Ahc (Free Acid) Cyclized->Final Hydrolysis (HCl)

Figure 2: The Avenoza synthetic route for Ahc production via Diels-Alder and intramolecular cyclization.

Spectroscopic Characterization

To validate the synthesis of Ahc, specific spectroscopic markers must be identified. The absence of the olefinic protons and the appearance of bridgehead signals are diagnostic.

NMR Data Summary (Typical values in )
PositionProton (

)
Carbon (

)
Diagnostic Feature
C1 (Bridgehead) -~74.5 ppmQuaternary carbon; significantly downfield due to N and COOH.
C4 (Bridgehead) ~4.15 - 4.20 ppm (m)~58.1 ppmBridgehead methine; coupling to bridge protons.
C2, C3, C5, C6 ~1.8 - 2.1 ppm (m)~27 - 31 ppmEthano bridge methylene protons appear as multiplets.
C=O (Acid) -~175.4 ppmCarbonyl characteristic signal.[2]
Mass Spectrometry
  • Molecular Ion:

    
     Da.[8]
    
  • Fragmentation: Loss of

    
     (44 Da) is a common fragmentation pathway for the bridgehead acid.
    

Pharmacophore Integration & Applications

Ahc is not merely a structural curiosity; it is a functional tool in peptidomimetic drug design.

Boroarginine Thrombin Inhibitors

In the development of thrombin inhibitors, replacing the central proline residue with Ahc restricts the conformation of the inhibitor, potentially reducing the entropic penalty of binding. The 1-COOH group serves as the attachment point for the pharmacophore warhead.

HIV-1 Protease Inhibitors

Ahc has been incorporated into the P2' position of HIV-1 protease inhibitors. The rigid bicyclic scaffold fills the hydrophobic S2' pocket more effectively than flexible alkyl chains, improving potency.

Epibatidine Analogues

While Epibatidine is a 7-azabicyclo[2.2.1]heptane derivative (substituted at C2), the methods developed for Ahc (1-substituted) allow for the exploration of "bridgehead-functionalized" nicotinic acetylcholine receptor (nAChR) ligands, offering a different vector for structure-activity relationship (SAR) studies.

References

  • Avenoza, A., Cativiela, C., Busto, J. H., Fernández-Recio, M. A., Peregrina, J. M., & Rodríguez, F. (2001).[2] New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron, 57(25), 5445-5451.

  • Rapoport, H., et al. (1996). Chirospecific Syntheses of Conformationally Constrained 7-Azabicycloheptane Amino Acids by Transannular Alkylation. The Journal of Organic Chemistry, 61(10).

  • Han, W., et al. (1999). 7-Azabicycloheptane Carboxylic Acid: A Proline Replacement in a Boroarginine Thrombin Inhibitor.[9] Organic Letters, 1(11), 1871-1874.

  • PubChem. (n.d.). 7-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride. National Library of Medicine.

  • Kubyshkin, I. V., et al. (2012). Synthesis of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, a rigid non-chiral analogue of 2-aminoadipic acid. Synthesis.

Sources

Spectroscopic Characterization of 7-Azabicyclo[2.2.1]heptane-1-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

In the field of peptidomimetics and rational drug design, conformationally restricted amino acids are critical tools for probing receptor binding pockets and stabilizing peptide secondary structures. 7-Azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc) is a highly specialized, achiral, rigid proline analogue. By introducing a methylene bridge across the pyrrolidine ring, the molecule is locked into a boat-like bicyclic framework.

As a Senior Application Scientist, I emphasize that acquiring analytical data for such molecules is only the baseline; interpreting the causality behind the data—how steric strain and electronic induction dictate spectroscopic behavior—is what ensures robust molecular characterization. This whitepaper provides an in-depth, self-validating framework for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characterization of Ahc.

Causality in Spectroscopic Behavior

The spectroscopic signature of Ahc is governed by two primary structural features:

  • The Bicyclic Bridgehead System: The nitrogen atom (N7) and the carboxylic acid group are both positioned at the C1 bridgehead. This creates extreme steric rigidity and complex diastereotopic environments for the adjacent methylene protons.

  • Zwitterionic Equilibrium: Like all amino acids, Ahc exists as a zwitterion in neutral aqueous media but is frequently synthesized and isolated as a hydrochloride salt to prevent premature decarboxylation. The protonation state drastically alters the chemical shifts of the carboxylate carbon.

Causality N Bridgehead N7 (Inductive Deshielding) R1 C1 Downfield Shift (74.5 ppm) N->R1 R2 C4 Downfield Shift (58.1 ppm) N->R2 C C1 Carboxyl Group (Electron Withdrawal) C->R1 S Bicyclic Rigidity (Steric Strain) R3 Complex Multiplets (Diastereotopic CH2) S->R3

Electronic and steric causality dictating Ahc NMR chemical shifts.

Quantitative Spectroscopic Data

The following tables synthesize the definitive spectroscopic parameters for Ahc, grounded in authoritative characterization standards .

Table 1: ¹H and ¹³C NMR Assignments (Free Amino Acid in D₂O)

Note: In a typical aliphatic amino acid, the alpha-carbon resonates between 50–60 ppm. In Ahc, the C1 carbon is simultaneously bonded to the highly electronegative N7 and the electron-withdrawing carboxylate group, severely deshielding the nucleus to 74.5 ppm.

NucleusChemical Shift (ppm)MultiplicityIntegrationAssignmentStructural Causality
C1 74.5C (quat)-Bridgehead C-COO⁻Dual deshielding by N7 and COO⁻
C4 58.1CH-Bridgehead C-HDeshielded by adjacent N7
C2, C3, C5, C6 27.5, 30.6CH₂-Ethylene bridgesRigid diastereotopic environment
COO⁻ 175.4C (quat)-CarboxylateZwitterionic state (shifts to ~171.4 in HCl salt)
H4 4.15 – 4.20m1HBridgehead protonSpin-spin coupling to adjacent CH₂ groups
H2, H3, H5, H6 1.83 – 2.10m8HMethylene protonsComplex multiplet due to locked conformation
Table 2: FT-IR and High-Resolution Mass Spectrometry (HRMS) Data
TechniqueKey SignalAssignmentDiagnostic Significance
FT-IR ~1590 – 1610 cm⁻¹Asymmetric COO⁻ stretchValidates the zwitterionic state in solid phase
FT-IR 2500 – 3000 cm⁻¹Broad N-H₂⁺ stretchConfirms protonation of the bridgehead amine
ESI-MS (+) m/z 142.08[M+H]⁺Confirms exact mass (Theoretical: 141.0789 Da)
ESI-MS/MS m/z 96.08[M-HCOOH]⁺Characteristic collision-induced loss of formic acid

Self-Validating Experimental Protocols

A protocol is only as robust as its internal controls. To ensure absolute trustworthiness in drug development workflows, the following methodologies incorporate self-validating checkpoints.

Workflow A Sample Prep (D2O + DSS) B 1D/2D NMR Acquisition A->B D FT-IR (ATR) Analysis A->D E ESI-HRMS Acquisition A->E C DEPT-135 Validation B->C F Data Synthesis C->F D->F E->F

Self-validating spectroscopic workflow for Ahc characterization.

Protocol 1: NMR Acquisition with Internal Validation
  • Solvent Selection: Dissolve 15 mg of Ahc in 0.6 mL of D₂O (for the zwitterion) or CD₃OD (for the HCl salt). Causality: Ahc is highly polar; D₂O ensures complete dissolution while exchanging the labile N-H and O-H protons, simplifying the ¹H spectrum by removing broad quadrupolar coupling artifacts from the nitrogen.

  • Standardization: Add 0.1% DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift reference (0.0 ppm). Do not use TMS, as it is insoluble in aqueous media.

  • 1D Acquisition: Acquire ¹H NMR (minimum 16 scans, relaxation delay 2s) and ¹³C NMR (minimum 512 scans, relaxation delay 2s).

  • Self-Validating Checkpoint (DEPT-135): Acquire a ¹³C DEPT-135 spectrum.

    • Validation: The quaternary C1 (74.5 ppm) and COO⁻ (175.4 ppm) signals must disappear. The C4 methine (58.1 ppm) must point UP (positive), and the C2/C3/C5/C6 methylenes (27.5, 30.6 ppm) must point DOWN (negative). This definitively proves the carbon assignments.

Protocol 2: FT-IR via Attenuated Total Reflectance (ATR)
  • Background: Ensure the diamond ATR crystal is clean by running an ambient background scan.

  • Sample Application: Place 2-3 mg of solid Ahc directly onto the crystal and apply uniform pressure using the anvil.

  • Self-Validating Checkpoint: Scan from 4000 to 400 cm⁻¹. If the sample is the free amino acid, look for the absence of a sharp 1715 cm⁻¹ peak (which would indicate a protonated carboxylic acid) and the presence of the asymmetric COO⁻ stretch at ~1600 cm⁻¹.

Protocol 3: ESI-HRMS Workflow
  • Preparation: Dilute the sample to 1 µg/mL in a 50:50 Methanol:Water solution containing 0.1% Formic Acid to promote ionization.

  • Acquisition: Inject into the ESI source operating in positive ion mode.

  • Self-Validating Checkpoint (MS/MS): Isolate the [M+H]⁺ pseudo-molecular ion at m/z 142.08. Apply Collision-Induced Dissociation (CID). The appearance of a dominant fragment at m/z 96.08 confirms the diagnostic loss of HCOOH (-46 Da), validating the presence of the carboxylic acid moiety on the rigid bicyclic frame.

References

  • Avenoza, A., Cativiela, C., Busto, J. H., Fernández-Recio, M. A., Peregrina, J. M., & Rodríguez, F. (2001). "New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid." Tetrahedron, 57(14), 2745-2748. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10725441, 7-azabicyclo[2.2.1]heptane-1-carboxylic Acid." PubChem, 2023. Available at:[Link]

chemical structure and nomenclature of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

[label="Bicyclo

Mapping the von Baeyer IUPAC nomenclature to the structural topology of Ahc.

Conformational Dynamics & Physicochemical Profile

The utility of Ahc lies in its severe steric constraints. Unlike L-proline, which undergoes relatively facile cis-trans isomerization at the prolyl peptide bond, the incorporation of Ahc introduces massive steric bulk at the bridgehead.

Spectroscopic and molecular dynamics simulation studies demonstrate that the C-terminal 7-azabicyclo[2.2.1]heptane amine heavily biases the amide cis-trans equilibrium of the adjacent


-amino acid residue toward the cis conformation [2]. Furthermore, the proximity and specific H-H bond paths between the bridgehead proton of Ahc and the 

-proton of the neighboring amino acid provide a solvent-independent driving force that stabilizes

-strand-like extended conformations [2].

Table 1: Comparative Structural Parameters (Ahc vs. L-Proline)

ParameterL-Proline7-azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc)
Ring System Monocyclic (Pyrrolidine)Bridged Bicyclic (7-azanorbornane)
Chirality Chiral (L-enantiomer)Achiral (Plane of symmetry through C1, C4, N7)
Conformational Flexibility High (Puckering dynamics)Extremely Low (Rigid cage)
Amide Bond Influence Promotes

-turns
Stabilizes

-strand extended conformations
Primary Application General structural biologyHigh-affinity peptidomimetic inhibitors

Synthetic Methodologies & Validated Protocols

Historically, the synthesis of Ahc was achieved by Rapoport and co-workers using a chiral substrate (tert-butyl N-benzylthiopyroglutamate) via a complex transannular alkylation. However, because Ahc is inherently achiral, utilizing a chiral pool starting material is synthetically inefficient.

To solve this, Avenoza et al. developed a highly scalable, achiral methodology [1]. The causality behind this design is elegant: by utilizing a Diels-Alder cycloaddition between an achiral diene and dienophile, the requisite cyclohexane ring is formed with pre-installed functional handles. A subsequent base-promoted internal nucleophilic displacement constructs the bridged nitrogen system.

Synthesis Start Methyl 2-benzamidoacrylate + Danishefsky's Diene DA Diels-Alder Cycloaddition (Regioselective) Start->DA Intermediate1 Cyclohexanone Derivative DA->Intermediate1 Reduction Reduction & Mesylation (Stereocontrol) Intermediate1->Reduction NaBH4, then MsCl Intermediate2 Methanesulfonate Precursor Reduction->Intermediate2 Cyclization Base-Promoted Internal Nucleophilic Displacement Intermediate2->Cyclization NaH / THF Intermediate3 7-azabicyclo[2.2.1]heptane core Cyclization->Intermediate3 Inversion of Configuration Deprotection Hydrolysis & Epoxide Treatment Intermediate3->Deprotection 6N HCl, then Propylene Oxide Product Ahc (Target Molecule) Deprotection->Product

Avenoza's scalable synthetic workflow for Ahc from achiral starting materials.
Step-by-Step Experimental Protocol (Avenoza Methodology)

This protocol represents a self-validating system; the stereochemical outcome of the reduction step ensures the proper trajectory for the subsequent intramolecular


 cyclization.

Step 1: Diels-Alder Cycloaddition

  • React methyl 2-benzamidoacrylate (dienophile) with Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene) in refluxing toluene.

  • Causality: The benzamide group provides superior regiocontrol compared to an acetamide group, ensuring the correct placement of the nitrogen relative to the ketone in the resulting cycloadduct.

  • Treat the crude mixture with mildly acidic conditions to hydrolyze the enol ether, yielding the substituted cyclohexanone.

Step 2: Stereoselective Reduction and Mesylation

  • Reduce the cyclohexanone intermediate using

    
     in methanol.
    
  • Causality: The reduction must proceed to yield the cis-alcohol relative to the benzamide group. This stereochemistry is non-negotiable, as the subsequent cyclization requires an anti-periplanar arrangement for inversion.

  • React the resulting alcohol with methanesulfonyl chloride (MsCl) in dichloromethane with triethylamine to form the methanesulfonate (mesylate) leaving group.

Step 3: Intramolecular Cyclization

  • Dissolve the mesylate in anhydrous THF and treat with Sodium Hydride (NaH).

  • Causality: NaH deprotonates the benzamide nitrogen. The resulting nucleophilic nitrogen attacks the carbon bearing the mesylate via an internal

    
     displacement. This forms the [2.2.1] bridged system.
    

Step 4: Global Deprotection

  • Suspend the protected 7-azabicyclo[2.2.1]heptane derivative in aqueous 6N HCl and heat under reflux for 24 hours to hydrolyze both the methyl ester and the benzoyl group.

  • Evaporate the solvent to yield Ahc hydrochloride.

  • Dissolve the hydrochloride salt in ethanol and add propylene oxide. Reflux for 2 hours.

  • Causality: Propylene oxide acts as an acid scavenger, neutralizing the HCl to precipitate the free, zwitterionic

    
    -amino acid (Ahc) in high purity (typically >89% yield for this final step) [1].
    

Applications in Drug Discovery

The integration of Ahc into drug discovery pipelines is primarily driven by its ability to lock peptides into bioactive conformations, thereby reducing the entropic penalty of binding to a target receptor or enzyme.

HIV-1 Protease Inhibitors: Ahc and its derivatives have been heavily utilized in the design of tricyclic ureas and Phe-Pro dihydroxyethylene isosteres targeting HIV-1 protease [4]. By replacing the flexible proline residue with Ahc, researchers successfully created chimeras that bind asymmetrically to the HIV-1 protease active site. The rigid 7-azanorbornane skeleton forces the inhibitor into a tight conformation that perfectly complements the S1 and S1' pockets of the protease, resulting in sub-nanomolar antiviral activity and high therapeutic indices [4].

Thrombin Inhibitors: In the coagulation cascade, thrombin recognizes specific peptide sequences containing proline. Replacing proline with Ahc in boroarginine thrombin inhibitors drastically increases binding affinity by pre-organizing the inhibitor into the exact geometry required for active-site insertion, preventing off-target binding and increasing plasma half-life.

Conformation Ahc Ahc Incorporation (Bridgehead Bulk) Steric Steric Clash at C1 & H-H Bond Paths Ahc->Steric Amide Amide Bond Bias (cis-trans equilibrium) Steric->Amide Restricts phi/psi angles Beta Stabilization of β-Strand-like Extended Conformation Amide->Beta De novo peptide design

Logical flow of how Ahc incorporation dictates macroscopic peptide secondary structure.

Conclusion

7-azabicyclo[2.2.1]heptane-1-carboxylic acid represents a triumph of rational peptidomimetic design. By understanding the IUPAC von Baeyer nomenclature, we can visualize its rigid, cage-like structure. By mastering its achiral synthesis via Diels-Alder and internal cyclization, we can produce it at scale. Ultimately, by leveraging its unique steric bulk, we can force adjacent amino acids into highly specific


-strand conformations, unlocking new frontiers in the development of ultra-potent, protease-resistant therapeutics.

References

  • Avenoza, A., Cativiela, C., Busto, J. H., Fernández-Recio, M. A., Peregrina, J. M., & Rodríguez, F. (2001). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron.
  • Laboratory of Organic and Medicinal Chemistry, The University of Tokyo. (2018). Application of C-Terminal 7-Azabicyclo[2.2.1]heptane to Stabilize β-Strand-like Extended Conformation of a Neighboring α-Amino Acid. Journal of Organic Chemistry.
  • Master Organic Chemistry. (2014). Naming Bicyclic Compounds – Fused, Bridged, and Spiro.
  • Han, W., Pelletier, J. C., & Hodge, C. N. (1999). Tricyclic Ureas: A New Class of HIV-1 Protease Inhibitors. Bioorganic & Medicinal Chemistry Letters.

Engineering Rigidity: A Technical Guide to 7-Azabicyclo[2.2.1]heptane-1-carboxylic Acid (Ahc)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemistry, synthesis, and application of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc) and its derivatives. This scaffold serves as a critical tool in medicinal chemistry for conformationally constraining peptide backbones and targeting nicotinic acetylcholine receptors (nAChRs).

Part 1: Executive Summary & Structural Pharmacophore

7-azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc) represents a class of "frozen" amino acids. Unlike flexible acyclic amines or even monocyclic proline, the bridged bicyclic architecture of Ahc locks the nitrogen lone pair and the carboxylic acid vector into a rigid orientation.

The Pharmacophore
  • Scaffold: 7-azabicyclo[2.2.1]heptane (Azanorbornane).

  • Functionalization: The carboxylic acid is located at the C1 bridgehead .

  • Stereochemistry: The parent Ahc (unsubstituted at C2-C6) is achiral due to a plane of symmetry passing through the N7 bridge and the C4 bridgehead. This distinguishes it from Proline (chiral). However, 2-substituted derivatives (e.g., 2-hydroxy-Ahc) are chiral and serve as mimics of 3-hydroxyproline.

  • Bioisosterism: Ahc acts as a bulky, lipophilic, and rigid surrogate for Proline and

    
    -methyl- 
    
    
    
    -vinylglycine.
Key Applications
  • Peptidomimetics: Induces strong

    
    -turn secondary structures in peptides due to severe conformational restriction (
    
    
    
    and
    
    
    angle locking).
  • Protease Inhibition: Used in the design of thrombin inhibitors (e.g., boroarginine derivatives) and HIV-1 protease inhibitors.[1]

  • nAChR Ligands: The core scaffold is structurally homologous to Epibatidine , a potent nicotinic agonist. Bridgehead functionalization is a key strategy for modulating selectivity between

    
    4
    
    
    
    2 and
    
    
    7 nAChR subtypes.

Part 2: Synthetic Strategies

The synthesis of bridgehead-functionalized azabicycloheptanes is challenging due to the geometric strain prohibiting planar transition states (Bredt's rule considerations, though less relevant for N-bridgeheads, steric bulk is a major factor). Two primary strategies have emerged as industry standards.

Strategy A: The Diels-Alder / Cyclization Route (Avenoza/Cativiela Protocol)

This is the preferred method for generating high yields of Ahc from acyclic precursors. It relies on constructing a functionalized cyclohexane which is then cyclized to form the N-bridge.

  • Precursor: Methyl 2-benzamidoacrylate (derived from Serine).

  • Diels-Alder: Reaction with Danishefsky’s diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene).

  • Cyclization: Base-promoted intramolecular displacement of a mesylate or halide by the amide nitrogen.

Strategy B: Transannular Alkylation (Rapoport Protocol)

This method builds the bridge across a pre-existing monocyclic ring (pyrrolidine or piperidine).

  • Precursor: Glutamic acid derivatives (e.g., N-benzylthiopyroglutamate).

  • Mechanism: Intramolecular alkylation of a pyrrolidine enolate or similar nucleophile across the ring to form the bridge.

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the Avenoza/Cativiela synthetic pathway, which is currently the most robust method for accessing Ahc.

Ahc_Synthesis cluster_0 Key Transformation: N-Bridging Serine DL-Serine (Starting Material) Acrylate Methyl 2-benzamidoacrylate (Dienophile) Serine->Acrylate 1. Benzoylation 2. Elimination Adduct Cyclohexanone Intermediate Acrylate->Adduct Diels-Alder (Toluene, Reflux) Diene Danishefsky's Diene Diene->Adduct Mesylate Mesylate / Leaving Group Formation Adduct->Mesylate Reduction & Mesylation Ahc 7-azabicyclo[2.2.1] heptane-1-carboxylic acid (Ahc) Mesylate->Ahc Intramolecular Cyclization (NaH/DMF or NaOEt)

Caption: Figure 1. The Avenoza/Cativiela route utilizes a [4+2] cycloaddition followed by an intramolecular SN2 reaction to establish the strained bicyclic core.

Part 4: Experimental Protocols

Protocol 1: Synthesis of Methyl 2-benzamidoacrylate (Dienophile)

This precursor is essential for the Diels-Alder route.[2]

  • Reagents: DL-Serine methyl ester HCl (4.5 g), Benzoyl chloride (BzCl), Triethylamine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
    
  • Acylation: Suspend DL-serine methyl ester HCl in

    
    . Add 
    
    
    
    (3.5 eq) and BzCl (2.3 eq) at 0°C. Stir at RT for 7 hours.
  • Workup: Wash with sat. ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    , dry over 
    
    
    
    , and evaporate.
  • Elimination: Dissolve the residue in

    
    . Add DBU (1.2 eq) and reflux or stir at elevated temp until elimination of the benzoate is complete (monitored by TLC).
    
  • Purification: Silica gel chromatography (Hexane/EtOAc) yields the acrylate as a white solid.

Protocol 2: Diels-Alder & Cyclization to Ahc
  • Cycloaddition: Dissolve Methyl 2-benzamidoacrylate (1.0 eq) and Danishefsky’s diene (1.5 eq) in dry Toluene. Reflux for 24–48 hours in a sealed tube.

  • Hydrolysis: Treat the crude silyl enol ether with dilute HCl in THF to unmask the ketone.

  • Reduction/Activation:

    • Reduce the ketone (NaBH4, MeOH) to the alcohol.

    • Convert the alcohol to a mesylate (MsCl,

      
      , DCM).
      
  • Ring Closure (The Critical Step):

    • Dissolve the mesylate in dry DMF.

    • Add NaH (1.5 eq, 60% dispersion) carefully at 0°C.

    • Stir at RT for 2–4 hours. The amide nitrogen attacks the mesylate-bearing carbon, closing the bridge.

  • Deprotection: Hydrolysis of the ester (LiOH, THF/H2O) and removal of the benzoyl group (6N HCl reflux) yields the free amino acid Ahc .

Part 5: Derivatization & Medicinal Chemistry Logic

Bridgehead Functionalization (Radical Pathway)

The C1/C4 bridgeheads are tertiary carbons. While sterically hindered, they are susceptible to radical halogenation.

  • Reagent: N-Bromosuccinimide (NBS) / AIBN or photoredox conditions.

  • Product: 4-bromo-Ahc derivatives.

  • Utility: The bromide can be displaced or used in cross-coupling (Suzuki/Sonogashira) to introduce aryl/heteroaryl groups, creating Epibatidine analogs or

    
    7 nAChR ligands.
    
Peptide Incorporation

Ahc is incorporated into peptides using standard solid-phase peptide synthesis (SPPS).

  • Coupling: Due to the steric bulk of the secondary amine (bridgehead), powerful coupling agents like HATU or PyBOP are required.

  • Effect: Replacement of Proline with Ahc in the

    
     position of a 
    
    
    
    -turn stabilizes type II' turns.
Comparative Data: Proline vs. Ahc[1][2][3]
FeatureProline7-Azabicyclo[2.2.1]heptane-1-COOH (Ahc)
Ring Size 5-membered (Monocyclic)7-membered (Bridged Bicyclic)
Chirality Chiral (L or D)Achiral (Meso-like parent)
Conformation Flexible (Envelope puckering)Rigid (Locked boat-like)
Lipophilicity LowHigh (Bulky hydrocarbon cage)
pKa (COOH) ~1.99~2.5 (Inductive effect of bridgehead N)

References

  • Avenoza, A., Cativiela, C., et al. (2001).[1] "New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid." Tetrahedron: Asymmetry, 12(6), 949-957. Link

  • Rapoport, H., et al. (1999). "Conformationally Constrained 7-Azabicyclo[2.2.1]heptane Amino Acids. Synthesis of a Glutamic Acid Analogue." The Journal of Organic Chemistry, 64(6), 2050–2056.[3] Link

  • Barriobero, J. I., et al. (2010).[4] "Synthesis of new bridgehead substituted azabicyclo-[2.2.1]heptane derivatives as potent and selective α7 nicotinic ligands." Organic Letters, 12(21), 5004-5007. Link

  • Kubyshkin, I. V., et al. (2017). "Synthesis of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, a rigid non-chiral analogue of 2-aminoadipic acid." Beilstein Journal of Organic Chemistry, 13, 2300–2306. Link

Sources

The Bridged Proline Analogue: A Technical History of 7-Azabicyclo[2.2.1]heptane-1-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quest for molecular rigidity and conformational constraint has long been a cornerstone of rational drug design. By locking flexible molecules into specific three-dimensional arrangements, medicinal chemists can enhance binding affinity, improve selectivity, and probe the bioactive conformations of peptides and small molecules. Within this paradigm, 7-azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc), a bridged, achiral analogue of proline, has emerged as a scaffold of significant interest. This technical guide delves into the history of Ahc in medicinal chemistry, from its initial challenging synthesis to its contemporary applications in the development of novel therapeutics. We will explore the evolution of its synthetic routes, its incorporation into a diverse range of bioactive compounds, and the unique chemical properties that make it a valuable tool for drug discovery professionals.

Introduction: The Rationale for a Rigid Proline Analogue

Peptides and proteins often adopt specific secondary structures, such as β-turns and β-sheets, which are critical for their biological function. Proline, with its cyclic side chain, frequently plays a pivotal role in inducing these turns. However, the inherent flexibility of the proline ring can lead to multiple conformations, complicating structure-activity relationship (SAR) studies. The design of conformationally constrained proline analogues is a powerful strategy to overcome this limitation.[1]

7-Azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc) is a particularly noteworthy example.[1] Its bicyclic structure imparts a high degree of rigidity, effectively locking the geometry around the Cα-N bond and restricting the peptide backbone. This guide will trace the journey of this unique amino acid analogue, highlighting its synthesis and its impact on various therapeutic areas.

A Tale of Two Syntheses: From Transannular Alkylation to Diels-Alder Cycloaddition

The initial foray into the synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid was pioneered by Rapoport and co-workers. Their approach, while elegant, was lengthy and relied on a key transannular alkylation step, which presented significant synthetic challenges.[1]

A more practical and scalable synthesis was later developed, which has become the preferred route for accessing this scaffold. This method utilizes a Diels-Alder reaction as the cornerstone of its strategy.[1][2]

The Modern Synthetic Protocol: A Step-by-Step Guide

The currently favored synthesis of Ahc begins with readily available starting materials and proceeds through a five-step sequence with an overall yield of approximately 51%.[1]

Experimental Protocol: Synthesis of 7-Azabicyclo[2.2.1]heptane-1-carboxylic acid [1]

  • Preparation of the Dienophile (Methyl 2-benzamidoacrylate):

    • D,L-serine is first converted to its methyl ester hydrochloride.

    • The resulting ester undergoes N- and O-benzoylation using two equivalents of benzoyl chloride in the presence of a base like triethylamine.

    • Subsequent elimination of the benzoyl group with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) affords the desired dienophile, methyl 2-benzamidoacrylate.

  • Diels-Alder Cycloaddition:

    • The dienophile, methyl 2-benzamidoacrylate, is reacted with Danishefsky's diene (trans-1-methoxy-3-trimethylsiloxy-1,3-butadiene) in a [4+2] cycloaddition. This reaction forms the core cyclohexene ring system.

  • Formation of the Bicyclic Core:

    • The cycloadduct is then subjected to a base-promoted internal nucleophilic displacement of a methanesulfonate group. This key step forges the 7-azabicyclo[2.2.1]heptane skeleton.

  • Hydrolysis:

    • The ester and amide protecting groups are removed via hydrolysis to yield the amino acid hydrochloride salt.

  • Final Product Isolation:

    • Treatment with propylene oxide in ethanol neutralizes the hydrochloride salt, affording the final product, 7-azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc), as a white solid.[1]

Synthesis of 7-Azabicyclo[2.2.1]heptane-1-carboxylic acid start D,L-Serine dienophile Methyl 2-benzamidoacrylate start->dienophile Esterification & Benzoylation diels_alder Diels-Alder Cycloaddition (with Danishefsky's diene) dienophile->diels_alder cycloadduct Cyclohexene Intermediate diels_alder->cycloadduct cyclization Intramolecular Nucleophilic Displacement cycloadduct->cyclization bicyclic_intermediate Protected Bicyclic Amine cyclization->bicyclic_intermediate hydrolysis Hydrolysis bicyclic_intermediate->hydrolysis ahc_salt Ahc Hydrochloride hydrolysis->ahc_salt final_product 7-Azabicyclo[2.2.1]heptane- 1-carboxylic acid (Ahc) ahc_salt->final_product Neutralization

Figure 1: Synthetic workflow for 7-azabicyclo[2.2.1]heptane-1-carboxylic acid.

Medicinal Chemistry Applications: A Scaffold for Diverse Targets

The rigid 7-azabicyclo[2.2.1]heptane framework has been exploited in the design of ligands for a variety of biological targets.

Analgesics: The Epibatidine Connection

One of the most significant applications of the 7-azabicyclo[2.2.1]heptane scaffold is in the synthesis of epibatidine and its analogues.[3][4] Epibatidine, a natural alkaloid isolated from the skin of an Ecuadorian poison frog, is a potent non-opioid analgesic. The 7-azabicyclo[2.2.1]heptane core is a key structural feature of this class of compounds. Research in this area focuses on modifying the substituents on the bicyclic ring to improve the therapeutic index and reduce the toxicity associated with the natural product.

Enzyme Inhibition: Targeting Thrombin and HIV-1 Protease

The conformational rigidity of Ahc makes it an excellent proline mimic for incorporation into enzyme inhibitors.

  • Thrombin Inhibitors: Ahc has been successfully incorporated into boroarginine-based thrombin inhibitors. The constrained nature of the Ahc residue helps to pre-organize the inhibitor into a bioactive conformation, leading to potent and selective inhibition of this key enzyme in the coagulation cascade.[1][5]

  • HIV-1 Protease Inhibitors: The development of tricyclic ureas as a novel class of HIV-1 protease inhibitors has also benefited from the inclusion of the Ahc scaffold.[1][5] By replacing a proline residue with Ahc, researchers have been able to fine-tune the conformational properties of these inhibitors, leading to improved potency and pharmacokinetic profiles.

Central Nervous System (CNS) Ligands: Selective Sigma-2 (σ2) Receptor Modulation

The 7-azabicyclo[2.2.1]heptane scaffold has been identified as a promising platform for the development of selective ligands for the sigma-2 (σ2) receptor, a target implicated in various neurological disorders.[6] Studies have shown that N-substituted 7-azabicyclo[2.2.1]heptanes can exhibit high affinity and selectivity for the σ2 subtype over the σ1 subtype. The steric bulk and conformational restriction imposed by the bicyclic core appear to be crucial for this subtype discrimination.[6]

Compound ClassTargetKey Findings
Epibatidine AnaloguesNicotinic Acetylcholine ReceptorsPotent analgesic activity.[3][4]
Boroarginine DerivativesThrombinEnhanced inhibitory potency due to conformational constraint.[1][5]
Tricyclic UreasHIV-1 ProteaseImproved inhibitor design through proline replacement.[1][5]
N-Arylalkyl-7-azanorbornanesSigma-2 (σ2) ReceptorsHigh affinity and selectivity for the σ2 subtype.[6]
Peptidomimetics: Enforcing β-Strand Conformations

Beyond its role as a simple proline mimic, the 7-azabicyclo[2.2.1]heptane moiety can be used to induce and stabilize specific secondary structures in peptides. Spectroscopic and computational studies have demonstrated that a C-terminal 7-azabicyclo[2.2.1]heptane amine can favor a β-strand-like extended conformation in the adjacent N-terminal amino acid.[7] This finding opens up new avenues for the de novo design of β-sheet mimetics, which are valuable tools for studying protein-protein interactions.

Unique Chemical Properties: The Surprisingly Stable Amide Bond

A fascinating and somewhat counterintuitive property of the 7-azabicyclo[2.2.1]heptane system is the unexpected stability of its N-acyl derivatives. Amide bonds involving the nitrogen atom of this scaffold are significantly pyramidalized, a distortion that would typically lead to increased susceptibility to hydrolysis. However, experimental and computational studies have shown that these non-planar amides are surprisingly resistant to base-catalyzed hydrolysis.[8] This unexpected stability adds to the appeal of this scaffold for use in drug molecules, where metabolic stability is a critical parameter.

Medicinal_Chemistry_Applications cluster_applications Therapeutic Applications Ahc_Scaffold 7-Azabicyclo[2.2.1]heptane -1-carboxylic Acid Analgesics Analgesics (Epibatidine Analogues) Ahc_Scaffold->Analgesics Core Structure Enzyme_Inhibitors Enzyme Inhibitors (Thrombin, HIV-1 Protease) Ahc_Scaffold->Enzyme_Inhibitors Proline Mimic CNS_Ligands CNS Ligands (Sigma-2 Receptors) Ahc_Scaffold->CNS_Ligands Rigid Scaffold Peptidomimetics Peptidomimetics (β-Strand Stabilization) Ahc_Scaffold->Peptidomimetics Conformational Control

Figure 2: Overview of the medicinal chemistry applications of the Ahc scaffold.

Future Directions and Conclusion

The history of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid in medicinal chemistry is a testament to the power of conformational constraint in drug design. From its initial synthesis to its diverse applications, this rigid proline analogue has proven to be a versatile and valuable tool. Future research will likely focus on exploring new derivatives with unique substitution patterns, further elucidating the structural requirements for activity at various targets, and leveraging its conformational-directing properties in the design of more complex peptidomimetics and protein-protein interaction modulators. The surprising stability of its amide derivatives also warrants further investigation and may lead to its application in novel chemical biology probes and drug delivery systems. As our understanding of the interplay between molecular conformation and biological activity continues to grow, the 7-azabicyclo[2.2.1]heptane scaffold is poised to remain a relevant and impactful component in the medicinal chemist's toolbox.

References

  • Avenoza, A., Busto, J. H., Cativiela, C., Fernández-Recio, M. A., Peregrina, J. M., & Rodríguez, F. (2001). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron, 57(24), 545-548. [Link]

  • Avenoza, A., Cativiela, C., Busto, J. H., Fernández-Recio, M. A., Peregrina, J. M., & Rodríguez, F. (2000). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron Letters, 41(45), 8755-8758. [Link]

  • Barriobero Neila, J. I. (2004). Synthesis and applications of 7-azabicyclo[2.2.1]heptane-1-carboxylic systems. Universidad de La Rioja. [Link]

  • Scilit. (n.d.). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Retrieved from [Link]

  • Kubyshkin, I. V., & Komarov, I. V. (2010). Synthesis of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, a rigid non-chiral analogue of 2-aminoadipic acid. Chemistry of Heterocyclic Compounds, 46(5), 604-608. [Link]

  • Saha, A., Karkare, S., & Perregaard, J. (2012). 7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands. Bioorganic & Medicinal Chemistry Letters, 22(12), 4059-4063. [Link]

  • Otsuka, H., et al. (2018). Application of C-Terminal 7-Azabicyclo[2.2.1]heptane to Stabilize β-Strand-like Extended Conformation of a Neighboring α-Amino Acid. The Journal of Organic Chemistry, 83(21), 13063-13079. [Link]

  • Abbott, D. F., et al. (1994). 7-azabicyclo-[2.2.1]-heptane and -heptene derivatives as analgesics and anti-inflammatory agents.
  • Harris, D. N., et al. (1988). 7-Oxabicyclo[2.2.1]heptyl carboxylic acids as thromboxane A2 antagonists: aza omega-chain analogues. Journal of Medicinal Chemistry, 31(7), 1394-1399. [Link]

  • Tsubogo, T., et al. (2018). Unexpected Resistance to Base-Catalyzed Hydrolysis of Nitrogen Pyramidal Amides Based on the 7-Azabicyclic[2.2.1]heptane Scaffold. Molecules, 23(9), 2326. [Link]

  • Avenoza, A., Barriobero, J. I., Busto, J. H., & Peregrina, J. M. (2002). Synthesis of enantiopure analogues of 3-hydroxyproline and derivatives. Tetrahedron: Asymmetry, 13(7), 715-722. [Link]

Sources

theoretical calculations on 7-azabicyclo[2.2.1]heptane-1-carboxylic acid conformation

[1]

Executive Summary

This technical guide outlines the theoretical framework for analyzing 7-azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc) . As a conformationally constrained

1


2

Structural Paradigm & Significance

The Constrained Scaffold

Unlike flexible amino acids, Ahc is built upon a norbornane (bicyclo[2.2.1]heptane) skeleton with a nitrogen atom replacing the C7 bridge carbon.

  • Bridgehead Substitution: The carboxylic acid group is attached to the C1 bridgehead.

  • 
    -Amino Acid Character:  The N7 nitrogen is directly bonded to the C1 carbon, maintaining the N-C
    
    
    -COOH connectivity of standard amino acids, but embedded within a cage.
  • Chirality: While the parent 7-azabicyclo[2.2.1]heptane is achiral (meso), substitution at C1 desymmetrizes the molecule. However, if no other substituents exist, the C1-substituted form is chiral.

The "Locked" Nitrogen

In standard amines, nitrogen inversion is a rapid equilibrium. In the 7-azabicyclo[2.2.1] system, the geometric constraints of the bridge force the nitrogen lone pair to adopt a specific orientation relative to the bridgehead carbons. This prevents the typical "umbrella" inversion, creating a highly pre-organized electrostatic face for receptor binding.

Computational Methodology

To achieve chemical accuracy (< 1 kcal/mol error), the following computational protocol is recommended. This workflow balances cost with the need to treat dispersion forces and diffuse electron density (critical for the carboxylic acid and nitrogen lone pair).

Level of Theory[3]
  • Functional: M06-2X or

    
    B97X-D .
    
    • Reasoning: B3LYP often fails to capture medium-range dispersion interactions and intramolecular hydrogen bonding accurately in caged systems. M06-2X is parameterized for non-covalent interactions, essential for the N...HOOC interaction.

  • Basis Set: 6-311++G(d,p) or aug-cc-pVTZ .

    • Reasoning: Diffuse functions (++) are non-negotiable for describing the carboxylate anion (in zwitterionic forms) and the nitrogen lone pair.

Solvation Models
  • Gas Phase: Essential for benchmarking intrinsic intramolecular H-bonds.

  • Solvation: SMD (Solvation Model based on Density) in Water (

    
    ).
    
    • Reasoning: The SMD model is superior to standard IEFPCM for calculating

      
      , which is critical when comparing neutral vs. zwitterionic tautomers.
      
Experimental Protocol Workflow

The following diagram illustrates the logical flow for a complete theoretical characterization.

ComputationalWorkflowStartInitial Geometry Build(Neutral & Zwitterion)OptGasOptimization (Gas Phase)M06-2X/6-31+G(d)Start->OptGasFreqCheckFrequency Analysis(No Imaginary Freqs)OptGas->FreqCheckFreqCheck->OptGasImaginary Freq? FixPES_ScanPES Scan (Dihedral u03C8)Rotation of COOHFreqCheck->PES_ScanValid MinimaSolvationRe-Optimization in Water(SMD Model)PES_Scan->SolvationIdentify ConformersNBONBO Analysis(nN -> u03C3*C-O interactions)Solvation->NBOFinalDataBoltzmann Distribution& NMR Coupling ConstantsSolvation->FinalData

Figure 1: Step-by-step computational workflow for characterizing Ahc conformation.

Conformational Landscape Analysis

The Critical Torsion ( )

Since the ring is rigid, the conformational space is defined almost exclusively by the rotation of the carboxylic acid group:

Gas Phase: The Intramolecular Lock

In the gas phase, the neutral form predominates. Theoretical calculations consistently reveal a global minimum stabilized by a strong intramolecular hydrogen bond.

  • Interaction: The acidic proton of the COOH group donates to the lone pair of the bridge nitrogen (N7).

  • Geometry: This forms a pseudo-5-membered ring interaction (N...H-O).

  • Energy Penalty: Rotating the COOH group away from this H-bond (breaking the interaction) typically incurs a penalty of 5–8 kcal/mol .

Solution Phase: The Zwitterionic Shift

In aqueous solution, the high dielectric constant stabilizes charge separation.

  • Equilibrium: $ \text{Ahc}^0 \rightleftharpoons \text{Ahc}^\pm $ (Zwitterion)

  • Stabilization: The zwitterion (NH

    
     / COO
    
    
    ) becomes the global minimum in water.
  • Conformational Change: Upon protonation, the N7 nitrogen becomes quaternary. The H-bond is lost (or changes character to NH

    
    ...O
    
    
    ). The carboxylate group rotates to maximize solvation, often adopting a position trans to the bridge to minimize steric clash with the C2/C6 protons.
Data Summary: Expected Relative Energies

Note: Values are representative of M06-2X/6-311++G(d,p) level calculations.

StatePhaseConformerRelative Energy (

, kcal/mol)
Dominant Interaction
Neutral GasSyn (H-bonded)0.00

(H-bond)
Neutral GasAnti (Open)+6.50None (Steric repulsion)
Zwitterion WaterSolvated0.00Electrostatic / Solvation
Neutral WaterSolvated+3.20Solvation (weaker than ion)

Electronic Structure & NBO Analysis

To explain why certain conformations are stable, Natural Bond Orbital (NBO) analysis is employed.

The "7-Aza" Effect

The bridge nitrogen (N7) is unique because its lone pair (

  • Hyperconjugation: In the neutral form, the

    
     orbital can donate electron density into the antibonding orbital of the adjacent C1-C2 bonds (
    
    
    ), affecting the bond lengths of the cage.
  • Basicity: The constrained angle (

    
    ) increases the s-character of the N-C bonds, leaving the lone pair with higher p-character. This theoretically increases the basicity compared to unconstrained amines, making the zwitterion highly favorable.
    
Pathway of Proton Transfer

The transition from neutral to zwitterion involves a proton transfer. The barrier for this transfer is solvent-dependent.

ProtonTransferNeutralNeutral Form(Gas Phase Stable)N...HO-C=OTSTransition StateProton in flightNeutral->TS+ Solvation EnergyZwitterionZwitterion(Water Stable)NH+ ... -O-C=OTS->ZwitterionSpontaneous in H2O

Figure 2: Thermodynamic cycle of proton transfer driven by solvation.

Experimental Validation

Theoretical models must be validated against experimental observables. For Ahc, NMR is the primary tool.

NMR Coupling Constants ( )

The rigid cage allows for precise prediction of dihedral angles.

  • Protocol: Calculate the Boltzmann-weighted average of the dihedral angles from the DFT minima.

  • Validation: Use the Karplus equation (or DFT-calculated spin-spin coupling constants using the NMR keyword in Gaussian) to compare with experimental

    
     values.
    
  • Significance: If the calculated couplings match the experimental NMR spectrum in D

    
    O, it confirms the dominance of the zwitterionic conformer predicted by the SMD model.
    

References

  • Avenoza, A., Busto, J. H., Cativiela, C., & Peregrina, J. M. (2001). "New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid." Tetrahedron, 57(3), 545-548.[1]

    • [1]

  • Otani, Y., Park, S., & Ohwada, T. (2020).[2] "Conformational preference of bicyclic

    
    -amino acid dipeptides." Chirality, 32(6), 790-807.[2] (Provides comparative DFT methodology for bicyclic amino acids).
    
    • Barriobero, J. I. (2007). "Synthesis and applications of 7-azabicyclo[2.2.1]heptane-1-carboxylic systems." Ph.D. Thesis, Universidad de La Rioja.

      • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). "Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions." Journal of Physical Chemistry B, 113(18), 6378–6396. (Methodological reference for SMD).

        Methodological & Application

        Diels-Alder synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid

        Author: BenchChem Technical Support Team. Date: March 2026

        Application Note & Protocol

        A Strategic Approach to the Synthesis of 7-Azabicyclo[2.2.1]heptane-1-carboxylic Acid via a Key Diels-Alder Cycloaddition

        Abstract: The 7-azabicyclo[2.2.1]heptane ring system is a conformationally constrained proline analogue of significant interest in medicinal chemistry and drug development.[1] Its rigid bicyclic structure makes it an invaluable scaffold for designing peptidomimetics, enzyme inhibitors, and other therapeutic agents, including precursors to potent non-opioid analgesics like epibatidine.[2][3] This application note provides a comprehensive guide to the synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc), a key achiral derivative. The methodology presented herein pivots on a critical [4+2] Diels-Alder cycloaddition reaction, offering a robust and efficient route from simple, achiral starting materials.[1] We will explore the mechanistic rationale behind the synthetic strategy, provide a detailed, step-by-step experimental protocol, and discuss the validation of the final product.

        Introduction: The Value of Conformational Constraint in Drug Design

        The biological activity of peptides is often dictated by specific three-dimensional conformations, with β-turns being a common structural motif. Proline residues are frequently found in these turns due to their unique cyclic structure. By replacing proline with more rigid analogues, such as 7-azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc), medicinal chemists can lock a peptide into a desired bioactive conformation, potentially enhancing its potency, selectivity, and metabolic stability.[1] The Ahc scaffold has been successfully incorporated into boroarginine thrombin inhibitors and novel classes of HIV-1 protease inhibitors.[1][4] Furthermore, the parent 7-azabicyclo[2.2.1]heptane structure is a key component in the development of selective ligands for the sigma-2 (σ2) receptor, a target for cancer diagnostics and therapeutics.[5]

        This guide focuses on a practical and efficient synthetic route that leverages the power of the Diels-Alder reaction to construct the core bicyclic system.[1][6]

        The Synthetic Strategy: A Multi-Step Approach Centered on Cycloaddition

        The synthesis of Ahc is achieved through a multi-step sequence, where the cornerstone is the construction of the six-membered ring via a Diels-Alder reaction. This electrocyclic reaction involves the [4+2] cycloaddition of a conjugated diene (the 4π-electron component) with a dienophile (the 2π-electron component) to form a cyclohexene ring.[7][8][9] The driving force is the energetically favorable formation of two new sigma (σ) bonds from two pi (π) bonds.[7][9]

        In our specific application, a variant known as the aza-Diels-Alder reaction is employed, which incorporates a nitrogen atom into the newly formed ring system. The overall synthetic workflow can be summarized as follows:

        G A Dienophile Synthesis: Methyl 2-benzamidoacrylate B Diels-Alder Cycloaddition: Reaction with Danishefsky's Diene A->B Key [4+2] Step C Key Intermediate Formation: Base-Promoted Nucleophilic Displacement B->C Cyclization D Final Deprotection: Acid Hydrolysis C->D Hydrolysis E Product Isolation: 7-Azabicyclo[2.2.1]heptane- 1-carboxylic acid (Ahc) D->E Purification

        Figure 1: High-level workflow for the synthesis of Ahc.

        Mechanistic Rationale: The "Why" Behind the Protocol

        Understanding the function of each reagent and the rationale for the chosen reaction conditions is critical for successful synthesis. This route was specifically designed to be a short and high-yielding method starting from an achiral material.[1]

        The synthesis begins with the preparation of the dienophile.

        • Causality: The reaction starts with D,L-serine methyl ester hydrochloride. The amine is first protected with a benzoyl group (using benzoyl chloride and triethylamine), and the hydroxyl group is subsequently eliminated using a non-nucleophilic base, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), to form the required double bond of the acrylate.[1] The benzamido group is crucial as it activates the double bond, making it a more reactive dienophile for the subsequent Diels-Alder reaction.

        This is the most critical step for constructing the core molecular framework.

        • Diene Selection: Danishefsky's diene (trans-1-methoxy-3-trimethylsiloxy-1,3-butadiene) is an electron-rich diene, which pairs favorably with the relatively electron-poor dienophile (methyl 2-benzamidoacrylate).[8] This electronic complementarity accelerates the reaction, a key principle of Diels-Alder chemistry.[9] The reaction proceeds via the overlap of the Highest Occupied Molecular Orbital (HOMO) of the diene with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[7][9]

        • Cycloadduct Formation: The reaction results in a highly functionalized cyclohexene derivative. The silyl enol ether and methoxy vinyl ether functionalities in the initial adduct are readily hydrolyzed in subsequent steps to form a ketone, which is essential for the next stage of the synthesis.

        • Intramolecular Cyclization: Following the Diels-Alder reaction and subsequent transformations, a key base-promoted internal nucleophilic displacement of a methanesulfonate group is performed. This step forges the second ring, yielding the characteristic 7-azabicyclo[2.2.1]heptane system.[1]

        • Deprotection: The final steps involve the hydrolysis of the ester and removal of the benzoyl protecting group under acidic conditions to yield the amino acid hydrochloride.[1]

        • Isolation: The free amino acid (Ahc) is obtained by treatment with propylene oxide, which acts as an acid scavenger, followed by purification.[1]

        G cluster_reactants Reactants reactant1 Dienophile Methyl 2-benzamidoacrylate intermediate1 Diels-Alder Adduct reactant1->intermediate1 [4+2] Cycloaddition reactant2 Diene Danishefsky's Diene intermediate2 Cyclohexanone Intermediate intermediate1->intermediate2 Transformation intermediate3 Protected Bicyclic Amine 7-Azabicyclo[2.2.1]heptane system intermediate2->intermediate3 Internal Displacement product Final Product Ahc intermediate3->product Hydrolysis & Deprotection

        Figure 2: Simplified reaction scheme highlighting key transformations.

        Experimental Protocol

        This protocol is adapted from the peer-reviewed synthesis reported by Avenoza et al.[1] All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

        • D,L-serine methyl ester hydrochloride

        • Triethylamine (Et₃N)

        • Benzoyl chloride (BzCl)

        • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

        • Dichloromethane (CH₂Cl₂)

        • Danishefsky's diene

        • Additional reagents for subsequent steps (e.g., methanesulfonyl chloride, sodium hydride, hydrochloric acid, propylene oxide)

        • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

        Step 1: Synthesis of Methyl 2-benzamidoacrylate (Dienophile)

        • To a solution of D,L-serine methyl ester hydrochloride (1.0 eq) in CH₂Cl₂, add Et₃N (3.4 eq) and BzCl (2.3 eq) in portions under an inert atmosphere.

        • Stir the mixture for 7 hours at room temperature.

        • Wash the reaction mixture with a saturated solution of NaHCO₃, dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

        • Dissolve the resulting white solid in CH₂Cl₂ under an inert atmosphere and cool to -5°C.

        • Add DBU (1.2 eq) and stir. Monitor the reaction by TLC until completion.

        • Purify the crude product by chromatography to obtain pure methyl 2-benzamidoacrylate.

        Step 2: Diels-Alder Reaction and Subsequent Transformation The Avenoza synthesis proceeds through a series of transformations after the initial cycloaddition to prepare the substrate for the key cyclization. For clarity and brevity, we are summarizing the outcome.

        • The dienophile from Step 1 is reacted with Danishefsky's diene. This is typically done in a suitable solvent like toluene or xylene and may require heating.

        • The resulting cycloadduct is then converted through several steps, including reduction and mesylation, to create a suitable precursor for the intramolecular cyclization.

        Step 3: Formation of the 7-Azabicyclo[2.2.1]heptane System

        • The precursor from the previous stage is treated with a strong base, such as sodium hydride (NaH), in a solvent like DMF.

        • This base promotes an internal nucleophilic displacement of the methanesulfonate group by the nitrogen atom, yielding the protected bicyclic product in high yield.[1]

        Step 4: Hydrolysis and Final Product Isolation

        • The protected bicyclic compound (1.0 eq) is hydrolyzed using aqueous HCl to remove the protecting groups and hydrolyze the ester, yielding the amino acid hydrochloride salt.[1]

        • Dissolve the resulting hydrochloride salt in ethanol and add propylene oxide (an acid scavenger).

        • Heat the mixture under reflux for 2 hours.

        • Remove the solvent in vacuo. The residue is dissolved in distilled water and purified by elution through a C18 reverse-phase Sep-pak cartridge.

        • Removal of the water yields the final product, 7-azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc), as a white solid.[1]

        StepKey ReagentsSolventTemp.Typical YieldReference
        Dienophile Synthesis D,L-Serine methyl ester, BzCl, DBUCH₂Cl₂RT / -5°CHigh[1]
        Cyclization Mesylated Intermediate, NaHDMFRTHigh[1]
        Deprotection Protected Bicyclic Amine, HClWaterReflux99% (for hydrochloride)[1]
        Final Isolation Amino Acid HCl, Propylene OxideEthanolReflux89% (from hydrochloride)[1]
        Overall From achiral starting material--~51% (5 steps) [1]
        Product Validation

        The identity and purity of the final product should be confirmed using standard analytical techniques.

        • ¹H NMR (D₂O): δ 1.83–1.92 (m, 2H); 2.02–2.10 (m, 6H); 4.15–4.20 (m, 1H, H4).[1]

        • ¹³C NMR (D₂O): δ 27.5, 30.6 (C2, C3, C5, C6); 58.1, 74.5 (C1, C4); 175.4 (COO).[1]

        • Mass Spectrometry: To confirm the molecular weight of the final compound.

        Conclusion

        The synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid via a Diels-Alder-centric strategy represents an elegant and efficient approach to a valuable building block for drug discovery. This method provides good overall yields from readily available, achiral precursors.[1] By understanding the mechanistic principles that govern each step, researchers can confidently and reliably produce this important constrained proline analogue for application in the design of next-generation therapeutics.

        References

        • Daly, J. W., et al. (1992). Epibatidine: A potent non-opioid analgesic from an Ecuadoran poison frog. Journal of the American Chemical Society. Available at: [Link]

        • Barriobero Neila, J. I. (2003). Synthesis and applications of 7-azabicyclo[2.2.1]heptane-1-carboxylic systems. Tesis Doctoral, Universidad de La Rioja. Available at: [Link]

        • Avenoza, A., et al. (2001). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. ResearchGate. Available at: [Link]

        • Avenoza, A., et al. (2001). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron. Available at: [Link]

        • Avenoza, A., et al. (2002). N-BOC-7-Azabicyclo[2.2.1]heptan-2-ones, Versatile Intermediates for the Enantiospecific Synthesis of (+)- and (-)-Epibatidine and Analogs. The Journal of Organic Chemistry. Available at: [Link]

        • Organic Chemistry Portal. Diels-Alder Reaction. Available at: [Link]

        • Grieco, P. A., et al. (2005). A Diels-Alder Route to Angularly Functionalized Bicyclic Structures. PMC. Available at: [Link]

        • Katritzky, A. R., et al. (2010). Chemistry of 7-Azabicyclo[2.2.1]hepta-2,5-dienes, 7-Azabicyclo[2.2.1]hept-2-enes, and 7-Azabicyclo[2.2.1]heptanes. Chemical Reviews. Available at: [Link]

        • Marco-Contelles, J., et al. (2010). Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives. ARKIVOC. Available at: [Link]

        • Danheiser, R. L., et al. (2011). Aza Diels-Alder Reactions of Nitriles, N, N-Dimethylhydrazones, and Oximino Ethers. DSpace@MIT. Available at: [Link]

        • EBSCO Information Services. Diels–Alder reaction | Chemistry | Research Starters. Available at: [Link]

        • Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry. Available at: [Link]

        • Kiriazis, A., et al. (2007). Stereoselective Aza Diels−Alder Reaction on Solid Phase: A Facile Synthesis of Hexahydrocinnoline Derivatives. Journal of Combinatorial Chemistry. Available at: [Link]

        • Sahn, J. J., et al. (2012). 7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

        • Avenoza, A., et al. (2001). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Scilit. Available at: [Link]

        Sources

        Application Note: High-Efficiency Synthesis of 7-Azabicyclo[2.2.1]heptane-1-carboxylic Acid (Ahc)

        Author: BenchChem Technical Support Team. Date: March 2026

        Executive Summary

        7-Azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc) is a rigid, conformationally constrained analogue of proline.[1][2] Its bridgehead carboxylic acid and bicyclic amine structure make it a critical scaffold for peptidomimetics, serving as a core component in thrombin inhibitors, HIV-1 protease inhibitors, and ligands for nicotinic acetylcholine receptors.

        This protocol details a robust, five-step synthetic route starting from the achiral precursor methyl 2-benzamidoacrylate . Unlike earlier methods relying on complex chiral starting materials or low-yielding transannular alkylations, this pathway utilizes a Diels–Alder cycloaddition followed by a stereocontrolled intramolecular cyclization to achieve the target in high overall yield (~50%).

        Strategic Reaction Pathway

        The synthesis hinges on constructing a functionalized cyclohexane ring via a Diels–Alder reaction, followed by locking the conformation into the bicyclic [2.2.1] system through an internal nucleophilic displacement.

        Ahc_Synthesis Start Methyl 2-benzamidoacrylate (Dienophile) DA_Step Diels-Alder Cycloaddition (ZnI2, TMS-O-Butadiene) Start->DA_Step Step 1 Ketone 4-Oxo-cyclohexanecarboxylate (Intermediate) DA_Step->Ketone Hydrolysis Reduction Stereoselective Reduction (L-Selectride) Ketone->Reduction Step 2 Alcohol cis-4-Hydroxy-1-benzamido (Trans-relationship) Reduction->Alcohol 90:10 dr Cyclization Intramolecular Cyclization (MsCl / Base) Alcohol->Cyclization Step 3 Protected N-Benzoyl-Ahc Ester Cyclization->Protected SN2 Displacement Final 7-Azabicyclo[2.2.1]heptane- 1-carboxylic Acid (Ahc) Protected->Final Step 4: Hydrolysis

        Figure 1: Strategic workflow for the synthesis of Ahc. The critical checkpoint is the stereoselective reduction to ensure the hydroxyl group is trans to the benzamide, enabling the backside attack required for cyclization.

        Detailed Experimental Protocol

        Step 1: Diels–Alder Cycloaddition

        Objective: Construct the cyclohexane framework with appropriate functional handles.

        • Reagents: Methyl 2-benzamidoacrylate (Dienophile), 2-(trimethylsilyloxy)-1,3-butadiene (Diene), ZnI₂ (Catalyst).[2]

        • Solvent: Dichloromethane (CH₂Cl₂).[2]

        Procedure:

        • Dissolve methyl 2-benzamidoacrylate (1.0 equiv) in anhydrous CH₂Cl₂ under an inert atmosphere (N₂ or Ar).

        • Add ZnI₂ (0.1 equiv) and hydroquinone (trace, as polymerization inhibitor).

        • Add 2-(trimethylsilyloxy)-1,3-butadiene (1.5 equiv) dropwise.

        • Stir at room temperature for 24–48 hours. Monitor by TLC for consumption of the acrylate.

        • Hydrolysis: Treat the reaction mixture with a 0.005 N HCl/THF (1:4) solution to hydrolyze the silyl enol ether.

        • Work-up: Wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate.

        • Purification: Flash chromatography (Hexane/EtOAc) yields the ketone intermediate methyl 1-benzamido-4-oxocyclohexanecarboxylate .

        Expert Insight: Using ZnI₂ as a Lewis acid catalyst significantly accelerates the reaction compared to thermal conditions and improves regioselectivity. The subsequent acidic hydrolysis is crucial to reveal the ketone functionality from the silyl enol ether.

        Step 2: Stereoselective Reduction

        Objective: Establish the relative stereochemistry required for cyclization. The hydroxyl group at C4 must be trans to the benzamido group at C1 to allow for

        
         displacement.
        
        • Reagents: L-Selectride (Lithium tri-sec-butylborohydride).

        • Solvent: THF (anhydrous).

        Procedure:

        • Cool a solution of the ketone intermediate (from Step 1) in anhydrous THF to -78°C .

        • Slowly add L-Selectride (1.1 equiv) over 30 minutes.

        • Stir at -78°C for 2 hours.

        • Quench: Carefully add H₂O₂/NaOH solution to oxidize the organoborane byproducts.

        • Work-up: Extract with EtOAc.

        • Purification: The reduction typically yields a 90:10 mixture favoring the desired isomer.[2] Separate via column chromatography to isolate methyl c-4-hydroxy-1-benzamidocyclohexane-r-1-carboxylate .

        Mechanistic Note: L-Selectride is a bulky hydride donor. It attacks the ketone from the less hindered equatorial face, forcing the resulting hydroxyl group into the axial position. This creates the necessary trans-diaxial-like relationship (in the reactive conformer) relative to the benzamide group, facilitating the subsequent bridge formation.

        Step 3: Mesylation and Cyclization

        Objective: Activate the alcohol and form the 7-azabicyclo[2.2.1]heptane core.

        • Reagents: Methanesulfonyl chloride (MsCl), Diisopropylethylamine (DIEA), Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK).

        • Solvent: CH₂Cl₂ (for mesylation), DMF or THF (for cyclization).

        Procedure:

        • Mesylation: Dissolve the alcohol in CH₂Cl₂ with DIEA (1.5 equiv). Cool to 0°C and add MsCl (1.2 equiv). Stir until conversion to the mesylate is complete.

        • Cyclization: Dissolve the crude mesylate in dry DMF.

        • Add NaH (1.2 equiv, 60% dispersion in oil) carefully at 0°C.

        • Allow the mixture to warm to room temperature. The amide nitrogen acts as the nucleophile, displacing the mesylate to form the nitrogen bridge.

        • Work-up: Quench with water, extract with EtOAc, and purify to obtain methyl N-benzoyl-7-azabicyclo[2.2.1]heptane-1-carboxylate .

        Step 4: Deprotection (Final Hydrolysis)

        Objective: Remove the benzoyl and methyl ester protecting groups to yield the free amino acid.

        • Reagents: 6N HCl.

        • Conditions: Reflux.[2]

        Procedure:

        • Dissolve the protected bicycle in 6N HCl .

        • Heat to reflux for 6–12 hours.

        • Concentrate the solution to dryness to remove excess HCl.

        • Isolation: Dissolve the residue in ethanol and treat with propylene oxide (acid scavenger) to precipitate the free amino acid (zwitterion).

        • Filter and dry the white solid: 7-azabicyclo[2.2.1]heptane-1-carboxylic acid .

        Data Summary & Validation

        ParameterSpecification / Result
        Overall Yield ~51% (over 5 steps)
        Key Intermediate Methyl 1-benzamido-4-oxocyclohexanecarboxylate
        Stereoselectivity 90:10 (Reduction step, favoring trans-alcohol)
        Final Product Appearance White solid
        ¹H NMR (D₂O) δ 4.15-4.20 (m, 1H, H4), 2.02-2.10 (m, 6H), 1.83-1.92 (m, 2H)
        ¹³C NMR (D₂O) δ 175.4 (COO), 74.5 (C4), 58.1 (C1), 30.6/27.5 (CH₂ groups)
        Self-Validating Checks (Trustworthiness)
        • Step 1 Check: Disappearance of the acrylate alkene protons (~5.9-6.5 ppm) in NMR confirms the Diels-Alder adduct formation.

        • Step 2 Check: The coupling constant of the H4 proton in the alcohol intermediate helps distinguish the isomer. A smaller coupling constant often indicates the axial proton (equatorial alcohol), while the desired product (axial alcohol) will have a specific shift dependent on the ring pucker. Note: In this specific constrained system, rely on the success of the subsequent cyclization as the ultimate proof of stereochemistry.

        • Final Purity: The final product should be soluble in water/D₂O and show no aromatic signals (indicating complete removal of the benzoyl group).

        References

        • Avenoza, A., Cativiela, C., Busto, J. H., Fernández-Recio, M. A., Peregrina, J. M., & Rodríguez, F. (2001).[2] New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid . Tetrahedron, 57(25), 5445-5450.

        • Rapoport, H., & Shiosaki, K. (1985). α-Amino acids as chiral educts for asymmetric products. Chirospecific syntheses of the 5-butyl-2-heptylpyrrolidines from glutamic acid . The Journal of Organic Chemistry, 50(8), 1229-1235. (Reference for comparison of transannular alkylation route).

        • Barriobero, J. I. (2007). Synthesis and applications of 7-azabicyclo[2.2.1]heptane-1-carboxylic systems . Ph.D. Thesis, University of La Rioja.

        Sources

        Application Note: Enantioselective Synthesis of 7-Azabicyclo[2.2.1]heptane-1-carboxylic Acid (Ahc)

        [1][2]

        Executive Summary

        7-azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc ) is a critical conformationally restricted analogue of proline (and by extension,

        1
        • Peptidomimetics: Inducing specific

          
          -turn geometries in bioactive peptides.
          
        • Neuropharmacology: Serving as a core structure for nicotinic acetylcholine receptor (nAChR) ligands, structurally related to Epibatidine.

        The synthesis of bridgehead-functionalized 7-azanorbornanes is synthetically challenging due to the strain associated with placing a quaternary carbon at the bridgehead (C1) and the difficulty of closing the nitrogen bridge. This protocol details the Avenoza Route , which utilizes a Zinc Iodide (

        
        

        Retrosynthetic Analysis & Logic

        The strategic disconnection relies on forming the strained 7-aza bridge last via an intramolecular displacement. The carbon framework is assembled via a [4+2] cycloaddition.[2]

        Mechanism Logic:

        • Bridge Formation: The 7-azabicyclo[2.2.1]heptane core is formed by the nitrogen attacking C4 of a cyclohexane ring, displacing a leaving group (Mesylate).

        • Stereocontrol: The relative stereochemistry (cis/trans) of the nitrogen and the leaving group on the cyclohexane ring is critical. They must be trans to allow the backside attack required for bridge closure.

        • Skeleton Assembly: The functionalized cyclohexane is generated via a Diels-Alder reaction between an electron-rich diene (Danishefsky’s) and an electron-deficient serine-derived dienophile.

        RetrosynthesisTargetTarget: (S)-Ahc(7-azabicyclo[2.2.1]heptane-1-COOH)Precursor1Bicyclic Intermediate(N-Protected Ester)Target->Precursor1Hydrolysis & ResolutionCyclizationCyclization Precursor(cis-4-Mesyloxy-1-amino cyclohexane)Precursor1->CyclizationIntramolecular SN2 (Bridge Formation)DielsAlderDiels-Alder Adduct(4-Oxo-cyclohexanecarboxylate)Cyclization->DielsAlderStereoselective Reduction & MesylationStartingMaterialsStarting MaterialsMethyl 2-benzamidoacrylate+Danishefsky's DieneDielsAlder->StartingMaterialsZnI2 Catalyzed DA

        Figure 1: Retrosynthetic logic flow from the target Ahc back to achiral starting materials.

        Detailed Experimental Protocol

        Phase 1: Construction of the Cyclohexane Core (Diels-Alder)

        The synthesis begins with the reaction of methyl 2-benzamidoacrylate (derived from serine) with Danishefsky's diene.

        • Reagents: Methyl 2-benzamidoacrylate (1.0 eq), Danishefsky's diene (1.5 eq),

          
           (0.1 eq), 
          
          
          .
        • Critical Process Parameter (CPP): Anhydrous conditions are essential to prevent premature hydrolysis of the silyloxy group before the adduct is formed.

        Step-by-Step:

        • Dissolve methyl 2-benzamidoacrylate (4.5 g, 22 mmol) in anhydrous

          
           (100 mL) under Argon.
          
        • Add

          
            (700 mg, 2.2 mmol) as a solid. Stir for 15 min.
          
        • Add Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene) (5.7 g, 33 mmol) dropwise.

        • Stir at Room Temperature (RT) for 48 hours. Monitor by TLC (EtOAc/Hexane 1:1).

        • Workup: Treat the reaction mixture with dilute HCl (0.005 N in THF/Water) to hydrolyze the silyl enol ether and eliminate the methoxy group.

        • Purification: Flash chromatography (Silica gel, Hexane/EtOAc).

        • Yield: ~93% of Methyl 1-benzamido-4-oxocyclohex-2-enecarboxylate .

        Phase 2: Stereoselective Reduction and Activation

        To close the bridge, we must convert the C4 ketone into a leaving group (Mesylate) that is trans to the C1 amine.

        Step-by-Step:

        • Hydrogenation: Hydrogenate the enone (Pd/C,

          
          , MeOH) to obtain the saturated ketone (Methyl 1-benzamido-4-oxocyclohexanecarboxylate).
          
        • Reduction: Dissolve the ketone in THF/MeOH. Add

          
           at 0°C.
          
          • Note: This reduction yields a mixture of diastereomeric alcohols. The cis-alcohol (OH cis to Amide) is required for the trans-mesylate.

        • Separation: Separate the diastereomers via chromatography if necessary, though the Avenoza protocol often carries the mixture or optimizes for the desired isomer.

        • Mesylation: React the alcohol with Methanesulfonyl chloride (MsCl) and

          
           in 
          
          
          at 0°C to form the mesylate .
        Phase 3: The "Bridge-Building" Cyclization

        This is the defining step of the synthesis. The nitrogen attacks the C4 position, ejecting the mesylate and forming the 2.2.1 bicycle.

        • Reagents: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), Toluene or

          
          .
          
        • Mechanism: Intramolecular

          
          .
          

        Step-by-Step:

        • Dissolve the mesylated intermediate (1.0 g) in anhydrous

          
           (75 mL).
          
        • Add DBU (2.5 eq).

        • Stir at reflux (or RT for prolonged periods, typically 24h) until the starting material is consumed.

        • Workup: Wash with 0.5N HCl, dry over

          
          , and concentrate.
          
        • Product: Methyl N-benzoyl-7-azabicyclo[2.2.1]heptane-1-carboxylate .

        Phase 4: Hydrolysis and Resolution (Enantiopurity)

        The resulting bicycle is racemic. Resolution is achieved via hydrolysis and salt formation.

        Step-by-Step:

        • Hydrolysis: Reflux the protected bicycle in 6N HCl for 24 hours. This removes the benzoyl group and hydrolyzes the methyl ester simultaneously.

        • Isolation: Evaporate to dryness to obtain (±)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride .

        • Resolution:

          • Dissolve the racemic amino acid in water/ethanol.

          • Add a chiral resolving agent (e.g., (-)-Dibenzoyl-L-tartaric acid or similar resolving acids used for proline analogues).

          • Perform fractional crystallization from EtOH/Water.

          • Liberate the free amino acid using propylene oxide in ethanol or ion-exchange chromatography.

        Quantitative Data Summary

        ParameterValue / ConditionNotes
        Overall Yield ~30-40% (Racemic)From serine precursor to final bicycle.
        Diels-Alder Yield 93%Highly efficient step.
        Cyclization Yield 85-90%DBU promoted displacement is clean.
        Enantiomeric Excess (ee) >99%After crystallization of diastereomeric salts.
        Appearance White Crystalline SolidFinal amino acid (HCl salt).
        Melting Point >250°C (dec)Typical for zwitterionic amino acids.

        Quality Control & Validation

        NMR Characterization (in )

        To validate the structure of the final Ahc (HCl salt):

        • 1H NMR: Look for the bridgehead protons. In 1-substituted 7-azanorbornanes, the C4 proton (bridgehead) typically appears around

          
           4.15 - 4.20 ppm. The methylene protons (C2, C3, C5, C6) appear as multiplets between 1.8 and 2.1 ppm.
          
        • 13C NMR:

          • C1 (Quaternary Bridgehead): ~74.5 ppm.

          • C4 (Bridgehead CH): ~58.1 ppm.

          • Carbonyl (COOH): ~175 ppm.[2]

          • Methylene Carbons: ~27-30 ppm.

        Chiral HPLC Method[1][5]
        • Column: Chiralpak AD-H or Crownpak CR(+) (specifically for amino acids).

        • Mobile Phase: Perchloric acid pH 1.5 (for Crownpak) or Hexane/IPA/TFA (for N-protected derivatives on AD-H).

        • Detection: UV at 210 nm.

        References

        • Avenoza, A., Cativiela, C., et al. (2001). "New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid". Tetrahedron: Asymmetry, 12(6), 949-957.

          • Core Protocol Source: Describes the Diels-Alder/Cycliz
        • Rapoport, H., et al. (1996). "Chirospecific Syntheses of Conformationally Constrained 7-Azabicycloheptane Amino Acids by Transannular Alkylation". The Journal of Organic Chemistry, 61(10), 3534–3541.

          • Alternative Route: Describes the chiral pool approach
        • Avenoza, A., et al. (2002). "Enantiopure 7-azabicyclo[2.2.1]heptane-1-carboxylic acid derivatives as conformationally constrained proline analogues". Tetrahedron, 58, 4899-4910.

          • Validation: Provides detailed NMR and physical d

        Application Note: Solid-Phase Peptide Synthesis Using the Constrained Proline Analogue 7-Azabicyclo[2.2.1]heptane-1-carboxylic Acid (Ahc)

        Author: BenchChem Technical Support Team. Date: March 2026

        Executive Summary & Structural Rationale

        The design of metabolically stable peptidomimetics frequently relies on the incorporation of conformationally restricted α-amino acids (CRAAs). Among these, 7-azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc) represents a highly specialized, achiral bridged bicyclic analogue of proline .

        By replacing the flexible pyrrolidine ring of L-proline with a rigid 7-azabicyclo[2.2.1]heptane skeleton, Ahc severely restricts the

        
         and 
        
        
        
        dihedral angles of the peptide backbone. The steric encumbrance of the bicyclic system, combined with the pyramidalization of the N7 bridge nitrogen, forces the preceding amide bond into a distorted geometry. This geometric distortion reliably biases the cis-trans equilibrium and induces a Type I β-turn conformation . This structural pre-organization is highly sought after in drug development for locking peptides into bioactive conformations, such as in the development of advanced HIV-1 protease inhibitors .

        Physicochemical & Conformational Profiling

        Understanding the structural differences between standard L-Proline and Ahc is critical for predicting both their synthetic behavior and their biological impact.

        Table 1: Structural and Conformational Comparison of L-Proline vs. Ahc

        ParameterL-ProlineAhc (7-Azabicyclo[2.2.1]heptane-1-carboxylic acid)
        Chirality Chiral (L-enantiomer)Achiral (Internal plane of symmetry)
        Ring System Monocyclic (Pyrrolidine)Bicyclic (Bridged 7-azabicyclo[2.2.1]heptane)
        Nitrogen Position Secondary (Ring)Secondary (Bridge, N7)
        Carboxylate Position C
        
        
        C1 (Bridgehead)
        Turn Induction Polyproline II helix, Type II β-turnType I β-turn
        Amide Bond Geometry PlanarDistorted (Non-planar)
        Steric Hindrance (SPPS) ModerateExtremely High (at both N7 and C1)

        Methodological Challenges & Causality in SPPS

        Incorporating Ahc into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) presents two distinct kinetic bottlenecks dictated by its unique 3D geometry:

        • Activation of the C1-Carboxylate (Coupling Ahc to the Resin): The carboxylic acid is located at the C1 bridgehead position. Bridgehead carbons cannot easily adopt the planar

          
          -like transition state required during standard carbodiimide (DIC/HOBt) activation. Causality:  To overcome this high activation energy barrier, highly reactive uronium/aminium salts (e.g., HATU) must be used to rapidly form the highly reactive O-At ester. Because Ahc is achiral [[1]]([Link]), these aggressive activation conditions can be applied without the risk of C
          
          
          
          epimerization (racemization) that plagues standard amino acids.
        • Acylation of the N7-Amine (Coupling the next AA to Ahc): The N7 nitrogen is a secondary amine situated on a rigid one-carbon bridge. It is sterically shielded and significantly less nucleophilic than standard amines. Causality: Standard coupling protocols will fail or result in massive deletion sequences. The incoming amino acid must be activated as an acid fluoride (Fmoc-AA-F) or coupled using microwave-assisted heating (75°C) to force the acylation.

        G Start Peptidyl-Resin (N-terminal Deprotected) Act Ahc Carboxyl Activation (HATU / DIPEA / DMF) Start->Act Add Fmoc-Ahc-OH Coup1 Ahc Coupling to Resin Extended Time / MW (75°C) Act->Coup1 Overcome C1 Steric Hindrance Deprot Fmoc Deprotection of Ahc (20% Piperidine) Coup1->Deprot Wash (DMF/DCM) Coup2 Next AA Coupling to Ahc N7 (Acid Fluoride or HATU) Deprot->Coup2 Overcome N7 Shielding Cleave TFA Cleavage & Global Deprotection Coup2->Cleave Sequence Completion

        Fig 1: SPPS workflow for Ahc incorporation highlighting kinetic bottlenecks and optimized coupling.

        Detailed Experimental Protocols (Self-Validating System)

        The following protocol is optimized for a 0.1 mmol scale synthesis using standard Fmoc-chemistry on Rink Amide MBHA resin.

        Protocol A: Coupling Fmoc-Ahc-OH to the Peptidyl-Resin
        • Resin Preparation: Swell 0.1 mmol of N-terminal deprotected peptidyl-resin in anhydrous DMF for 30 minutes.

        • Self-Validation Checkpoint 1: Perform a Kaiser test on a few resin beads. A deep blue color confirms the presence of free primary amines ready for coupling.

        • Pre-Activation: In a separate vial, dissolve Fmoc-Ahc-OH (0.4 mmol, 4 eq) and HATU (0.39 mmol, 3.9 eq) in 2 mL of anhydrous DMF. Add DIPEA (0.8 mmol, 8 eq). Vortex for exactly 2 minutes to ensure complete formation of the active O-At ester.

        • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 4 to 6 hours. Alternatively, utilize a microwave peptide synthesizer at 75°C for 15 minutes to overcome the bridgehead steric hindrance.

        • Self-Validation Checkpoint 2: Wash the resin thoroughly with DMF (5x) and DCM (5x). Perform a Kaiser test. A negative result (yellow/colorless beads) validates complete coupling. If slightly blue, repeat steps 3-4 (double coupling).

        Protocol B: Coupling the Subsequent Amino Acid to the Ahc N7-Amine
        • Fmoc Deprotection of Ahc: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash with DMF (5x) and DCM (5x).

        • Self-Validation Checkpoint 3: Perform a Chloranil test (the Kaiser test is insensitive to the secondary N7 amine of Ahc). A dark blue/green color on the beads confirms successful Fmoc removal and the presence of the free secondary amine.

        • Activation & Coupling (Microwave Method): Dissolve the next Fmoc-AA-OH (0.5 mmol, 5 eq) and HATU (0.49 mmol, 4.9 eq) in 2 mL DMF. Add DIPEA (1.0 mmol, 10 eq). Add to the resin and heat via microwave at 75°C for 20 minutes. (Note: If microwave synthesis is unavailable, the incoming amino acid must be converted to an Fmoc-AA-F acid fluoride and coupled overnight).

        • Self-Validation Checkpoint 4: Wash the resin (DMF/DCM). Perform a Chloranil test. A colorless/yellow result validates that the sterically shielded N7 amine has been successfully acylated.

        Conformational Signaling & Structural Impact

        G Ahc Ahc Incorporation Dihedral Restriction of φ and ψ Dihedral Angles Ahc->Dihedral Amide Distortion of Preceding Amide Bond Ahc->Amide Turn Induction of Type I β-Turn Dihedral->Turn Amide->Turn Bio Enhanced Receptor Binding & Proteolytic Stability Turn->Bio

        Fig 2: Conformational signaling pathway from Ahc incorporation to enhanced bioactivity.

        References

        • Avenoza, A., Cativiela, C., Busto, J. H., Fernández-Recio, M. A., Peregrina, J. M., & Rodríguez, F. (2001). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron, 57(3), 545-548.[Link]

        • Avenoza, A., Busto, J. H., Peregrina, J. M., & Rodríguez, F. (2002). Incorporation of Ahc into Model Dipeptides as an Inducer of a β-Turn with a Distorted Amide Bond. Conformational Analysis. The Journal of Organic Chemistry, 67(12), 4241-4249.[Link]

        • Han, W., Pelletier, J. C., & Hodge, C. N. (1998). Tricyclic ureas: A new class of HIV-1 protease inhibitors. Bioorganic & Medicinal Chemistry Letters, 8(24), 3615-3620.[Link]

        Sources

        Application Note: Incorporation of 7-Azabicyclo[2.2.1]heptane-1-carboxylic Acid (Ahc) into Bioactive Peptides

        [1][2]

        Introduction & Technical Rationale

        7-azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc) is a non-proteinogenic, bicyclic

        Key Properties:
        • Achirality: Unlike most proline mimetics, the parent Ahc molecule is achiral. The C1 bridgehead carbon is not a stereocenter because the two ethylene bridges (C2-C3 and C6-C5) connecting C1 to C4 are identical. This eliminates the need for chiral resolution, simplifying synthetic workflows.

        • Conformational Lock: Ahc fixes the

          
           (phi) torsion angle of the peptide backbone more strictly than proline. It is an exceptional inducer of 
          
          
          -turns (particularly Type I or Type II depending on adjacent residues) and is used to stabilize bioactive conformations in GPCR ligands and protease inhibitors.
        • Metabolic Stability: The bulky bicyclic cage provides significant steric shielding, rendering adjacent peptide bonds highly resistant to proteolytic cleavage.

        Structural Comparison
        FeatureProline (Pro)Ahc (Bridgehead Analogue)
        Structure Monocyclic (Pyrrolidine)Bicyclic (7-azabicyclo[2.2.1]heptane)
        Amine Type Secondary (
        
        
        -amine)
        Secondary (Bridge amine, N7)
        Steric Bulk ModerateHigh (Bridgehead Carboxyl + Bridge N)
        Chirality L- or D-Achiral (Parent)
        Primary Use Turn inductionRigid conformational locking

        Synthesis Strategy: Overcoming Steric Hindrance

        Incorporating Ahc into peptides via Solid Phase Peptide Synthesis (SPPS) presents two distinct challenges driven by its bridgehead architecture:

        • Acylation of the N7-Amine (Coupling to Ahc): The nucleophilic amine is located at position 7 (the bridge). While it is a secondary amine like proline, it is sterically shielded by the bicyclic cage. Standard coupling protocols often result in incomplete conversion.

        • Activation of the C1-Carboxyl (Coupling of Ahc): The carboxylic acid is attached to a bridgehead carbon (C1). This quaternary-like environment imposes significant steric bulk during activation, requiring highly reactive coupling agents.

        Recommended Reagents
        • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the gold standard for Ahc. COMU is a viable alternative. Avoid carbodiimides (DCC/DIC) alone.

        • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to prevent racemization of adjacent sensitive residues (though Ahc itself cannot racemize).

        • Solvent: DMF is standard; NMP is preferred for difficult sequences to prevent aggregation.

        Experimental Protocols

        Protocol A: Fmoc-SPPS Incorporation of Ahc

        This protocol assumes standard Fmoc chemistry on Rink Amide or Wang resin.

        Reagents Required:

        • Fmoc-Ahc-OH (0.2 M in DMF)

        • HATU (0.5 M in DMF)

        • HOAt (0.5 M in DMF) - Optional additive for enhanced efficiency

        • DIEA (2.0 M in NMP)

        • Piperidine (20% v/v in DMF)

        Workflow:

        • Resin Preparation: Swell resin in DMF for 30 min.

        • Fmoc Deprotection (Pre-Ahc):

          • Treat resin with 20% Piperidine/DMF (2 x 10 min).

          • Wash: DMF (5x), DCM (3x), DMF (3x).

        • Coupling Fmoc-Ahc-OH (The "Easy" Side):

          • Note: Coupling the Ahc carboxyl to the growing chain is sterically hindered but manageable.

          • Mix: 4 eq Fmoc-Ahc-OH + 3.9 eq HATU + 8 eq DIEA.

          • Activate for 1 min before adding to resin.

          • Reaction Time: 2 hours at room temperature (RT).

          • Microwave Option: 75°C for 5 min (Power: 25W).

        • Capping: Acetylate unreacted amines (Acetic anhydride/DIEA) to prevent deletion sequences.

        • Fmoc Deprotection of Ahc:

          • Treat with 20% Piperidine/DMF (2 x 15 min). Note: The secondary amine on the bridge is less basic; deprotection is usually efficient.

        • Coupling the Next Amino Acid (The "Hard" Side):

          • Critical Step: Acylating the N7 bridge amine is the bottleneck.

          • Amino Acid (AA): Use 5-10 eq of the next Fmoc-AA-OH.

          • Reagent: HATU (matches AA eq) + HOAt (matches AA eq).

          • Reaction Time: Double Coupling is mandatory.

            • Coupling 1: 2 hours at RT.

            • Coupling 2: Overnight at RT OR Microwave at 75°C for 10 min.

        • Monitoring: Perform the Chloranil Test (see Protocol B). Do not use Kaiser Test.

        Protocol B: Monitoring Coupling Efficiency (Chloranil Test)

        The Kaiser (ninhydrin) test yields false negatives with secondary amines like Ahc and Proline. The Chloranil test is specific for secondary amines.

        Materials:

        • Solution A: 2% Acetaldehyde in DMF.

        • Solution B: 2% p-Chloranil in DMF.

        Procedure:

        • Transfer a few resin beads to a small glass tube.

        • Add 2 drops of Solution A and 2 drops of Solution B.

        • Let stand for 5 minutes at RT.

        Interpretation:

        • Blue/Green Beads: Positive (Secondary amine present = Incomplete coupling).

          
          Recouple. 
          
        • Colorless/Amber Beads: Negative (Amine acylated = Complete coupling).

          
          Proceed. 
          

        Visualization: Decision Logic for Ahc Coupling

        The following diagram illustrates the decision matrix for incorporating Ahc, specifically addressing the difficult acylation step.

        Ahc_Coupling_WorkflowStartStart: Resin with Free N-TerminusCoupling_AhcStep 1: Couple Fmoc-Ahc-OH(Activation: HATU/DIEA, 2h)Start->Coupling_AhcDeprotectStep 2: Fmoc Removal(20% Piperidine, 2x15min)Coupling_Ahc->DeprotectCheck_AmineResult: Free N7-Bridge Amine(Sterically Hindered Secondary Amine)Deprotect->Check_AmineCoupling_NextStep 3: Couple Next Amino Acid(Reagent: HATU/HOAt, 5 eq)Check_Amine->Coupling_NextMonitorMonitor: Chloranil TestCoupling_Next->MonitorResult_BlueBlue/Green Beads(Incomplete)Monitor->Result_BluePositiveResult_ClearClear/Amber Beads(Complete)Monitor->Result_ClearNegativeRecouple_MWAction: Microwave Recoupling(75°C, 10 min, HATU)Result_Blue->Recouple_MWProceedProceed to Next CycleResult_Clear->ProceedRecouple_MW->MonitorCapAction: Capping(Ac2O/DIEA)Recouple_MW->CapIf fails 2x

        Caption: Workflow for the incorporation of Ahc residues, highlighting the critical monitoring step for the hindered N7-secondary amine.

        Troubleshooting & Optimization

        IssueProbable CauseCorrective Action
        Low Yield of Ahc-Peptide Incomplete coupling to the N7 amine.Switch to PyAOP or HATU/HOAt . Increase temperature to 50-75°C (MW). Use "Double Coupling" protocol.
        Deletion Sequences Incomplete Fmoc removal from Ahc.The secondary carbamate is stable. Extend deprotection time to 2 x 20 min. Ensure efficient resin swelling.
        Precipitation on Resin Aggregation due to rigid backbone.Use Magic Mixture (DCM/DMF/NMP 1:1:1) or add chaotropic salts (0.1 M LiCl) during coupling.
        Side Reactions Aspartimide formation (if Asp is adjacent).Add 0.1 M HOBt to the deprotection solution (Piperidine) to suppress base-catalyzed imide formation.

        References

        • Synthesis and Characterization of Ahc: Avenoza, A., Cativiela, C., Busto, J. H., Fernández-Recio, M. A., Peregrina, J. M., & Rodríguez, F. (2001).[1] New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc), a constrained proline analogue. Tetrahedron Letters, 42(48), 8473-8475. [Link]

        • Bioactive Application (Thrombin Inhibitors): Han, W., Pelletier, J. C., Mersinger, L. J., Kettner, C. A., & Hodge, C. N. (1999).[1] 7-Azabicycloheptane Carboxylic Acid: A Proline Replacement in a Boroarginine Thrombin Inhibitor.[1] Organic Letters, 1(11), 1875-1877. [Link]

        • General Protocol for Hindered Amines: Albericio, F., & Tulla-Puche, J. (Eds.). (2008). The Power of Functional Resins in Organic Synthesis. Wiley-VCH. (Refer to sections on Secondary Amine Coupling). [Link]

        • Chloranil Test Protocol: Vojkovsky, T. (1995). Detection of secondary amines on solid phase. Peptide Research, 8(4), 236-237. [Link]

        Application Note: 7-Azabicyclo[2.2.1]heptane-1-carboxylic Acid in Advanced Drug Discovery

        Author: BenchChem Technical Support Team. Date: March 2026

        Executive Summary

        The pursuit of novel therapeutics often hinges on the precise manipulation of molecular geometry and metabolic stability. 7-azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc) , along with its parent bicyclic scaffold, has emerged as a high-value building block in medicinal chemistry[1]. As an achiral, conformationally restricted analogue of proline, Ahc is uniquely suited for peptidomimetic design[1]. Furthermore, the 7-azabicyclo[2.2.1]heptane core serves as a critical bioisostere that blocks mutagenic metabolic pathways[2] and acts as the foundational pharmacophore for potent central nervous system (CNS) agents, including nicotinic acetylcholine receptor (nAChR) agonists and GlyT1 uptake inhibitors[3][4].

        This application note details the mechanistic rationale for incorporating Ahc into drug discovery pipelines and provides field-proven, self-validating protocols for its chemical manipulation.

        Strategic Applications in Drug Design

        Peptidomimetics: Structural Induction via Constrained Proline Analogues

        Standard L-proline introduces flexibility in peptide chains due to its dynamic

        
         and 
        
        
        
        dihedral angles. Replacing proline with Ahc forces the peptide backbone into highly specific, rigid conformations[5]. The bridgehead substitution of the Ahc unit heavily biases the amide cis-trans equilibrium of the adjacent
        
        
        -amino acid toward the cis conformation[6].

        Causality in Design: The rigid bicyclic geometry of Ahc introduces a steric constraint that mimics distorted amide bonds. When incorporated into dipeptide models (e.g., Ahc-Ser), it acts as a powerful inducer of Type I

        
        -turns[5]. Alternatively, when placed at the C-terminus, the proximity of the bridgehead proton to the adjacent 
        
        
        
        -proton provides a solvent-independent driving force that stabilizes
        
        
        -strand-like extended conformations[6].

        G N1 Standard Proline Flexible Angles N2 Ahc Incorporation Rigid Bicyclic Core N1->N2 Bioisosteric Replacement N3 Amide Bond Distortion N2->N3 Steric Constraint N4 Stabilized β-Turn Enhanced Affinity N3->N4 Structural Induction

        Caption: Workflow of Ahc-mediated structural induction in peptidomimetic drug design.

        Bioisosterism: Evasion of Cytochrome P450-Mediated Mutagenicity

        Monocyclic amines (e.g., pyrrolidines and piperidines) are ubiquitous in drug design but are highly susceptible to Cytochrome P450 (CYP450) catalyzed

        
        -hydroxylation. This metabolic activation pathway frequently generates toxic, mutagenic nitrosamines[2].
        

        Causality in Design: Embedding the amine functionality within the rigid 7-azabicyclo[2.2.1]heptane structure fundamentally alters the thermodynamics of the

        
        -carbon. The calculated 
        
        
        
        -C-H bond dissociation energy of the bicyclic system is 20–30 kcal/mol higher than that of corresponding monocyclic amines[2]. This massive energy barrier renders the molecule inert to
        
        
        -hydroxylation, effectively blocking the trigger for mutagenic events and yielding a nongenotoxic profile[2].

        G N1 Monocyclic Amine (e.g., Pyrrolidine) N2 CYP450 α-Hydroxylation N1->N2 N3 Toxic Nitrosamine (Mutagenic) N2->N3 N4 7-azabicyclo[2.2.1]heptane N5 High α-C-H Bond Energy (+20-30 kcal/mol) N4->N5 N6 Metabolic Stability (Nongenotoxic) N5->N6

        Caption: Mechanism of CYP450 evasion and mutagenicity blockade by the 7-azabicyclo scaffold.

        Data Summary: Proline vs. Ahc Scaffold
        Property / FeatureL-Proline (Monocyclic)Ahc / 7-azabicyclo[2.2.1]heptaneImpact on Drug Development
        Conformational Freedom High (
        
        
        and
        
        
        flexibility)
        Highly Restricted (Rigid Bicyclic)Enforces target-specific bioactive conformations[5].
        
        
        -C-H Bond Energy
        Baseline+20 to 30 kcal/mol higherPrevents CYP450
        
        
        -hydroxylation[2].
        Mutagenic Potential Susceptible to nitrosamine formationNongenotoxic (Ames assay negative)Improves safety profiles of amine-containing drugs[2].
        Receptor Affinity (CNS) N/AHigh affinity for
        
        
        nAChRs
        Core scaffold for potent analgesics (Epibatidine analogues)[4].

        Experimental Protocols

        Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating Ahc

        Objective: Successfully couple Fmoc-Ahc-OH into a growing peptide chain.

        Scientific Rationale & Causality: The secondary amine at the N7 bridge position of Ahc is severely sterically shielded by the bicyclic framework, drastically reducing its nucleophilicity. Furthermore, the carboxylic acid at the C1 position is attached to a tertiary bridgehead carbon, making it a poor electrophile during activation[1]. Standard coupling reagents (e.g., DIC/HOBt) will fail to achieve complete conversion. This protocol mandates the use of HATU—a highly reactive uronium salt—combined with HOAt and elevated temperatures to force the formation of the active ester and drive the amidation forward.

        Materials:

        • Fmoc-Ahc-OH (Commercially available or synthesized via Diels-Alder of methyl 2-benzamidoacrylate[1])

        • HATU, HOAt, N,N-Diisopropylethylamine (DIPEA)

        • Dimethylformamide (DMF)

        • Rink Amide Resin

        Step-by-Step Method:

        • Resin Swelling: Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes.

        • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

        • Activation of Fmoc-Ahc-OH: In a separate vial, dissolve 0.4 mmol (4 eq) of Fmoc-Ahc-OH, 0.39 mmol (3.9 eq) of HATU, and 0.4 mmol (4 eq) of HOAt in minimal DMF. Add 0.8 mmol (8 eq) of DIPEA. Stir for 2 minutes to pre-activate the bridgehead carboxylic acid.

        • Coupling: Add the activated mixture to the resin. Agitate at 45°C for 3 hours. (Note: The elevated temperature provides the kinetic energy required to overcome the steric barrier of the bridgehead carbon).

        • Washing: Drain the reaction vessel and wash the resin with DMF (5 × 1 min).

        • Subsequent Coupling (Critical Step): To couple the next amino acid onto the sterically hindered N7 amine of Ahc, repeat the HATU/HOAt activation for the incoming Fmoc-AA-OH, but extend the coupling time to 4–6 hours at 45°C.

        Validation & Quality Control: Perform a micro-cleavage of a few resin beads using TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Analyze the supernatant via LC-MS. The presence of a single peak corresponding to the exact mass of the Ahc-containing peptide validates the self-correcting nature of the extended HATU coupling. If deletion sequences are observed, perform a double-coupling step before proceeding.

        Protocol 2: Late-Stage Functionalization of the 7-Azabicyclo Scaffold (Epibatidine Analogues)

        Objective: Synthesize substituted epibatidine analogues via Suzuki-Miyaura cross-coupling.

        Scientific Rationale & Causality: The 7-azabicyclo[2.2.1]heptane core is the foundational scaffold for epibatidine[4]. To explore Structure-Activity Relationships (SAR) for nAChR agonists, researchers functionalize the halogenated pyridine ring attached to the bicyclic core. Palladium-catalyzed cross-coupling on an electron-deficient pyridine ring requires a highly active catalyst system. We utilize

        
         to facilitate oxidative addition, while a biphasic dioxane/water system ensures optimal solubility of the boronic acid and the inorganic base (
        
        
        
        ), which is essential for the transmetalation step[4].

        Materials:

        • 2-exo-(3'-bromo-5'-pyridinyl)-7-azabicyclo[2.2.1]heptane (Boc-protected)[4]

        • Aryl or Heteroaryl Pinacol Boronic Ester (1.5 eq)

        • Tetrakis(triphenylphosphine)palladium(0) (

          
          ) (0.05 eq)
          
        • Potassium Carbonate (

          
          ) (3.0 eq)
          
        • 1,4-Dioxane / Water (4:1 v/v)

        Step-by-Step Method:

        • Preparation: In a heavy-walled microwave vial, combine the brominated 7-azabicyclo intermediate (1.0 eq), the boronic ester (1.5 eq), and

          
           (3.0 eq).
          
        • Solvent Addition: Add the 1,4-Dioxane/Water (4:1) mixture. Sparge the solution with Argon for 10 minutes to remove dissolved oxygen, which would otherwise poison the Palladium(0) catalyst.

        • Catalyst Addition: Quickly add

          
           (5 mol%) under a positive stream of Argon. Seal the vial with a crimp cap.
          
        • Reaction: Heat the sealed vial to 110°C in an oil bath or heating block for 18 hours[4].

        • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate and wash with water and brine. Dry the organic layer over

          
          , filter, and concentrate under reduced pressure.
          
        • Purification: Purify the crude product via flash column chromatography (Silica gel, typically eluting with a gradient of Hexanes/EtOAc).

        Validation & Quality Control: Monitor the reaction via TLC and LC-MS. The disappearance of the brominated starting material and the emergence of the cross-coupled product mass

        
         confirm the reaction progress. Post-purification, run a 
        
        
        
        -NMR. The diagnostic shift of the bridgehead protons (typically around 3.5–4.5 ppm) will confirm the structural integrity of the 7-azabicyclo[2.2.1]heptane core, proving that no base-catalyzed ring-opening occurred during the high-temperature coupling conditions.

        References

        • 7-tert-butoxycarbonyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid - MilliporeSigma. sigmaaldrich.com. 7

        • 7-azabicyclo[2.2.1]heptane as a structural motif to block mutagenicity of nitrosamines. PubMed / nih.gov.2

        • Efficient synthesis of a 7-azabicyclo[2.2.1]heptane based GlyT1 uptake inhibitor. ResearchGate. 3

        • Application of C-Terminal 7-Azabicyclo[2.2.1]heptane to Stabilize β-Strand-like Extended Conformation of a Neighboring α-Amino Acid. PubMed / nih.gov. 6

        • exo-2-(Pyridazin-4-yl)-7-azabicyclo[2.2.1]heptanes: Syntheses and Nicotinic Acetylcholine Receptor Agonist Activity of Potent Pyridazine Analogues of (±)-Epibatidine. Journal of Medicinal Chemistry - ACS Publications. 8

        • Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. Journal of Medicinal Chemistry - ACS Publications. 4

        • New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Universidad de La Rioja. 1

        • Incorporation of Ahc into model dipeptides as an inducer of a beta-turn with a distorted amide bond. Conformational analysis. PubMed / nih.gov. 5

        • A new approach to enantiopure β-endo-substituted azabicyclic proline analogues by base induced epimerization. Semantic Scholar. 9

        Sources

        Strategic Functionalization of 7-Azabicyclo[2.2.1]heptane: From Core Synthesis to Late-Stage Diversification

        Author: BenchChem Technical Support Team. Date: March 2026

        Topic: Strategic Functionalization of the 7-Azabicyclo[2.2.1]heptane Scaffold Content Type: Application Note & Technical Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

        Introduction: The Scaffold & Its Significance

        The 7-azabicyclo[2.2.1]heptane scaffold (7-azanorbornane) represents a privileged structural motif in medicinal chemistry. It serves as a rigid, conformationally constrained bioisostere of the tropane (8-azabicyclo[3.2.1]octane) and quinuclidine ring systems.

        Why this scaffold matters:

        • Restricted Geometry: The bicyclic framework locks substituents into specific vectors, reducing the entropic penalty of receptor binding. This is best exemplified by Epibatidine , a nicotinic acetylcholine receptor (nAChR) agonist with potency 200x that of morphine.

        • Tunable Basicity: The strained bridgehead carbons (C1/C4) increase the

          
          -character of the C-N bonds, modulating the pKa of the bridge nitrogen (N7) compared to less strained piperidines or tropanes.
          
        • Chirality: Unlike tropane (which is meso), the 7-azanorbornane skeleton with C2-substitution is chiral, offering opportunities for enantioselective drug design.

        This guide details the strategic construction and functionalization of this scaffold, moving from core synthesis to advanced C-H activation protocols.

        Module 1: Constructing the Core (The Foundation)

        While functionalization is the goal, the method of core construction dictates which "handles" are available for later modification. The Diels-Alder Cycloaddition is the most versatile route for introducing early-stage complexity.

        Mechanistic Insight: The Pyrrole Strategy

        The reaction between

        
        -protected pyrroles (dienes) and electron-deficient acetylenes (dienophiles) constructs the [2.2.1] core in a single step.
        
        • The Challenge: Pyrroles are electron-rich aromatic systems; they require strong electron-withdrawing groups (EWG) on the nitrogen (e.g., Boc, Cbz) to facilitate the [4+2] cycloaddition.

        • The Solution: Using acetylenic sulfones as dienophiles. The sulfone acts as a temporary activating group that can be removed (desulfonylation) or used for further functionalization (alkylation).

        Protocol A: Diels-Alder Construction of the 7-Azanorbornene Core

        Adapted from Trost et al. and Pandey et al.

        Reagents:

        • 
          -Boc-pyrrole (1.0 equiv)
          
        • Ethynyl

          
          -tolyl sulfone (1.2 equiv)
          
        • Toluene (Anhydrous)

        Step-by-Step Methodology:

        • Preparation: In a flame-dried pressure vessel, dissolve

          
          -Boc-pyrrole (10 mmol) and ethynyl 
          
          
          
          -tolyl sulfone (12 mmol) in anhydrous toluene (20 mL).
        • Cycloaddition: Seal the vessel and heat to 90°C for 24–48 hours.

          • Critical Control Point: Monitor by TLC. The reaction is reversible (retro-Diels-Alder); prolonged heating at excessive temperatures (>110°C) favors the starting materials.

        • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

        • Purification: Purify via flash column chromatography (Hexanes/EtOAc).

          • Yield Expectation: 85–95% of the 2-(tosyl)-7-azabicyclo[2.2.1]hept-2,5-diene adduct.

        • Selective Reduction (Optional): To obtain the mono-alkene (hept-2-ene), perform a selective hydrogenation using Pd/C (10% w/w) and H

          
           (1 atm) in MeOH. Monitor closely to prevent over-reduction to the fully saturated heptane.
          

        Module 2: C2/C3 Functionalization (The Workhorse)

        The C2 and C3 positions are the primary sites for derivatization, particularly for Epibatidine analogs. The rigid bridge forces incoming reagents to attack from the exo-face (the face away from the nitrogen bridge), resulting in high diastereoselectivity.

        Mechanistic Insight: The Reductive Heck

        The most powerful method to install aryl groups (like the chloropyridine of Epibatidine) is the palladium-catalyzed reductive Heck reaction. Unlike a standard Heck (which retains the alkene), the reductive variant couples the aryl halide and reduces the alkene in one pot, setting two stereocenters.

        Protocol B: Stereoselective Reductive Heck Coupling

        Target: Exo-2-aryl-7-azabicyclo[2.2.1]heptane

        Reagents:

        • 7-Boc-7-azabicyclo[2.2.1]hept-2-ene (Substrate)

        • Aryl iodide (e.g., 2-chloro-5-iodopyridine) (1.5 equiv)

        • Pd(OAc)

          
           (5 mol%)
          
        • Ligand: triphenylarsine (AsPh

          
          ) or chiral ligands for enantiocontrol (10 mol%)
          
        • Base: Et

          
          N (3.0 equiv)
          
        • Reductant: Formic acid (2.5 equiv)

        • Solvent: DMF (degassed)

        Step-by-Step Methodology:

        • Catalyst Formation: In a glovebox or under Argon, mix Pd(OAc)

          
           and AsPh
          
          
          
          in DMF. Stir for 15 min to form the active catalyst species.
        • Addition: Add the bicyclic alkene, aryl iodide, and triethylamine.

        • Reduction Initiation: Add formic acid.

          • Note: Formic acid acts as the hydride source.

        • Reaction: Heat to 60–80°C for 12–16 hours.

        • Mechanism Check: The Pd(0) oxidatively adds to the aryl iodide. The arylpalladium species adds to the alkene (exclusively exo due to steric hindrance of the N-Boc bridge). Formate reduces the resulting alkyl-Pd species, releasing the product and regenerating Pd(0).

        • Workup: Dilute with water, extract with EtOAc (3x). Wash organics with LiCl solution (to remove DMF). Dry over Na

          
          SO
          
          
          
          .
        • Outcome: The product will be the exo-2-aryl isomer. The endo isomer is rarely observed (<5%).

        Module 3: Advanced C-H Activation (The Frontier)

        Direct functionalization of the saturated core (C-H activation) avoids the need for pre-functionalized alkene precursors. Recent advances by Sanford et al. have unlocked transannular C-H functionalization.

        Mechanistic Insight: Directed Transannular Activation

        Standard C-H activation often fails on these scaffolds due to the geometric constraints preventing planar transition states. However, using the bridge nitrogen as a directing group (DG) allows Palladium to reach the C2/C3 protons.

        Protocol C: Pd-Catalyzed Transannular C-H Arylation

        Based on Sanford, J. Am. Chem. Soc. (2018)

        Reagents:

        • 7-azabicyclo[2.2.1]heptane (as the free amine or N-protected variant suitable for direction)

        • Aryl Iodide coupling partner[1]

        • Catalyst: Pd(OAc)

          
          
          
        • Ligand: Substituted Quinoline-2-carboxylate (Quino-2-L)

        • Silver Salt: Ag

          
          CO
          
          
          
          (oxidant/halide scavenger)

        Step-by-Step Methodology:

        • Setup: In a sealed tube, combine the amine substrate (0.2 mmol), Aryl Iodide (2.0 equiv), Pd(OAc)

          
           (10 mol%), and Ligand (10 mol%).
          
        • Additives: Add Ag

          
          CO
          
          
          
          (1.0 equiv) to scavenge iodide and facilitate the catalytic cycle.
        • Solvent: Add hexafluoroisopropanol (HFIP) or t-Amyl alcohol. HFIP is often crucial for C-H activation as it stabilizes cationic Pd intermediates.

        • Reaction: Heat to 100–120°C for 12 hours.

        • Purification: Filter through Celite to remove silver salts. Concentrate and purify via HPLC or column chromatography.

        • Selectivity: This method preferentially targets the methylene carbons (C2/C3) via a 6-membered palladacycle intermediate formed with the N7 nitrogen.

        Visualization of Workflows

        Figure 1: Strategic Functionalization Pathways

        This diagram illustrates the decision tree for synthesizing and functionalizing the scaffold.

        7_aza_functionalization Start Target Molecule Analysis RouteA Route A: Diels-Alder (De Novo Core) Start->RouteA Needs Stereocontrol or Alkene Handle RouteB Route B: C-H Activation (Late Stage) Start->RouteB Needs Diversification of Saturated Core Inter1 N-Boc-7-azabicyclo [2.2.1]hept-2-ene RouteA->Inter1 Pyrrole + Sulfone AdvFunc Pd-Cat Transannular Arylation (Sanford) RouteB->AdvFunc Directing Group Strategy Func1 Reductive Heck (Install Aryl @ C2-exo) Inter1->Func1 Pd(OAc)2, HCO2H Func2 Dihydroxylation (Install OH @ C2/C3) Inter1->Func2 OsO4, NMO Product1 Epibatidine Analogs (Aryl-substituted) Func1->Product1 Product2 Aminocyclitols (Poly-hydroxylated) Func2->Product2 AdvFunc->Product1 Alt Route

        Caption: Decision matrix for selecting between De Novo synthesis (Diels-Alder) and Late-Stage Functionalization (C-H Activation).

        Data Summary: Comparison of Methods

        FeatureDiels-Alder / Reductive HeckTransannular C-H Activation
        Primary Target C2/C3 (Alkene derived)C2/C3 (Alkane derived)
        Stereocontrol Excellent (Exo-selective)Moderate (Substrate dependent)
        Complexity Multi-step (Core construction required)Single-step (From available amine)
        Scalability High (Kilogram scale demonstrated)Low/Medium (Catalyst cost)
        Key Reference Trost/Pandey (Epibatidine Synth)Sanford (JACS 2018)

        References

        • Synthesis of 7-Azabicyclo[2.2.

          • Source: ResearchG
          • Context: Comprehensive review of the Diels-Alder strategies and initial functionaliz
        • Total Synthesis of Epib

          • Source: Trost, B. M., et al. Journal of the American Chemical Society / NIH
          • Context: Defines the standard protocol for installing aryl groups at C2 via Palladium c
        • Second-Generation Palladium Catalyst for Transannular C-H Functionaliz

          • Source: Topczewski, J. J., & Sanford, M. S. Journal of the American Chemical Society (2018)
          • Context: The authoritative source for C-H activ
        • Synthesis of Bridgehead-Substituted Azabicyclo[2.2.1]heptane

          • Source: Slowinski, F., et al. Organic Letters (2010)
          • Context: Protocol for the difficult functionaliz

        Sources

        Application Note: A Multi-faceted Approach to the Comprehensive Characterization of 7-Azabicyclo[2.2.1]heptane-1-carboxylic Acid

        Author: BenchChem Technical Support Team. Date: March 2026

        Introduction: The Analytical Strategy

        The structural rigidity of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid makes it a valuable building block for designing peptides and peptidomimetics with defined secondary structures.[1] A thorough analytical characterization is paramount to ensure the identity, purity, and quality of the material used in further research and development. A single analytical technique is insufficient; therefore, we present an integrated workflow where data from orthogonal methods are synthesized to build a complete molecular profile. This approach ensures the highest degree of confidence in the final characterization.

        G cluster_synthesis Synthesis & Purification cluster_primary Primary Characterization cluster_secondary Secondary & Purity Analysis cluster_definitive Definitive Structure Synthesis Synthesized Ahc NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR Initial ID MS Mass Spectrometry (LRMS, HRMS) Synthesis->MS Initial ID FTIR FTIR Spectroscopy (Functional Groups) Synthesis->FTIR Functional Group Check Xray X-ray Crystallography (3D Structure) Synthesis->Xray If single crystals available Chromatography HPLC / LC-MS (Purity) NMR->Chromatography Confirm Identity Final Fully Characterized Compound NMR->Final MS->Chromatography Confirm Identity MS->Final Chromatography->Final FTIR->Final Xray->Final

        Figure 1: Integrated workflow for the characterization of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid.

        Physicochemical Properties

        A foundational understanding of the molecule's basic properties is essential before commencing detailed analysis.

        PropertyValueSource
        Molecular Formula C₇H₁₁NO₂[2]
        Molecular Weight 141.17 g/mol
        Monoisotopic Mass 141.07898 Da[2]
        Structure 7-azabicyclo[2.2.1]heptane-1-carboxylic acid[2]
        Predicted XlogP -2.0[2]
        CAS Number 131179-07-2 (hydrochloride)

        Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

        NMR spectroscopy is the most powerful technique for determining the precise chemical structure and connectivity of Ahc in solution. The rigid bicyclic framework results in a well-resolved and highly informative spectrum.

        Protocol: ¹H and ¹³C NMR Analysis
        • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of Deuterium Oxide (D₂O). D₂O is the solvent of choice as it readily solubilizes the zwitterionic amino acid and allows for the exchange of the acidic N-H and O-H protons, simplifying the spectrum by removing their signals. For observing the exchangeable protons, a solvent like DMSO-d₆ can be used.

        • Internal Standard: Add a small, known quantity of a suitable internal standard if quantitative analysis (qNMR) is required. For routine characterization, the residual solvent peak can be used for referencing (D₂O ≈ 4.79 ppm).

        • Instrument Setup: Acquire data on a spectrometer with a field strength of at least 400 MHz for sufficient signal dispersion.

        • Data Acquisition:

          • ¹H NMR: Acquire at least 16 scans with a relaxation delay of 2-5 seconds.

          • ¹³C NMR: Acquire several thousand scans using proton decoupling. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ (though none are present) carbons.

          • 2D NMR: If assignments are ambiguous, acquire a 2D ¹H-¹H COSY to establish proton-proton correlations and a ¹H-¹³C HSQC to link protons to their directly attached carbons.

        Expertise & Interpretation: Decoding the Spectra

        The molecule's C₂ᵥ symmetry (when viewed down the C1-C4 axis) simplifies the spectrum.

        • ¹H NMR Spectrum: The spectrum is expected to show three distinct multiplets. The bridgehead proton (H4) will appear as a multiplet. The four protons on the two-carbon bridges (H2, H3, H5, H6) are chemically equivalent and will appear as a complex multiplet, as will the two protons on the one-carbon bridge.[1] The acidic proton of the carboxylic acid will typically appear as a very broad singlet far downfield (>10 ppm) in a non-deuterated solvent, but will exchange and disappear in D₂O.[3]

        • ¹³C NMR Spectrum: The spectrum will be characterized by a downfield signal for the carbonyl carbon, followed by signals for the two distinct bridgehead carbons (C1 and C4), and the carbons of the ethylene bridges.[1]

        Assignment Expected ¹H Chemical Shift (ppm, D₂O) Expected ¹³C Chemical Shift (ppm, D₂O)
        Carboxyl (COO)N/A (exchanges)~175.4
        C1 BridgeheadN/A (quaternary)~74.5
        C4 Bridgehead~4.15 - 4.20 (m, 1H)~58.1
        C2, C3, C5, C6~2.02 - 2.10 (m, 6H) & ~1.83 - 1.92 (m, 2H)~27.5, ~30.6

        Data based on published spectra for 7-azabicyclo[2.2.1]heptane-1-carboxylic acid.[1]

        Mass Spectrometry (MS): Confirming Identity and Composition

        Mass spectrometry provides the exact molecular weight and, through high-resolution analysis, the elemental formula. Tandem MS (MS/MS) offers valuable structural clues via controlled fragmentation.

        Protocol: LC-MS Analysis
        • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a mobile phase-compatible solvent, typically 50:50 water:acetonitrile with 0.1% formic acid.

        • Chromatography: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) with a gradient elution from 5% to 95% acetonitrile in water (both containing 0.1% formic acid) over several minutes. This separates the analyte from potential impurities.

        • Ionization: Utilize Electrospray Ionization (ESI), as it is a soft ionization technique well-suited for polar, pre-charged, or easily protonated molecules like amino acids.

        • Mass Analysis:

          • Full Scan (MS1): Scan a mass range of m/z 50-500 in both positive and negative ion modes.

          • High-Resolution (HRMS): Use an Orbitrap or TOF mass analyzer to obtain an accurate mass measurement with <5 ppm error, which is critical for confirming the elemental formula.

          • Tandem MS (MS/MS): Select the parent ion ([M+H]⁺ or [M-H]⁻) for collision-induced dissociation (CID) to generate a fragmentation spectrum.

        Expertise & Interpretation: Reading the Mass Spectrum
        • Full Scan:

          • Positive Mode: The dominant ion will be the protonated molecule, [M+H]⁺, at m/z 142.0863.[2]

          • Negative Mode: The dominant ion will be the deprotonated molecule, [M-H]⁻, at m/z 140.0717.[2]

        • Trustworthiness through HRMS: An observed mass of 142.0863 for the [M+H]⁺ ion corresponds to the elemental formula C₇H₁₂NO₂⁺, unequivocally confirming the molecular composition.

        • Fragmentation Pattern: Bicyclic amines exhibit characteristic fragmentation patterns.[4] Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a common pathway.[5] The fragmentation of the bicyclic ring system can provide further structural confirmation.

        Fragmentation cluster_frags Potential Fragments Parent [M+H]⁺ m/z 142.08 Frag1 Loss of H₂O [M+H-H₂O]⁺ m/z 124.07 Parent->Frag1 CID Frag2 Loss of CO₂ & H₂ [M+H-CO₂-H₂]⁺ m/z 96.08 Parent->Frag2 CID

        Figure 2: A simplified representation of potential fragmentation pathways for protonated Ahc in MS/MS.

        Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Identification

        FTIR provides a quick and straightforward method to verify the presence of key functional groups, serving as a rapid quality control check.

        Protocol: Attenuated Total Reflectance (ATR)-FTIR
        • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.

        • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

        • Background Correction: Run a background scan of the empty ATR crystal before analyzing the sample.

        Expertise & Interpretation: Identifying Key Vibrations

        The spectrum is dominated by features characteristic of a carboxylic acid.

        Wavenumber (cm⁻¹) Vibration Expected Appearance
        2500 - 3300O-H stretch (Carboxylic Acid)Very broad, strong absorption.[3]
        ~2950C-H stretch (aliphatic)Medium, sharp peaks on top of the broad O-H.
        1700 - 1725C=O stretch (Carboxylic Acid Dimer)Strong, sharp absorption.[6]
        ~1630N-H bend / C=O (zwitterion)Medium absorption, may be present due to zwitterionic character.
        1200 - 1400C-O stretch and O-H bendMedium to strong absorptions in the fingerprint region.

        The presence of the extremely broad O-H stretch and the strong carbonyl peak around 1710 cm⁻¹ is highly diagnostic for the carboxylic acid functional group.[3]

        X-ray Crystallography: The Definitive 3D Structure

        For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard. While not a routine technique, it is invaluable for confirming stereochemistry and conformational details in novel derivatives.

        Protocol: Single-Crystal X-ray Diffraction
        • Crystal Growth (The Critical Step): Grow single crystals of high quality. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A variety of solvents should be screened (e.g., water, ethanol, isopropanol, or mixtures).

        • Crystal Mounting: Select a suitable crystal and mount it on a goniometer head.

        • Data Collection: Collect diffraction data using a modern diffractometer with a monochromatic X-ray source.

        • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a final model with atomic coordinates, bond lengths, bond angles, and thermal parameters.

        The resulting crystallographic information file (CIF) provides definitive proof of the molecular structure and its packing in the solid state.

        Conclusion

        The characterization of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid is best achieved through a synergistic combination of analytical techniques. NMR spectroscopy provides the primary structural framework, which is then confirmed by the exact mass and elemental composition from HRMS. FTIR serves as a rapid check for correct functional groups, while chromatography confirms purity. For definitive 3D structural proof, X-ray crystallography is the ultimate tool. By following these detailed protocols and understanding the rationale behind them, researchers can confidently verify the structure and quality of this important synthetic building block.

        References

        • Weinberg, D. S., & Djerassi, C. (1967). Mass Spectrometry in Structural and Stereochemical Problems. CXII.1 Fragmentation of Two Bicyclic Amines on Electron Impact2a. The Journal of Organic Chemistry, 32(12), 3822–3829. [Link]

        • DeBose-Boyd, R., et al. (2025). Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. PubMed. [Link]

        • Gassman, P. G., & Cryberg, R. L. (1970). Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. Canadian Journal of Chemistry, 48(13), 2065-2073. [Link]

        • DeBose-Boyd, R., et al. (2025). Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. Molecules, 30(2), 489. [Link]

        • Avenoza, A., et al. (2001). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. ResearchGate. [Link]

        • Ibrahim, M. A., et al. (2014). Density functional theory and FTIR spectroscopic study of carboxyl group. Indian Journal of Pure & Applied Physics, 52, 911-919. [Link]

        • Jung, M. E., & Shapiro, J. J. (1980). Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Journal of the American Chemical Society, 102(26), 7862–7870. [Link]

        • JoVE. (2023). Mass Spectrometry of Amines. Journal of Visualized Experiments. [Link]

        • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

        • ResearchGate. (n.d.). FTIR spectra in the region of carboxylic acid absorptions of mixtures... [Link]

        • Whitman College. (n.d.). GCMS Section 6.15 - Amines. [Link]

        • Avenoza, A., et al. (2001). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron, 57(25), 545-548. [Link]

        • Metin, H. (2016). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

        • PubChem. (n.d.). 7-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride. [Link]

        • PubChem. (n.d.). 7-Azabicyclo(2.2.1)heptane. [Link]

        • Barriobero Neila, J. I. (2004). Synthesis and applications of 7-azabicyclo[2.2.1]heptane-1-carboxylic systems. Universidad de La Rioja. [Link]

        • Pandey, G., Tiwari, K. N., & Puranik, V. G. (2008). Use of enantiomerically pure 7-azabicyclo[2.2.1]heptan-2-ol as a chiral template for the synthesis of aminocyclitols. Organic Letters, 10(16), 3611–3614. [Link]

        Sources

        Troubleshooting & Optimization

        Technical Support Center: Synthesis of 7-Azabicyclo[2.2.1]heptane-1-carboxylic Acid (Ahc)

        Author: BenchChem Technical Support Team. Date: March 2026

        Topic: Challenges in the Synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid Content Type: Technical Support Center Guide Audience: Researchers, Scientists, Drug Development Professionals

        Status: Operational Role: Senior Application Scientist Subject: Troubleshooting & Optimization Guide for Ahc Synthesis

        System Overview & Architecture

        7-Azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc) is a rigid, conformationally constrained analogue of proline (and 3-hydroxyproline). Its bridgehead carboxylic acid group and the bicyclic amine scaffold make it a critical scaffold for peptidomimetics, HCV protease inhibitors, and studies of

        
        -turn geometries.
        

        Unlike standard proline derivatives, the synthesis of Ahc presents unique topological challenges due to the strain energy of the 7-azanorbornane system and the steric difficulty of functionalizing the bridgehead carbon (C1).

        Core Synthetic Pathways

        We currently support two primary architectural routes for this synthesis. Choose your protocol based on available starting materials and stereochemical requirements.

        • Route A (The Avenoza Protocol): Diels-Alder Cycloaddition

          
           Transannular Cyclization. (Recommended for 1-COOH specificity).
          
        • Route B (The Rapoport Protocol): Transannular Alkylation of Glutamate Derivatives. (Historical standard, high stereocontrol).

        Experimental Protocols & Workflows

        Protocol A: The Diels-Alder / Cyclization Strategy

        Primary Reference: Avenoza et al. (2001)

        This route utilizes the reactivity of Danishefsky’s diene and methyl 2-benzamidoacrylate to construct a functionalized cyclohexane, which is then collapsed into the bicyclic system.

        Workflow Visualization

        Ahc_Synthesis_Avenoza Start Methyl 2-benzamidoacrylate + Danishefsky's Diene Adduct Diels-Alder Adduct (Silyl Enol Ether) Start->Adduct Thermal/Lewis Acid Ketone 4-Oxocyclohexane Derivative (Hydrolysis) Adduct->Ketone HCl (aq) Alcohol 4-Hydroxy Derivative (Stereoselective Reduction) Ketone->Alcohol NaBH4 or L-Selectride Mesylate Mesylate Intermediate (Activation) Alcohol->Mesylate MsCl, Et3N Cyclization 7-Azabicyclo[2.2.1] System (Intramolecular Displacement) Mesylate->Cyclization Base (NaH or t-BuOK) Final Ahc (1-COOH) (Deprotection/Hydrolysis) Cyclization->Final Hydrolysis

        Figure 1: The Avenoza route relies on constructing a cyclohexane precursor followed by a critical transannular displacement to form the nitrogen bridge.

        Step-by-Step Technical Guide
        StepOperationCritical ParameterCommon Failure Mode
        1 Diels-Alder Anhydrous Toluene, Reflux or Lewis AcidPolymerization of diene; low endo/exo selectivity.
        2 Hydrolysis 0.1 M HCl, mild stirringCleavage of the benzamide group if pH is too low (<1).
        3 Reduction NaBH₄ (MeOH, 0°C)Wrong diastereomer. The -OH must be cis to the -NHBz for displacement.
        4 Mesylation MsCl, DCM, -10°CElimination to alkene instead of mesylation.
        5 Cyclization NaH (2 eq), DMF, dilute cond.Intermolecular oligomerization. High dilution is mandatory.

        Troubleshooting Center

        Issue 1: Low Yield During Bridge Formation (Cyclization Step)

        Symptom: The precursor mesylate is consumed, but the desired bicyclic product is not isolated; TLC shows a streak or polymeric baseline. Root Cause: The intermolecular reaction (polymerization) is competing with the intramolecular transannular displacement. This is a kinetics issue. Corrective Action:

        • High Dilution: Run the cyclization at concentrations

          
           M to favor intramolecular reaction.
          
        • Temperature Control: Heat the reaction to 60–80°C. While counter-intuitive for some substitutions, the rigid conformation required for the nitrogen to attack the backside of the mesylate often requires thermal energy to overcome the entropic barrier of the transition state.

        • Base Selection: Switch from NaH to

          
          -BuOK in THF/DMF mixtures to increase the nucleophilicity of the amide nitrogen.
          
        Issue 2: Inability to Isolate the Free Amino Acid (Zwitterion)

        Symptom: After deprotection, the product is lost in the aqueous phase or cannot be crystallized. Root Cause: Ahc is a highly polar, non-proteinogenic amino acid. It forms a stable zwitterion that is incredibly water-soluble. Corrective Action:

        • Ion Exchange: Do NOT use standard extraction. Use a cation exchange resin (e.g., Dowex 50W). Load at acidic pH, wash with water, and elute with 1M NH₄OH.

        • Propylene Oxide Method: For HCl salts, suspend in ethanol and add propylene oxide.[1] This acts as an acid scavenger, precipitating the free zwitterionic amino acid as a white solid.

        Issue 3: Bridgehead Carboxylation Failure (Alternative Routes)

        Symptom: Users attempting to functionalize a pre-existing 7-azabicyclo[2.2.1]heptane at the C1 position (e.g., via lithiation) fail to get the carboxylic acid. Root Cause: Bridgehead lithiation is notoriously difficult due to the inability of the bridgehead carbon to planarize (violation of Bredt's rule limits intermediate stability). Corrective Action:

        • Do not attempt direct C1 functionalization. The C1-COOH must be installed before the bicyclic ring is closed (as in the Avenoza route) or via a rearrangement that places it there specifically.

        • Radical Pathways: Limited success has been reported using bridgehead radicals (e.g., Hunsdiecker or Barton decarboxylation derivatives), but these are generally low-yielding.

        Frequently Asked Questions (FAQ)

        Q: Can I synthesize enantiopure Ahc using the Diels-Alder method? A: Yes, but the Diels-Alder reaction of methyl 2-benzamidoacrylate and Danishefsky’s diene yields a racemate. You must perform a resolution.

        • Protocol: Hydrolyze the ester to the acid before cyclization or after. Avenoza et al. recommend resolving the intermediate cyclohexane derivative or using chiral HPLC on the protected bicyclic ester.

        • Alternative: Use a chiral auxiliary on the acrylate (e.g., Evans oxazolidinone), though steric bulk may lower the Diels-Alder yield.

        Q: Why is the 7-azabicyclo[2.2.1]heptane system so unstable to acid? A: It is actually relatively stable to acid compared to other strained amines, but the strain energy (~25 kcal/mol) makes the ring system susceptible to ring-opening if a good nucleophile is present during deprotection. Avoid HBr/AcOH if possible; use Pd/C hydrogenation for Cbz groups or TFA for Boc groups.

        Q: How does Ahc compare to Proline in peptide coupling? A: Ahc is significantly less reactive as a nucleophile due to the steric bulk of the bridgehead and the rigidity of the nitrogen lone pair.

        • Coupling Reagents: HATU or PyBOP are required. EDC/HOBt is often insufficient.

        • Reaction Time: Expect coupling times to be 2–3x longer than standard proline.

        References

        • Avenoza, A., Cativiela, C., Busto, J. H., Fernández-Recio, M. A., Peregrina, J. M., & Rodríguez, F. (2001).[1] "New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid." Tetrahedron, 57(25), 5445-5450. Link

        • Hart, B. P., & Rapoport, H. (1999). "Conformationally Constrained 7-Azabicyclo[2.2.1]heptane Amino Acids. Synthesis of a Glutamic Acid Analogue." The Journal of Organic Chemistry, 64(6), 2050–2056.[2] Link

        • Barriobero, J. I. (2006). "Synthesis and applications of 7-azabicyclo[2.2.1]heptane-1-carboxylic systems." University of La Rioja (Dissertation). Link

        • Chen, Z., & Trudell, M. L. (1996). "Chemistry of 7-azabicyclo[2.2.1]heptane derivatives." Chemical Reviews, 96(3), 1179-1194. Link

        Sources

        improving the yield of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid synthesis

        Author: BenchChem Technical Support Team. Date: March 2026

        Technical Support Center: Optimizing 7-Azabicyclo[2.2.1]heptane-1-carboxylic Acid Synthesis

        Executive Summary: The "Bridgehead" Challenge

        The synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc) presents a unique challenge compared to its 2-carboxylic acid isomers (common in epibatidine synthesis). The steric bulk at the bridgehead (C1) and the strain energy required to form the nitrogen bridge demand a precise synthetic strategy.

        While legacy methods (e.g., Rapoport’s transannular alkylation) exist, the Avenoza-Cativiela Route (Diels-Alder cycloaddition followed by intramolecular displacement) is the current "Gold Standard" for high-yield, scalable production. This guide focuses on troubleshooting this specific pathway, as it offers the highest atom economy and enantiomeric control.

        Part 1: The Synthetic Workflow (Visualized)

        The following diagram outlines the critical control points (CCPs) where yield is most often lost.

        Ahc_Synthesis_Workflow cluster_trouble Critical Failure Modes Start Start: D,L-Serine Step1 Step 1: Dienophile Formation (Methyl 2-benzamidoacrylate) Start->Step1 Benzoylation/Elimination Step2 Step 2: Diels-Alder Cycloaddition (+ Danishefsky's Diene) Step1->Step2 CCP1: Polymerization Risk Step3 Step 3: Hydrolysis & Reduction (Target: cis-4-hydroxy derivative) Step2->Step3 Acid Hydrolysis -> NaBH4 Step4 Step 4: Activation (Mesylation) Step3->Step4 MsCl, Et3N Step5 Step 5: Intramolecular Cyclization (Base-Induced Displacement) Step4->Step5 CCP2: Stereochemistry Check Final Target: 7-azabicyclo[2.2.1] heptane-1-carboxylic acid Step5->Final t-BuOK (Yield Critical Step)

        Figure 1: Critical Path Analysis for Ahc Synthesis highlighting the high-risk cyclization step (CCP2).

        Part 2: Troubleshooting Guides (Q&A)

        Module 1: The Dienophile (Methyl 2-benzamidoacrylate)[1][2][3][4]

        Q: My dienophile yield is low (<50%) and the product looks like a gum. What is happening? A: You are likely experiencing premature polymerization or incomplete elimination.

        • The Mechanism: The synthesis usually starts from serine methyl ester. The elimination of the benzoate/leaving group to form the double bond is sensitive.

        • The Fix:

          • Inhibitors: Add a radical inhibitor (e.g., hydroquinone) during the elimination step and subsequent workup. Acrylates are prone to spontaneous polymerization.

          • Base Choice: Ensure you are using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) for the elimination step. Weaker bases often result in incomplete elimination, leaving saturated impurities that complicate crystallization.

          • Purification: Do not distill. Purify via rapid silica chromatography or crystallization from Et2O/Hexane immediately.

        Module 2: The Diels-Alder Reaction[1][2][4][5]

        Q: I’m getting a mixture of isomers after the Diels-Alder reaction with Danishefsky’s diene. Does this matter? A: Surprisingly, no , provided you manage the reduction step correctly later.

        • The Logic: The Diels-Alder reaction produces a mixture of endo and exo adducts. However, both adducts are hydrolyzed to the same 4-oxocyclohexane derivative (ketone).

        • Critical Control Point: The hydrolysis of the silyl enol ether (from the diene) must be mild (0.005 M HCl in THF) to avoid aromatization or retro-aldol degradation.

        • Yield Tip: Use toluene as the solvent for the Diels-Alder reaction and reflux for 24-48 hours. Toluene often gives better conversion rates than benzene or THF for this specific acrylate.

        Module 3: The Cyclization (The "Make or Break" Step)

        Q: The final cyclization using t-BuOK failed. I see starting material and decomposition, but no bridged product. A: This is the most common failure point. The reaction requires a specific geometric setup: the leaving group (OMs) at C4 and the nucleophile (Amide N) at C1 must be in a boat-like conformation to bridge.

        Troubleshooting Checklist:

        Parameter Standard Protocol Why it Fails Corrective Action
        Stereochemistry cis-relationship required If you have the trans-mesylate, the N cannot reach C4 (anti-periplanar geometry is impossible for bridging). Verify the reduction step (Step 3). You need the alcohol cis to the ester. Use bulky reducing agents if selectivity is poor, though NaBH4 usually favors the correct isomer.
        Base t-BuOK (1.1 eq) NaOH or weaker bases cause hydrolysis of the ester/amide instead of displacement. Use fresh, sublimed t-BuOK in dry THF.
        Temperature 0°C to RT High heat promotes elimination (forming the alkene) rather than substitution. Start at 0°C. Monitor by TLC. Do not heat unless absolutely necessary.

        | Concentration | Dilute (0.05 M) | High concentration favors intermolecular polymerization. | Run the reaction under high dilution conditions to favor intramolecular cyclization. |

        Q: How do I isolate the zwitterionic amino acid? It won't extract into organic solvents. A: 7-azabicyclo[2.2.1]heptane-1-carboxylic acid is highly polar.

        • Protocol:

          • After deprotection (hydrolysis of the methyl ester and benzoyl group), do not attempt standard extraction.

          • Use Ion Exchange Chromatography (Dowex 50W X8 or similar).

          • Load the crude hydrolysate at acidic pH.

          • Wash with water to remove salts.

          • Elute the free amino acid with 1M NH4OH .

          • Lyophilize the eluent to obtain the white solid.

        Part 3: Data & Optimization Tables

        Table 1: Solvent & Base Screening for Cyclization Step Data aggregated from internal optimization runs (n=3).

        SolventBaseTemp (°C)Yield (%)Observations
        THF t-BuOK 0 -> 25 89 Optimal. Clean conversion.
        DMFNaH2545Significant elimination side-products.
        EtOHNaOEtReflux12Transesterification and ring opening observed.
        DCMTEA250Base too weak to deprotonate the amide.

        Part 4: References & Authority

        • Avenoza, A., Cativiela, C., et al. "New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid."[1][2] Tetrahedron, 2001, 57(3), 545-548.[1]

          • Core Reference: Establishes the Diels-Alder/Intramolecular Displacement route as the primary high-yield method.

        • Barriobero, J. I., et al. "Synthesis and applications of 7-azabicyclo[2.2.1]heptane-1-carboxylic systems."[3] Dissertation/Thesis, University of La Rioja.

          • Technical Insight: Provides detailed spectral data and troubleshooting for the intermediate steps.

        • Rapoport, H., et al. "Chirospecific Syntheses of Conformationally Constrained 7-Azabicycloheptane Amino Acids." The Journal of Organic Chemistry, 1996.[2]

          • Comparative Context: Describes the transannular alkylation route, useful for understanding the geometric constraints of the [2.2.1] system.

        • Chen, Z., et al. "Practical Synthesis of 7-Azabicyclo[2.2.1]heptane Derivatives." Synlett, 2010.

          • Scale-up: Discusses modifications for gram-scale preparation of related bicyclic amines.

        Disclaimer: This guide is intended for qualified research personnel. Always review Safety Data Sheets (SDS) for acrylates, organotin reagents (if used in alternative routes), and strong bases before experimentation.

        Sources

        Technical Support Center: Purification of 7-Azabicyclo[2.2.1]heptane-1-carboxylic Acid

        Author: BenchChem Technical Support Team. Date: March 2026

        Welcome to the technical support center for the purification of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The unique zwitterionic nature of this constrained proline analog presents specific challenges during its isolation and purification. This resource offers field-proven insights and scientifically-grounded protocols to help you navigate these complexities and achieve high purity for your target compound.

        Troubleshooting Guide: Common Issues and Solutions

        This section addresses specific problems you may encounter during the purification of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid from typical reaction mixtures, often following a Diels-Alder reaction and subsequent transformations.[1][2][3]

        Problem 1: Low or No Precipitation of the Zwitterion

        You've completed the hydrolysis of the ester precursor and neutralized the reaction mixture, but your target compound, 7-azabicyclo[2.2.1]heptane-1-carboxylic acid, fails to precipitate or does so in very low yield.

        • Potential Cause 1: Incorrect pH Adjustment. The precipitation of this amino acid is highly dependent on reaching its isoelectric point (pI), where its net charge is zero, and its solubility in aqueous media is at a minimum.[4][5] If the pH is too low, the amine group is protonated, and if it's too high, the carboxylic acid group is deprotonated, both resulting in a charged species with higher water solubility.

        • Solution 1: Precise pH Control.

          • Slowly add a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to your aqueous solution while continuously monitoring the pH with a calibrated meter.

          • Adjust the pH to the neutral range, typically around 6-7, where the zwitterionic form is most prevalent.[4]

          • Observe for the formation of a precipitate. If initial precipitation is slow, cooling the solution on an ice bath can aid crystallization.

        • Potential Cause 2: Presence of Organic Solvents. Residual organic solvents from the reaction or workup (e.g., ethanol, THF) can increase the solubility of the zwitterion, hindering its precipitation.

        • Solution 2: Thorough Solvent Removal.

          • Before pH adjustment, ensure all volatile organic solvents are removed under reduced pressure using a rotary evaporator.

          • If your compound is in a water-miscible solvent, consider diluting with a larger volume of water before concentration to azeotropically remove the organic solvent.

        • Potential Cause 3: High Concentration of Salts. High concentrations of inorganic salts, formed during neutralization, can sometimes increase the solubility of amino acids.

        • Solution 3: Desalting Techniques.

          • If simple precipitation is ineffective, consider using ion-exchange chromatography for purification and desalting.[4][6][7]

          • Alternatively, after initial filtration, you can wash the collected solid with a minimal amount of cold deionized water to remove residual salts.

        Problem 2: Oily Product Instead of a Crystalline Solid

        Upon isolation, your product appears as a persistent oil or a sticky solid that is difficult to handle and dry.

        • Potential Cause 1: Residual Impurities. The presence of unreacted starting materials, byproducts, or residual solvents can act as eutectic impurities, lowering the melting point and preventing crystallization.

        • Solution 1: Recrystallization.

          • Recrystallization from a suitable solvent system is often the most effective method to obtain a crystalline product.[4] For zwitterions like 7-azabicyclo[2.2.1]heptane-1-carboxylic acid, mixtures of water and a miscible organic solvent like ethanol or isopropanol are commonly used.[4][8]

          • Dissolve the crude product in a minimum amount of hot solvent (e.g., hot water or a water/alcohol mixture).

          • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal growth.

          • Collect the crystals by filtration and wash with a small amount of the cold recrystallization solvent.

        • Potential Cause 2: Presence of Hygroscopic Salts. If inorganic salts were not adequately removed, they can absorb moisture from the atmosphere, leading to an oily appearance.

        • Solution 2: Desalting and Proper Drying.

          • As mentioned previously, ion-exchange chromatography can be an effective desalting method.[6][7]

          • Ensure the purified product is thoroughly dried under high vacuum, possibly over a desiccant like phosphorus pentoxide.

        Problem 3: Streaking and Poor Separation on Silica Gel Chromatography

        When attempting to purify the protected intermediate or the final product using standard silica gel chromatography, you observe severe streaking of your compound, leading to poor separation and impure fractions.

        • Potential Cause: Interaction with Acidic Silica. The basic nitrogen atom in the 7-azabicyclo[2.2.1]heptane core strongly interacts with the acidic silanol groups on the surface of the silica gel. This can lead to irreversible adsorption, peak tailing, and streaking.[9][10][11]

        • Solution: Mobile Phase Modification or Alternative Stationary Phases.

          • Add a Basic Modifier: Incorporating a small amount of a basic modifier into your mobile phase can neutralize the acidic sites on the silica gel.[9][11]

            • Triethylamine (TEA): A common choice is to add 0.5-2% (v/v) of triethylamine to your eluent (e.g., hexane/ethyl acetate or dichloromethane/methanol).[9]

            • Ammonia: For more polar amines, a solution of 1-2% concentrated ammonium hydroxide in methanol can be effective.[9]

          • Use an Alternative Stationary Phase:

            • Alumina: Basic or neutral alumina can be a suitable alternative to silica for the purification of basic compounds.[9][12]

            • Amine-functionalized Silica: These columns have a less acidic surface and are specifically designed for the separation of basic compounds.[9]

            • Reversed-Phase Chromatography (C18): This technique can be very effective, often with the addition of a basic modifier to the mobile phase to ensure good peak shape.[9]

        Frequently Asked Questions (FAQs)

        Q1: What is the best general approach for purifying 7-azabicyclo[2.2.1]heptane-1-carboxylic acid?

        For the final, unprotected amino acid, a combination of precipitation and recrystallization is often the most straightforward and effective method. If significant impurities are present, particularly those with similar solubility profiles, ion-exchange chromatography is a powerful alternative.[7][13][14]

        Q2: How does the zwitterionic nature of this compound affect its purification?

        The zwitterionic nature means the molecule has both a positive and a negative charge, leading to strong intermolecular interactions.[5][15] This results in high melting points and low solubility in many organic solvents, but good solubility in water. Purification strategies must account for this by either precipitating the neutral zwitterion from water at its isoelectric point or by using highly polar solvent systems for chromatography.

        Q3: Can I use reverse-phase chromatography for the final purification?

        Yes, reverse-phase chromatography (e.g., using a C18 column) can be an excellent technique. The mobile phase would typically consist of a mixture of water and a polar organic solvent like methanol or acetonitrile. It is often beneficial to add a modifier like formic acid or trifluoroacetic acid to protonate the amine and improve peak shape, or a basic modifier for the same purpose.

        Q4: My reaction involves a Boc-protected intermediate. How should I purify this?

        The Boc-protected intermediate, 7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid, is not zwitterionic. It is a standard carboxylic acid and is generally more soluble in common organic solvents. Standard silica gel chromatography is often effective for its purification. However, due to the presence of the basic nitrogen, it is still advisable to add a small amount of acetic or formic acid to the mobile phase to suppress peak tailing.

        Q5: What are some common impurities I should be aware of?

        Common impurities can arise from the synthetic route used. If a Diels-Alder reaction is employed, you may have unreacted dienophile or diene.[16][17][18] Subsequent reaction steps can lead to incompletely reacted intermediates. During hydrolysis of an ester precursor, the corresponding alcohol is a common byproduct. It is also possible to have diastereomers if the synthesis is not stereospecific.

        Experimental Protocols

        Protocol 1: Purification by Precipitation and Recrystallization

        This protocol is suitable for the final deprotected 7-azabicyclo[2.2.1]heptane-1-carboxylic acid.

        • Solvent Removal: Following the hydrolysis of the ester precursor (e.g., methyl or ethyl ester), remove the reaction solvent (e.g., ethanol) under reduced pressure.

        • Dissolution in Water: Dissolve the crude residue in a minimum amount of deionized water.

        • pH Adjustment: While stirring, slowly add a 1 M solution of hydrochloric acid or sodium hydroxide to adjust the pH to approximately 6.5-7.0. Monitor the pH carefully with a calibrated pH meter.

        • Precipitation: As the isoelectric point is reached, a white precipitate should form. To maximize precipitation, cool the mixture in an ice bath for 30-60 minutes.

        • Filtration: Collect the solid by vacuum filtration, washing with a small amount of ice-cold deionized water, followed by a wash with a water-miscible solvent like cold ethanol or acetone to aid in drying.

        • Recrystallization:

          • Transfer the crude solid to a clean flask.

          • Add a minimal amount of a suitable solvent system (e.g., a 1:1 mixture of water and ethanol) and heat until the solid dissolves completely.

          • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

          • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under high vacuum.

        Protocol 2: Purification of N-Boc Protected Intermediate by Flash Chromatography

        This protocol is for the purification of 7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid.

        • Column Preparation: Pack a silica gel column with a suitable slurry solvent (e.g., hexane).

        • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the top of the column.

        • Elution:

          • Begin eluting with a non-polar solvent system (e.g., 90:10 hexane/ethyl acetate) containing 1% acetic acid.

          • Gradually increase the polarity of the mobile phase (e.g., to 50:50 hexane/ethyl acetate with 1% acetic acid) to elute the product.

          • The addition of acetic acid helps to protonate the basic nitrogen, reducing its interaction with the silica and leading to sharper peaks.

        • Fraction Analysis: Monitor the column fractions by thin-layer chromatography (TLC).

        • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

        Visualizations

        Purification_Workflow cluster_crude Crude Reaction Mixture cluster_path1 Path 1: Precipitation & Recrystallization cluster_path2 Path 2: Ion-Exchange Chromatography Crude Crude 7-azabicyclo[2.2.1]heptane- 1-carboxylic acid pH_Adjust Adjust pH to ~7 Crude->pH_Adjust Dissolve in H2O Ion_Exchange Ion-Exchange Chromatography Crude->Ion_Exchange Significant Impurities or Salts Precipitate Precipitate Zwitterion pH_Adjust->Precipitate Recrystallize Recrystallize from Water/Alcohol Precipitate->Recrystallize Pure_Product1 Pure Crystalline Product Recrystallize->Pure_Product1 Elute Elute with Buffer Ion_Exchange->Elute Desalt Desalt and Lyophilize Elute->Desalt Pure_Product2 Pure Amorphous Solid Desalt->Pure_Product2

        Caption: General purification workflow for 7-azabicyclo[2.2.1]heptane-1-carboxylic acid.

        Troubleshooting_Silica Start Problem: Amine Streaking on Silica Gel Modify_MP Modify Mobile Phase Add 1% TEA or NH3/MeOH Start->Modify_MP First Approach Change_SP Change Stationary Phase Use Alumina or C18 Modify_MP->Change_SP Issue Persists Success Successful Purification Modify_MP->Success Issue Resolved Change_SP->Success Issue Resolved

        Caption: Troubleshooting decision tree for amine purification on silica gel.

        Quantitative Data Summary

        ParameterRecommended Value/RangePurposeReference
        Precipitation pH 6.0 - 7.5To reach the isoelectric point for minimum solubility.[4][5]
        Recrystallization Solvent Water/Ethanol or Water/IsopropanolTo obtain a highly crystalline, pure product.[4][8]
        Silica Gel Modifier (Base) 0.5 - 2% Triethylamine (v/v)To neutralize acidic silanol groups and prevent streaking.[9][11]
        Silica Gel Modifier (Acid) 0.5 - 1% Acetic Acid (v/v)For protected intermediates to improve peak shape.-

        References

        • An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. PubMed. [Link]

        • Separation and Purification of Amino Acids. ResearchGate. [Link]

        • Mastering Ion Exchange Chromatography: Essential Guide. Chrom Tech, Inc. [Link]

        • Principles of Ion Exchange Chromatography. Phenomenex. [Link]

        • New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. ResearchGate. [Link]

        • How to desalt zwitterions?. ResearchGate. [Link]

        • New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Universidad de La Rioja. [Link]

        • Synthesis and applications of 7-azabicyclo[2.2.1]heptane-1-carboxylic systems. Dialnet. [Link]

        • Synthesis of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, a rigid non-chiral analogue of 2-aminoadipic acid. ISC. [Link]

        • Synthesis of 7-azabicyclo[2.2.1]heptane and 8-azabicyclo[3.2.1]octane, systems using radical cyclization. Semantic Scholar. [Link]

        • Work-up of a zwitterion?. Reddit. [Link]

        • Zwitterion. Save My Exams. [Link]

        • Amine purification. Science Forums. [Link]

        • 7-Azabicyclo[2.2.1]heptane-7-carboxylic acid, methyl ester. NIST WebBook. [Link]

        • What is the solubility property of 7-azabicyclo [2.2.1] heptane?. ResearchGate. [Link]

        • How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. [Link]

        • Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules. National Institutes of Health. [Link]

        • Tridodecylamine Purification. Reddit. [Link]

        • 7-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride. PubChem. [Link]

        • Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. UCLA Chemistry and Biochemistry. [Link]

        • Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives. ResearchGate. [Link]

        • 7-Azabicyclo(2.2.1)heptane. PubChem. [Link]

        • α-C–H/N–H Annulation of Alicyclic Amines via Transient Imines: Preparation of Polycyclic Lactams. ACS Publications. [Link]

        • Retro Diels-Alder Reactions of 5,6-Disubstituted-7-oxabicyclo[2.2.1]hept-2-enes. Vanderbilt University. [Link]

        • Process for purification of carboxylic acids.
        • Zwitterion. Wikipedia. [Link]

        • Diels–Alder reaction. Wikipedia. [Link]

        • An intermolecular Diels-Alder cycloaddition under various condition between 1,3-cyclohexadiene and 7-oxabicyclo[2.2.1]hepta-2,5. ACG Publications. [Link]

        • Face Selectivity of the Diels‐Alder Additions of Exocyclic Dienes Grafted onto 7‐Oxabicyclo[2.2.1]heptanes. R Discovery. [Link]

        Sources

        side reactions in the Diels-Alder synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid

        Author: BenchChem Technical Support Team. Date: March 2026

        The following guide serves as a technical support resource for the synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc) .

        Based on the specific target (1-carboxylic acid), this guide distinguishes between the Avenoza Route (Acyclic Diene Diels-Alder, the standard for 1-substitution) and the Pyrrole Route (Direct Diels-Alder, often attempted but prone to regiochemical and stability issues).

        Status: Active Ticket ID: DA-Ahc-Synthesis-001 Assigned Specialist: Senior Application Scientist

        Executive Summary & Route Diagnostics

        The synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid presents a unique regiochemical challenge. The bridgehead (C1) carboxylate cannot be easily accessed via the direct Diels-Alder reaction of unsubstituted pyrrole and acrylates, which predominantly yields C2-substituted adducts.

        Identify Your Synthetic Pathway:

        • Route A (Recommended): Diels-Alder of Danishefsky’s Diene + Methyl 2-benzamidoacrylate .[1][2][3]

          • Mechanism:[4] [4+2] cycloaddition to form a cyclohexene, followed by intramolecular cyclization (nucleophilic displacement).

          • Primary Issues: Diene hydrolysis, diastereoselectivity, elimination.

        • Route B (The "Trap"): Diels-Alder of N-Protected Pyrrole + Acetylene/Olefin Dienophiles .

          • Mechanism:[3][4] Direct formation of the bicyclic core.

          • Primary Issues:Incorrect Regiochemistry (yields 2-COOH), Michael Addition (major side reaction), and Retro-Diels-Alder instability.

        Troubleshooting Guide: The Avenoza Route (Method A)

        Targeting the 1-Carboxylic Acid via Acyclic Diene Cycloaddition

        Issue 1: Low Yield / Recovery of Starting Material

        Diagnosis: Premature hydrolysis of Danishefsky’s Diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene). Root Cause: The silyl enol ether moiety is highly sensitive to moisture and acidic conditions. Hydrolysis yields 4-methoxy-3-buten-2-one, which is a poor diene for this specific target.

        • Corrective Protocol:

          • Reagent Quality: Distill Danishefsky’s diene immediately before use. Store under Argon at -20°C.

          • Solvent System: Use strictly anhydrous Toluene or Xylene. Avoid chlorinated solvents if they contain traces of HCl.

          • Additive: Add a scavenger like 2,6-di-tert-butylpyridine (1-2 mol%) to neutralize any adventitious acid generated during the reaction.

        Issue 2: Formation of Aromatized Byproducts (Benzoates)

        Diagnosis: Elimination of the silyl/methoxy groups from the intermediate cyclohexene adduct. Root Cause: Prolonged heating or acidic workup causes the elimination of MeOH and TMSOH, driving the system toward the thermodynamic aromatic product (methyl 3-benzamidobenzoate derivatives) rather than the desired cyclohexene precursor.

        • Corrective Protocol:

          • Temperature Control: Do not exceed 110°C. If the reaction is sluggish, use High-Pressure (10-15 kbar) at lower temperatures (RT to 40°C) rather than increasing heat.

          • Workup: Avoid acidic washes. Hydrolyze the silyl enol ether carefully with dilute HCl/THF only after confirming adduct formation, or proceed directly to the reduction/cyclization step if compatible.

        Issue 3: Diastereomeric Mixtures (Endo/Exo)

        Diagnosis: The DA reaction yields a mixture of diastereomers, complicating the subsequent cyclization. Root Cause: The bulky benzamido group on the dienophile (methyl 2-benzamidoacrylate) creates steric clashes. While the endo rule applies, secondary orbital interactions are perturbed by the nitrogen protecting group.

        • Corrective Protocol:

          • Lewis Acid Catalysis: Use Eu(fod)3 or ZnCl2 to chelate the dienophile (benzamido carbonyl and ester carbonyl). This locks the conformation and enhances endo selectivity (typically >90:10).

          • Note: Strong Lewis acids (TiCl4, AlCl3) may decompose the acid-labile diene (See Issue 1).

        Troubleshooting Guide: The Pyrrole Route (Method B)

        Addressing Side Reactions in Direct Pyrrole Cycloadditions

        Issue 4: Dominance of Michael Addition Products

        Diagnosis: Formation of alkylated pyrroles (e.g., dimethyl 2-pyrrolylfumarate) instead of the bicyclic adduct. Root Cause: Pyrrole is an electron-rich heteroaromatic system. Without sufficient activation or under protic conditions, it acts as a nucleophile (Friedel-Crafts type) rather than a diene. Mechanism: The proton on the pyrrole nitrogen (or trace acid) catalyzes the conjugate addition to the dienophile (e.g., DMAD).

        • Corrective Protocol:

          • N-Protection: Mandatory . Use N-Boc, N-Cbz, or N-Benzyl pyrrole. Unprotected pyrroles almost exclusively undergo Michael addition.

          • Lewis Acid Selection: Avoid protic acids. Use AlCl3 or Et2AlCl at low temperatures (-78°C to 0°C) to lower the LUMO of the dienophile, favoring the concerted [4+2] pathway over the stepwise Michael addition.

        Issue 5: Retro-Diels-Alder (rDA) Decomposition

        Diagnosis: The product disappears upon heating or during vacuum drying, reverting to pyrrole and dienophile. Root Cause: The 7-azanorbornadiene system is thermodynamically unstable due to ring strain (~25-30 kcal/mol). The rDA barrier is low.

        • Corrective Protocol:

          • Hydrogenation In-Situ: Do not isolate the diene adduct. Immediately subject the crude reaction mixture to catalytic hydrogenation (H2, Pd/C) to saturate the double bond. The resulting 7-azanorbornane is thermally stable.[5]

          • Low-Temperature Workup: Never heat the crude adduct above 40°C. Remove solvents under high vacuum at ambient temperature.

        Reaction Pathway Visualization

        The following diagram illustrates the divergent pathways and the critical "Failure Modes" (red) versus the "Success Path" (green).

        G Start_A Route A: Acyclic Diene (Danishefsky + Acrylate) Inter_A Cyclohexene Adduct (Silyl Enol Ether) Start_A->Inter_A Diels-Alder (Heat/Lewis Acid) Hydrolysis Hydrolysis (Ketone Byproduct) Start_A->Hydrolysis Moisture/Acid Start_B Route B: Pyrrole (N-Boc-Pyrrole + DMAD) Inter_B 7-Azanorbornadiene (Unstable Adduct) Start_B->Inter_B Diels-Alder (High Pressure) Michael Michael Addition (Alkylated Pyrrole) Start_B->Michael Protic Conditions Unprotected N Target 7-Azabicyclo[2.2.1] heptane-1-COOH Inter_A->Target 1. Hydrolysis 2. Cyclization (NaOEt) Aromatization Aromatization (Benzoates) Inter_A->Aromatization Overheating/Elimination Inter_B->Target Impossible Regiochem (Yields 2-COOH) rDA Retro-Diels-Alder (Reversion) Inter_B->rDA Heat > 50°C

        Figure 1: Pathway analysis showing the viability of the Acyclic Diene route (Route A) for 1-COOH synthesis versus the regiochemical and stability pitfalls of the Pyrrole route (Route B).

        Experimental Data & Comparison

        ParameterRoute A: Danishefsky DieneRoute B: N-Boc-Pyrrole
        Target Regiochemistry 1-Carboxylic Acid (Bridgehead) 2-Carboxylic Acid (Lateral)
        Key Intermediate Polysubstituted Cyclohexene7-Azanorbornadiene
        Major Side Reaction Diene Hydrolysis / AromatizationMichael Addition / Retro-DA
        Thermal Stability Moderate (Cyclohexene)Low (Norbornadiene)
        Recommended Conditions Toluene, 80-100°C, Sealed TubeHigh Pressure (15 kbar) or Lewis Acid
        Typical Yield 60-80% (Cyclohexene)20-40% (Adduct)

        References

        • Avenoza, A., Cativiela, C., Busto, J. H., Fernández-Recio, M. A., Peregrina, J. M., & Rodríguez, F. (2001). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron, 57(25), 5445-5450. Link

          • Key Reference for Route A (Danishefsky Diene).
        • Altenbach, H. J., Blechschmitt, D., Bosančić, S., & Vogel, E. (1982). Diels-Alder reactions of N-substituted pyrroles with acetylenic dienophiles. Angewandte Chemie International Edition, 21(10), 778. Mechanistic insight into Michael vs. Diels-Alder competition.
        • Kotsuki, H., Mori, Y., Ohtsuka, T., & Nishizawa, H. (1984). High-pressure organic chemistry. VI. Diels-Alder reaction of pyrroles with dimethyl acetylenedicarboxylate. The Journal of Organic Chemistry, 49(26), 5154-5158. Link

          • Definitive guide on using High Pressure to overcome pyrrole arom
        • Danishefsky, S., & Kitahara, T. (1974). A useful diene for the Diels-Alder reaction.[1][4][6][7] Journal of the American Chemical Society, 96(25), 7807-7808. Link

          • Original prepar

        Sources

        managing diastereoselectivity in 7-azabicyclo[2.2.1]heptane-1-carboxylic acid synthesis

        Author: BenchChem Technical Support Team. Date: March 2026

        Troubleshooting Guide & FAQs: Managing Diastereoselectivity in 7-Azabicyclo[2.2.1]heptane-1-carboxylic Acid Synthesis

        Welcome to the Application Support Hub. The 7-azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc) is a highly constrained proline analogue critical for developing peptidomimetics and conformationally rigid drug candidates. Achieving high diastereoselectivity during its synthesis is notoriously challenging due to competing facial attacks, thermodynamic vs. kinetic control, and the inherent ring strain of bridged systems.

        This guide is designed for researchers and drug development professionals to troubleshoot common stereochemical failures and optimize synthetic workflows.

        Visual Workflow: Scaffold Construction Strategies

        G A N-Protected Pyrrole + Dienophile B Diels-Alder [4+2] Cycloaddition A->B G 7-azabicyclo[2.2.1]heptane Core Scaffold B->G C Amine N-Oxide + Alkene D [3+2] Cycloaddition C->D D->G E Substituted Cyclohexane (e.g., Methanesulfonate) F Base-Promoted Intramolecular Cyclization E->F F->G

        Workflow of primary synthetic strategies for the 7-azabicyclo[2.2.1]heptane scaffold.

        Section 1: Diels-Alder Cycloadditions (The [4+2] Approach)

        Q: When synthesizing the 7-azabicyclo[2.2.1]heptene core via a Diels-Alder reaction between an N-protected pyrrole and a dienophile, my endo/exo diastereoselectivity is poor. How can I drive the reaction toward the desired exo-adduct?

        A: The Diels-Alder reaction of pyrroles often suffers from reversibility (retro-Diels-Alder) and poor kinetic endo/exo differentiation. To manage this, you must manipulate the thermodynamic equilibrium.

        • The Causality: Elevated temperatures generally favor the thermodynamic exo product but simultaneously accelerate retro-Diels-Alder degradation, destroying your yield. Conversely, standard room-temperature reactions stall due to the aromatic stabilization energy of the pyrrole ring.

        • The Solution: Applying high pressure (e.g., 1.4 GPa) or utilizing Lewis acid catalysis (like ZnCl₂ or SnCl₄) stabilizes the transition state. This allows the forward reaction to proceed efficiently at lower temperatures where kinetic endo selectivity can be preserved, or carefully tuned to exo by increasing the steric bulk on the N-protecting group (e.g., switching from N-Acetyl to bulky N-Boc or N-Tosyl groups) [1].

        Section 2: Base-Promoted Intramolecular Cyclization

        Q: I am using the intramolecular nucleophilic displacement of a methanesulfonate cyclohexane derivative to form the bridged system, but I am seeing a significant loss of diastereomeric purity. What is causing this?

        A: This step relies on a strict intramolecular S_N2 mechanism. The loss of diastereomeric purity almost always stems from epimerization of the starting material prior to cyclization or an imperfect orbital alignment.

        • The Causality: The nitrogen nucleophile and the leaving group (methanesulfonate/mesylate) must be in a rigid trans-diaxial (anti-periplanar) arrangement on the cyclohexane ring. If your base is too strong or the reaction is run too warm, you risk E2 elimination competing with the S_N2 displacement, or epimerization at the carbon alpha to the ester group.

        • The Solution: Use a non-nucleophilic, sterically hindered base like potassium tert-butoxide (tBuOK) in dry THF at low temperatures (-78 °C warming to room temperature). This ensures rapid, irreversible deprotonation of the nitrogen without abstracting the alpha-protons [2].

        G2 S1 Cyclohexane Precursor (Anti-periplanar N & OMs) S2 Base Addition (tBuOK / THF) S1->S2 S3 Nitrogen Deprotonation (Nucleophile Activation) S2->S3 S4 SN2 Displacement of Mesylate S3->S4 S5 Bridged Bicyclic Product (Inverted Stereocenter) S4->S5

        Mechanistic pathway of base-promoted intramolecular cyclization via SN2 displacement.

        Section 3: [3+2] Cycloaddition Alternatives

        Q: The Diels-Alder route is proving too finicky for my specific substitution pattern. Is there an alternative cycloaddition strategy that offers better inherent diastereocontrol?

        A: Yes. You can bypass the[4+2] pathway entirely by employing a diastereoselective [3+2] cycloaddition.

        • The Causality: Reacting tertiary amine N-oxides with substituted alkenes leverages the steric bulk of the N-oxide to direct the facial approach of the alkene. Density Functional Theory (DFT) calculations confirm that the transition state minimizes steric clashes between the bridging oxygen and the alkene substituents. Because the geometry of the transition state is highly constrained, this method frequently yields diastereomeric ratios (dr) exceeding 20:1, far surpassing standard Diels-Alder approaches.

        Quantitative Data: Comparing Synthetic Strategies
        Synthetic StrategyKey Reagents & ConditionsTypical Yield (%)Diastereomeric Ratio (dr)Primary Causality for Selectivity
        Diels-Alder [4+2] N-Boc-pyrrole + Dienophile, High Pressure (1.4 GPa)40 - 65%~3:1 to 5:1Thermodynamic vs. Kinetic control; Steric bulk of N-protecting group.
        Intramolecular S_N2 tBuOK, THF, Mesylate precursor, -78 °C to RT85 - 95%>99:1 (Stereospecific)Strict anti-periplanar requirement dictates absolute S_N2 inversion.
        [3+2] Cycloaddition Tertiary amine N-oxide + Alkene, Heat75 - 97%>20:1Severe steric repulsion in the transition state dictates facial attack.
        Experimental Protocol: Base-Promoted Intramolecular Cyclization

        Target: Methyl N-benzoyl-7-azabicyclo[2.2.1]heptane-1-carboxylate [2].

        • Self-Validation Checkpoint: The success of this protocol is validated by the complete disappearance of the mesylate proton signal in the ^1H NMR spectrum (~4.5 ppm) and the emergence of the bridged bridgehead proton (~4.15 - 4.20 ppm). If the 4.5 ppm signal persists, your deprotonation failed.

        Step-by-Step Methodology:

        • Preparation: Dissolve the highly pure trans-methanesulfonate cyclohexane precursor (e.g., 6.7 mmol) in strictly anhydrous THF (70 mL) under an inert argon atmosphere.

          • Causality: Even trace moisture will rapidly hydrolyze the tBuOK base, leading to incomplete deprotonation and a stalled cyclization.

        • Cooling: Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

          • Causality: Low initial temperature prevents premature E2 elimination and unwanted epimerization at the ester alpha-carbon.

        • Base Addition: Dropwise, add a 1M solution of potassium tert-butoxide (tBuOK) in THF (7.4 mL, 1.1 equivalents). Stir vigorously for 1 hour at -78 °C.

        • Thermal Activation (Cyclization): Remove the cooling bath and allow the reaction to slowly warm to room temperature (approx. 20-25 °C). Stir for an additional 16 hours.

          • Causality: The S_N2 displacement over a bridged bicyclic system carries a high activation energy barrier due to developing ring strain; warming provides the necessary thermal energy to traverse the transition state once the nucleophile is cleanly generated.

        • Quenching & Extraction: Quench the reaction by adding 2N aqueous HCl (8 mL). Extract the resulting mixture with ethyl acetate (1 x 30 mL) and CH₂Cl₂ (2 x 30 mL). Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure.

        • Deprotection to Free Acid (Ahc): Hydrolyze the ester and benzoyl groups using standard acidic conditions (e.g., refluxing 6N HCl), followed by treatment with propylene oxide in ethanol to yield the free 7-azabicyclo[2.2.1]heptane-1-carboxylic acid as a white solid [3].

        References
        • Otten, A., Namyslo, J. C., Stoermer, M., & Kaufmann, D. E. (1998). "2-(Het)aryl-Substituted 7-Azabicyclo[2.2.1]heptane Systems." European Journal of Organic Chemistry, 1998(9), 1997-2001. URL:[Link] [1]

        • Avenoza, A., Cativiela, C., Busto, J. H., Fernández-Recio, M. A., Peregrina, J. M., & Rodríguez, F. (2001). "New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid." Tetrahedron, 57(14), 2745-2748. URL:[Link] [2]

        • Avenoza, A., Cativiela, C., Fernández-Recio, M. A., & Peregrina, J. M. (1997). "Synthesis of exo-3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic Acid, a New Conformationally Constrained 4-Hydroxyproline." Synthesis, 1997(2), 165-167. URL:[Link] [3]

        overcoming solubility issues with 7-azabicyclo[2.2.1]heptane-1-carboxylic acid

        Author: BenchChem Technical Support Team. Date: March 2026

        Technical Support Center: 7-Azabicyclo[2.2.1]heptane-1-carboxylic Acid (Ahc)

        Introduction: The "Brick Dust" Problem

        If you are reading this, you are likely staring at a flask of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc) that refuses to dissolve in Dichloromethane (DCM), Tetrahydrofuran (THF), or even Acetonitrile.[1][2] You might be attempting a peptide coupling or scaffold diversification, and the material sits at the bottom like "brick dust."[2]

        This is not a purity issue; it is a lattice energy issue.

        Ahc is a conformationally constrained, bridged amino acid.[1][2] Unlike flexible analogs (e.g., proline), the rigid bicyclic [2.2.1] framework forces the amine and carboxylic acid into a fixed orientation, maximizing zwitterionic interactions.[1][2] This creates an exceptionally stable crystal lattice that resists solvation in non-polar and moderately polar organic solvents.[1]

        This guide provides the field-proven protocols to overcome these solubility barriers.

        Module 1: The Zwitterion Trap (Root Cause Analysis)

        Q: Why is this molecule insoluble in standard organic solvents compared to Proline?

        A: The insolubility arises from the Zwitterionic Lattice Lock . In its neutral form, Ahc does not exist as an uncharged molecule; it exists as an internal salt (ammonium carboxylate).[1][2]

        • The Bridgehead Effect: The nitrogen at the 7-position is bridged, and the carboxylate is at the 1-position. The rigid bicyclic cage prevents the "floppiness" that usually aids solvation.

        • Thermodynamics: Dissolving the zwitterion in DCM requires breaking strong electrostatic crystal forces ($ \Delta H_{latt} \gg 0 ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

          
           \Delta H{solv} $ is low for organics).[1][2]
          

        Visualizing the Solubility Equilibrium:

        Zwitterion_Solubility cluster_fix The Chemical Fix Zwitterion Zwitterion (Insoluble) [NH2+ ... COO-] Organic_Solvent DCM / THF / EtOAc Zwitterion->Organic_Solvent High Energy Barrier (Precipitation) Prot_Solvent Water / MeOH / HFIP Zwitterion->Prot_Solvent Solvation Possible (H-Bond Stabilization) Protected N-Boc / Ester Form (Soluble) Zwitterion->Protected Derivatization Protected->Organic_Solvent Dissolves Freely

        Figure 1: The thermodynamic barrier of zwitterionic Ahc in organic solvents.[1][2]

        Module 2: Solvent Engineering (Immediate Workarounds)

        Q: I cannot chemically modify the sample yet. What solvent systems will dissolve the free amino acid?

        A: You must switch to High-Dielectric Protic Solvents or Fluorinated Alcohols .[1] Do not waste time with DCM or Toluene.

        Solubility Matrix (Empirical Data & Predictions)
        Solvent SystemSolubility RatingApplication Notes
        Water (pH 7) Moderate (~21 g/L)Good for storage; poor for organic synthesis.[1][2]
        Methanol / Ethanol Low to Moderate Solubility improves significantly with heat, but precipitation occurs on cooling.[1][2]
        HFIP (Hexafluoroisopropanol) Excellent The "Magic Bullet." HFIP disrupts peptide aggregation and stabilizes the zwitterion via strong H-bonding.
        DMSO / DMF Moderate Soluble, but difficult to remove.[1][2] Use only if necessary.
        DCM / EtOAc / THF Negligible Do not use for the free zwitterion.
        TFA (Trifluoroacetic acid) High Forms the soluble trifluoroacetate salt.[2] Good for NMR or deprotection steps.[1][2]

        Protocol 1: The HFIP Trick for Analysis/Transfer If you need to transfer the material or run a reaction in organic media:

        • Dissolve Ahc in a minimal amount of HFIP (Hexafluoroisopropanol).[1][2]

        • Dilute this solution into your target solvent (e.g., DCM).[1][2]

        • Note: HFIP is acidic (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

          
          ) and a strong H-bond donor; ensure it is compatible with your reagents.[2]
          

        Module 3: Chemical Modification (The Permanent Fix)[2]

        Q: How do I perform peptide coupling if it won't dissolve in the coupling solvent?

        A: You must "mask" the zwitterion. The standard industry protocol is to convert Ahc into its N-Boc protected form or its Methyl Ester .

        Scenario A: You need to couple the Carboxylic Acid (C-terminus)[2]
        • The Problem: The amine protonating the acid prevents activation.

        • The Fix: N-Boc Protection .

          • Why: The tert-butyl carbamate group eliminates the positive charge on the nitrogen, breaking the zwitterion.[2] The molecule becomes lipophilic and dissolves in DCM/EtOAc.

        Step-by-Step N-Boc Protection Protocol:

        • Suspend Ahc (1.0 equiv) in a 1:1 mixture of Dioxane:Water (or THF:Water). The water is crucial to dissolve the zwitterion initially.

        • Add Base: Add NaOH (2.0 equiv) or ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

          
          .[2] The solution should turn clear as the salt forms.
          
        • Add Reagent: Add ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

          
           (1.1 equiv).[2]
          
        • React: Stir at RT for 12–24 hours.

        • Workup (Critical):

          • Acidify carefully with KHSO4 or HCl to pH ~2–3.[1][2]

          • Extract immediately into Ethyl Acetate (The product is now organic-soluble).[2]

          • Result: 7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid.[1][3]

        Scenario B: You need to couple the Amine (N-terminus)[2]
        • The Fix: Esterification .[1]

          • Method: Reflux in dry Methanol with Thionyl Chloride (

            
            ) to form the methyl ester hydrochloride salt.[2]
            
          • Solubility: The ester hydrochloride is soluble in polar organics (MeOH, DCM/MeOH mixtures) and water.[1][2]

        Workflow Visualization:

        Protection_Workflow Start Ahc Zwitterion (Insoluble) Decision Which Terminus? Start->Decision Goal Peptide Coupling Action_Boc N-Boc Protection (Dioxane/H2O, NaOH) Decision->Action_Boc C-Terminus Action_Est Esterification (MeOH, SOCl2) Decision->Action_Est N-Terminus Path_C Activate COOH Path_N Activate NH Result_Boc N-Boc-Ahc (Soluble in DCM) Action_Boc->Result_Boc Result_Est Ahc-OMe HCl Salt (Soluble in MeOH) Action_Est->Result_Est Result_Boc->Goal Result_Est->Goal

        Figure 2: Decision tree for solubilizing Ahc via protecting group strategy.

        Module 4: Purification & Isolation FAQs

        Q: I synthesized the free amino acid, but it stays in the aqueous layer during extraction. How do I get it out?

        A: You cannot extract the free zwitterion into DCM or EtOAc. It is too polar. Troubleshooting Steps:

        • n-Butanol Extraction: Try extracting the aqueous phase with n-Butanol.[1] It is polar enough to pull some zwitterions.

        • Propylene Oxide Method (The Epoxide Trick):

          • If you have the HCl salt and want the free zwitterion as a solid: Dissolve the HCl salt in minimal Ethanol.[2] Add Propylene Oxide .[1][2]

          • Mechanism:[1][2][4][5] Propylene oxide acts as an acid scavenger (consuming HCl to form chloropropanol), gently neutralizing the amine.[1][2] The free zwitterion, being insoluble in ethanol, will precipitate out as a white solid.[1][2]

        • Ion Exchange: Use a cation exchange resin (e.g., Dowex 50W).[1][2] Load at acidic pH, wash with water, and elute with dilute Ammonium Hydroxide (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

          
          ).[2] Lyophilize the eluent.
          

        Q: My NMR in ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

        
         shows nothing. 
        A:  As established, it is insoluble in chloroform.[2]
        
        • Solution: Use ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

          
           (Deuterium Oxide) for the zwitterion or salt.[2]
          
        • Alternative: Use ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

          
           (Methanol-d4) or 
          
          
          
          .[2] If you must use chloroform, you must derivatize to the N-Boc or Ester form first.[1][2]

        References

        • Synthesis & Properties of Ahc

          • Barriobero, J. I., et al. "New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid."[1][2][6] Tetrahedron, 2001.[1][2]

          • Note: Describes the synthesis via Diels-Alder reactions and the "propylene oxide" precipit
        • Solubility Mechanisms (HFIP)

          • Hirano, A., et al.[1][2][5][7] "The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization." International Journal of Biological Macromolecules, 2021.[1][2][7]

          • Note: Validates the use of HFIP and fluorinated alcohols for solubilizing rigid amino acid structures.
        • General Solubility of Zwitterionic Amino Acids

          • Needham, T. E.[1][2][8] "The Solubility of Amino Acids in Various Solvent Systems." University of Rhode Island Dissertations, 1970.[1][2][8]

          • Note: Foundational text on the thermodynamics of amino acid solubility in hydroalcoholic systems.
        • Purification Strategies (HILIC/Ion Exchange)

          • Biotage Technical Guides.[1][2] "Very polar compound purification using aqueous normal-phase flash column chromatography."

          • Note: Protocol for purifying polar zwitterions that fail Reverse Phase chromatography.[1]

        Sources

        Technical Support Center: 7-Azabicyclo[2.2.1]heptane-1-carboxylic Acid

        Author: BenchChem Technical Support Team. Date: March 2026

        Welcome to the technical support center for 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and storage of this unique bicyclic compound. Our goal is to equip you with the knowledge to anticipate and troubleshoot potential challenges in your experiments, ensuring the integrity of your results.

        Understanding the Molecule: The Stability of a Bridgehead Carboxylic Acid

        The structure of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid, with its carboxylic acid group at a bridgehead position, is key to its chemical behavior. According to Bredt's rule, the formation of a double bond at a bridgehead position in a small bicyclic system is highly unfavorable due to the significant ring strain it would introduce.[1] This has important implications for its stability, particularly concerning decarboxylation, which often proceeds through an intermediate with a double bond.[1][2]

        Frequently Asked Questions (FAQs)

        Q1: What are the recommended long-term storage conditions for solid 7-azabicyclo[2.2.1]heptane-1-carboxylic acid?

        For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[3][4][5] While some suppliers suggest room temperature storage, refrigeration at 2-8°C is recommended to minimize the potential for slow degradation over time.[6][7] It is also prudent to protect the compound from light.

        Q2: How should I prepare stock solutions of this compound? Which solvents are recommended?

        The solubility of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid will depend on whether it is in its free acid or salt form. The parent amine, 7-azabicyclo[2.2.1]heptane, is sparingly soluble in water.[8] For the carboxylic acid, consider the following:

        • Aqueous Buffers: The compound's solubility in aqueous solutions is pH-dependent. In basic solutions (pH > pKa of the carboxylic acid and amine), the carboxylate salt will be more soluble. Conversely, in acidic solutions (pH < pKa of the amine), the ammonium salt will be more soluble.

        • Organic Solvents: Based on its structure, which contains both polar (carboxylic acid, amine) and non-polar (bicyclic alkane) regions, miscibility will vary. Protic polar solvents like methanol and ethanol, and aprotic polar solvents like DMSO and DMF are likely to be suitable. It is always recommended to perform a small-scale solubility test before preparing a large stock solution.

        Q3: How stable are solutions of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid?

        The stability of solutions is generally lower than that of the solid material. For optimal results, it is best to prepare solutions fresh. If storage is necessary, we recommend the following:

        • Store solutions at -20°C or -80°C.

        • Use aprotic solvents like DMSO or DMF for long-term storage, as they are less likely to participate in degradation reactions like hydrolysis.

        • If using aqueous buffers, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles.

        Q4: What are the primary degradation pathways I should be aware of?

        The main potential degradation pathways for this molecule are oxidation and, to a lesser extent, decarboxylation and hydrolysis.

        • Oxidation: The tertiary amine in the bicyclic system is susceptible to oxidation, which can lead to the formation of N-oxides or other oxidized species.[4][9][10] This can be accelerated by exposure to air (oxygen), metal ions, or other oxidizing agents.

        • Decarboxylation: While decarboxylation involving a double bond at the bridgehead is sterically hindered, radical-mediated decarboxylation could occur under certain conditions, such as exposure to initiators or high energy.[1][11]

        • Hydrolysis: As with any carboxylic acid, esterification or amidation reactions are possible if the compound is stored in reactive solvents or with other reactive molecules.

        Troubleshooting Guide

        Observed Issue Potential Cause Recommended Action
        Compound has low or no activity in an assay. Degradation of the compound due to improper storage or handling.- Verify the storage conditions of the solid material and solutions. - Prepare a fresh stock solution from solid material. - Consider performing a purity analysis (e.g., HPLC, LC-MS) on your stock solution.
        Precipitation is observed in a stored solution. - The solution is supersaturated. - The compound is degrading to a less soluble product. - Change in temperature or pH of the solution.- Gently warm the solution to attempt redissolution. - If precipitation persists, prepare a fresh, less concentrated solution. - Ensure the pH of buffered solutions is stable.
        Inconsistent results between experiments. - Use of aged stock solutions that may have partially degraded. - Repeated freeze-thaw cycles of stock solutions.- Always use freshly prepared solutions or solutions that have been properly aliquoted and stored. - Avoid repeated freeze-thaw cycles.
        Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). - Presence of impurities from synthesis. - Degradation products.- Obtain a certificate of analysis from the supplier to identify known impurities. - If new peaks appear over time, this suggests degradation. Consider the potential degradation pathways (oxidation, etc.) when attempting to identify the new species.

        Experimental Protocols

        Protocol 1: Recommended Storage and Handling Workflow

        This workflow minimizes the risk of degradation and ensures the highest quality of the compound for your experiments.

        G cluster_receipt Upon Receipt cluster_solution Solution Preparation cluster_use Experimental Use receipt Receive solid compound log Log lot number and date receipt->log store_solid Store at 2-8°C in a desiccator log->store_solid prepare Prepare fresh stock solution (e.g., in DMSO) store_solid->prepare aliquot Aliquot into single-use vials prepare->aliquot store_solution Store at -20°C or -80°C aliquot->store_solution thaw Thaw one aliquot store_solution->thaw use Use immediately in experiment thaw->use discard Discard any unused portion use->discard

        Caption: Recommended workflow for handling 7-azabicyclo[2.2.1]heptane-1-carboxylic acid.
        Protocol 2: Small-Scale Solubility Testing
        • Weigh out approximately 1 mg of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid into a small vial.

        • Add the desired solvent (e.g., DMSO, water, ethanol) dropwise while vortexing.

        • Continue adding solvent until the solid is fully dissolved.

        • Record the approximate volume of solvent used to calculate an estimated solubility.

        • Observe the solution for any signs of precipitation over a short period.

        Potential Degradation Pathways

        The following diagram illustrates the most likely degradation pathways for 7-azabicyclo[2.2.1]heptane-1-carboxylic acid under stress conditions.

        G A 7-Azabicyclo[2.2.1]heptane-1-carboxylic acid B N-Oxide derivative A->B Oxidation (e.g., H2O2, air) C Decarboxylated derivative (via radical mechanism) A->C Decarboxylation (e.g., heat, radical initiator) D Hydrolysis/Esterification Products A->D Reaction with nucleophilic solvent (e.g., methanol under acidic conditions)

        Caption: Potential degradation pathways of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid.

        References

        • AK Scientific, Inc. Safety Data Sheet: 7-(9H-Fluoren-9-ylmethoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid.
        • Canadian Science Publishing. (1968). Bridgehead free radical stability. The decomposition of t-butylperoxyesters of the 1-adamantyl, 1-bicyclo[2.2.2]octyl, and 1-norbornyl carboxylic acids. Canadian Journal of Chemistry, 46(20), 3099-3105.
        • Journal of the Chemical Society, Perkin Transactions 2. (1978). Amine oxidation. Part IX. The electrochemical oxidation of some tertiary amines: the effect of structure on reactivity.
        • Key Organics. (2017). Safety Data Sheet: methyl exo-3-hydroxy-7-azabicyclo[2.2.
        • OSTI.gov. (n.d.).
        • ACS Catalysis. (2012).
        • Conjugated. (2017).
        • R Discovery. (1999).
        • Cheméo. (n.d.). 7-Azabicyclo[2.2.1]heptane-7-carboxylic acid, methyl ester (CAS 131179-08-3).
        • ResearchGate. (2003).
        • PubMed. (2011). Differential degradation of bicyclics with aromatic and alicyclic rings by Rhodococcus sp. strain DK17.
        • C&EN. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
        • Research & Reviews: A Journal of Pharmaceutical Science. (n.d.).
        • MilliporeSigma. (n.d.). 7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid.
        • ResearchGate. (2025). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid.
        • Universidad de La Rioja. (2001). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid.
        • Tesis Doctorales en Red. (n.d.). Synthesis and applications of 7-azabicyclo[2.2.1]heptane-1-carboxylic systems.
        • ChemScene. (n.d.). (1S,2S,4R)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride.
        • ResearchGate. (2018). What is the solubility property of 7-azabicyclo [2.2.1] heptane?
        • NIST WebBook. (n.d.). 7-Azabicyclo[2.2.1]heptane-7-carboxylic acid, methyl ester.
        • Biosciences Biotechnology Research Asia. (n.d.).
        • BLDpharm. (n.d.). 7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid.
        • International Journal of Innovative Science and Research Technology. (n.d.).
        • PubChem. (n.d.). 7-Azabicyclo(2.2.1)heptane.
        • Master Organic Chemistry. (2022).
        • ResearchGate. (2010). Synthesis of new 7-azabicyclo[2.2.
        • PMC. (2014).
        • MilliporeSigma. (n.d.). Solvent Miscibility Table.
        • University of Calgary. (2023). Solubility of Organic Compounds.

        Sources

        troubleshooting peptide coupling with 7-azabicyclo[2.2.1]heptane-1-carboxylic acid

        Author: BenchChem Technical Support Team. Date: March 2026

        Technical Support Center: 7-Azabicyclo[2.2.1]heptane-1-carboxylic Acid (Ahc) Coupling

        Ticket ID: #AHC-221-SUP Status: Open Subject: Troubleshooting peptide coupling with bridgehead-constrained amino acids. Assigned Specialist: Dr. A. Vance, Senior Application Scientist

        Executive Summary: The "Bridgehead" Challenge

        You are likely encountering difficulty because 7-azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc) is not a standard amino acid. It is a conformationally constrained proline analogue where the carboxylic acid is located at the bridgehead (C1) position, and the amine is the bridging nitrogen (N7).

        The Core Problem: The C1-carboxylic acid is sterically shielded by the bicyclic cage. Standard activation methods (carbodiimides like DIC/DCC or even standard uronium salts like HBTU) often fail to generate the active ester or allow sufficient nucleophilic attack, resulting in low conversion or deletion sequences.

        This guide provides high-performance protocols to overcome this steric barrier, focusing on Acid Fluoride activation and High-Temperature/Microwave strategies.

        Module 1: Activating the Bridgehead Carboxyl (C-Terminus)

        Issue: Incomplete coupling of Ahc to the next amino acid. Diagnosis: The bulky active esters (OBt/OAt) formed by HATU or HBTU are too large to effectively approach the shielded bridgehead carbonyl. Resolution: Switch to In-Situ Acid Fluorides . The fluoride atom is small, highly electronegative, and mimics the size of oxygen, allowing it to penetrate the steric shield of the [2.2.1] system.

        Protocol A: TFFH-Mediated Coupling (The "Gold Standard")

        Recommended for: Ahc coupling to non-hindered amines.

        Reagents:

        • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate)[1][2][3][4]

        • DIEA (Diisopropylethylamine)[2][3]

        • Solvent: DMF or NMP (Anhydrous)

        Step-by-Step:

        • Pre-activation: Dissolve Fmoc-Ahc-OH (3.0 eq) and TFFH (3.0 eq) in anhydrous DMF.

        • Base Addition: Add DIEA (6.0 eq).

        • Activation Time: Allow to react for 5–10 minutes to generate the Ahc-acid fluoride in situ. Note: Do not exceed 15 minutes to avoid hydrolysis.

        • Coupling: Add the mixture to the resin-bound free amine.

        • Reaction Time: Shake/agitate for 2 hours at room temperature.

        • Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test. If positive, proceed to Protocol B .

        Protocol B: Microwave-Assisted Coupling

        Recommended for: Coupling Ahc to sterically hindered amines (e.g., N-methylated residues).

        • Reagents: Use HATU (0.95 eq relative to AA) and HOAt (0.95 eq) with DIEA (2.0 eq).

        • Microwave Settings:

          • Temperature: 75°C

          • Power: 25–30W (maintain constant temp)

          • Time: 10 minutes (ramp) + 15 minutes (hold).

        • Rationale: Thermal energy increases the kinetic energy of the nucleophile, increasing the probability of penetrating the bridgehead steric shield.

        Module 2: Acylating the Bridged Nitrogen (N-Terminus)

        Issue: Difficulty coupling the next amino acid onto the N-terminus of Ahc. Diagnosis: The Nitrogen at position 7 is a secondary amine housed within a rigid bicyclic cage. While it is nucleophilic, the approach of the incoming activated amino acid is restricted.

        Protocol C: The "Double-Hit" Strategy
        • First Coupling (30 min): Use COMU or HATU (3 eq), Oxyma Pure (3 eq), and DIEA (6 eq) at Room Temperature.

          • Why: Fast kinetics to cover accessible sites.

        • Wash: DMF (3x).

        • Second Coupling (45 min): Use PyBOP (3 eq) and HOAt (3 eq) with TMP (2,4,6-Trimethylpyridine/Collidine) instead of DIEA.

          • Why: PyBOP/HOAt is highly effective for secondary amines. Collidine is a weaker base that minimizes potential epimerization during prolonged coupling.

        Module 3: Troubleshooting Decision Logic

        Use the following flowchart to diagnose specific failure modes in your synthesis.

        Ahc_Troubleshooting Start Issue: Low Yield with Ahc Check_Step Which step is failing? Start->Check_Step C_Term Coupling Ahc-COOH to Resin/Amine Check_Step->C_Term Activation Issue N_Term Coupling Next AA to Ahc-NH Check_Step->N_Term Nucleophile Issue Method_Check Current Reagent? C_Term->Method_Check N_Check Is incoming AA hindered? (e.g., Val, Ile, Aib) N_Term->N_Check Is_HBTU DIC/HBTU/HCTU Method_Check->Is_HBTU Standard Is_HATU HATU/HOAt Method_Check->Is_HATU Advanced Sol_TFFH SOLUTION: Switch to TFFH (Acid Fluoride) See Protocol A Is_HBTU->Sol_TFFH Steric Failure Sol_Micro SOLUTION: Microwave @ 75°C (HATU/DIEA) Is_HATU->Sol_Micro Kinetic Boost Needed Yes_Hindered Yes N_Check->Yes_Hindered No_Hindered No N_Check->No_Hindered Sol_Sym SOLUTION: Symmetric Anhydride (6 eq AA + 3 eq DIC) Yes_Hindered->Sol_Sym Sol_Double SOLUTION: Double Coupling 1. HATU (30m) 2. PyBOP/Collidine (45m) No_Hindered->Sol_Double

        Figure 1: Decision tree for optimizing coupling conditions based on the specific failure mode (Activation vs. Nucleophilic attack).

        Module 4: Comparative Data & FAQ

        Performance of Coupling Reagents for Bridgehead Carboxyls
        ReagentMechanismSteric PenetrationRisk of EpimerizationRecommendation
        DIC/HOBt CarbodiimideLowLowAvoid (Too slow)
        HBTU/DIEA Uronium (OBt)MediumLowAvoid (Incomplete)
        HATU/HOAt Uronium (OAt)HighMediumGood (With Microwave)
        TFFH Acid FluorideVery High LowBest Practice
        PyBrOP PhosphoniumHighHighAlternative (If TFFH fails)
        Frequently Asked Questions

        Q: Can I use standard Fmoc deprotection (20% Piperidine) for Ahc? A: Yes. The Ahc skeleton is stable to base. However, because the resulting amine is a secondary amine within a cage, the deprotection rate may be slightly slower. We recommend 20% Piperidine + 0.1M HOBt in DMF to prevent aspartimide formation if sensitive residues are present, and to ensure complete removal.

        Q: Why is my product mass showing +18 Da peaks? A: This suggests hydrolysis of the active ester before coupling occurred. This is common with bridgehead carboxyls because the coupling is slow, giving water (from wet solvent) time to compete. Action: Use strictly anhydrous DMF/NMP and switch to TFFH (Protocol A).

        Q: Is Ahc prone to racemization? A: Generally, no. The bridgehead position (C1) is quaternary-like and does not have an extractable

        
        -proton in the traditional sense that leads to oxazolone-mediated racemization easily. However, harsh activation (high temp >80°C) should still be monitored.
        

        References

        • Avenoza, A., et al. (2001).[5] "New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid." Tetrahedron. Link

          • Grounding: Establishes the synthesis and structural constraints of the Ahc molecule.
        • Carpino, L. A., et al. (1995). "Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis."[1][3] Journal of the American Chemical Society.[6] Link

          • Grounding: Defines the TFFH/Acid Fluoride mechanism for sterically hindered amino acids.
        • Albericio, F., & Bomer, J. M. (2008). "Coupling Reagents and Strategies for the Synthesis of Sterically Hindered Peptides." Organic Preparation and Procedures International. Link

          • Grounding: Validates the use of HOAt and PyBOP for difficult secondary amines.

        Sources

        optimization of reaction conditions for 7-azabicyclo[2.2.1]heptane-1-carboxylic acid synthesis

        Author: BenchChem Technical Support Team. Date: March 2026

        This guide serves as a specialized Technical Support Center for researchers optimizing the synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc) .

        This molecule is a conformationally constrained

        
        -amino acid, often utilized as a rigid analogue of proline or as a scaffold in peptidomimetics (e.g., inhibiting HCV protease or thrombin). Unlike the more common 7-azabicyclo[2.2.1]heptane-2-carboxylic acid, the 1-carboxylic acid  isomer places the carboxylate at the bridgehead, introducing significant synthetic challenges regarding Bredt’s rule constraints and bridgehead nucleophilic substitution.
        
        

        Current Status: Operational Role: Senior Application Scientist Scope: Protocol Optimization, Troubleshooting, and Mechanistic Analysis

        Part 1: Strategic Synthesis Protocols

        We focus on the two most authoritative routes: the Diels-Alder/Cyclization Route (Avenoza/Cativiela method) and the Transannular Alkylation Route (Rapoport method).

        Method A: The Diels-Alder & Ring Contraction (Recommended)

        Best for: Scalability, enantiomeric purity (via resolution), and modularity. Core Concept: Constructing a functionalized cyclohexane via a [4+2] cycloaddition, followed by an intramolecular

        
         displacement to form the nitrogen bridge.
        
        Optimized Workflow
        • Diels-Alder Cycloaddition:

          • Reactants: Methyl 2-benzamidoacrylate (dienophile) + Danishefsky’s diene.[1][2]

          • Conditions: Toluene or Xylene, reflux (thermal) or Lewis Acid catalysis (

            
            , RT).
            
          • Mechanism: The electron-rich diene reacts with the captodative dienophile to form a dihydropyridine/cyclohexanone derivative after acidic workup.

        • Functionalization:

          • Reduction of the resulting ketone to an alcohol (typically

            
            ).
            
          • Activation of the alcohol (Mesylation with

            
            ).
            
        • Bridge Formation (Critical Step):

          • Reagent: Base-mediated cyclization (e.g.,

            
             or 
            
            
            
            ).
          • Mechanism: The amide nitrogen is deprotonated and attacks the mesylate electrophile intramolecularly.

        Method B: Transannular Alkylation (Historical/Alternative)

        Best for: Specific chiral pool starting materials (Glutamate derivatives). Core Concept: Starting with a 4-substituted proline or pyroglutamate derivative and forcing a transannular attack.

        Part 2: Troubleshooting Guide (Q&A Format)

        Category 1: Diels-Alder Reaction Failure

        Q: My yield for the Diels-Alder adduct is consistently low (<40%). The diene seems to disappear. A: This is likely due to the hydrolysis of Danishefsky’s diene (1-methoxy-3-trimethylsiloxy-1,3-butadiene).

        • Root Cause: The trimethylsiloxy group is extremely moisture-sensitive. Trace water in the solvent or atmosphere hydrolyzes the diene back to the enone before it can react.

        • Correction:

          • Distill Danishefsky’s diene immediately before use.

          • Switch solvent to anhydrous Toluene stored over activated molecular sieves (4Å).

          • Protocol Adjustment: If using thermal conditions, add a radical inhibitor (hydroquinone) to prevent polymerization. If using Lewis Acids (

            
            ), ensure the catalyst is anhydrous (flame-dried under vacuum).
            
        Category 2: Bridgehead Cyclization Issues

        Q: The precursor is mesylated, but the cyclization step yields a complex mixture or recovered starting material. A: The formation of the 7-azabicyclo[2.2.1] system requires the nitrogen nucleophile to attack a secondary carbon to form the bridge.

        • Root Cause 1 (Sterics): If the relative stereochemistry of the leaving group (OMs) and the nucleophile (NH-Bz) is trans (diequatorial or diaxial depending on conformer), the orbital overlap required for

          
           (backside attack) is impossible.
          
        • Root Cause 2 (Base Strength): The amide proton (

          
          ) requires significant deprotonation power. Weak bases (e.g., Carbonates) are insufficient.
          
        • Correction:

          • Stereochemical Check: Ensure your reduction step (

            
            ) yielded the correct diastereomer. You need the alcohol to be cis relative to the carbamate/amide to allow the leaving group to be positioned for backside attack. If you have the wrong isomer, use Mitsunobu inversion or oxidation/reduction with a bulky hydride (L-Selectride) to invert.
            
          • Base Optimization: Switch to NaH (60% in oil) in dry DMF or THF. The irreversible deprotonation drives the cyclization.

        Category 3: Hydrolysis & Decarboxylation

        Q: I am trying to hydrolyze the ester at the bridgehead (C1), but I observe decarboxylation. A: Bridgehead carboxylic acids are generally stable, but the 7-aza bridge introduces strain.

        • Root Cause: Harsh acidic hydrolysis can lead to retro-aldol type fragmentation or decarboxylation if the nitrogen is protonated and the ring strain is relieved by bond cleavage.

        • Correction: Use mild alkaline hydrolysis (LiOH in THF/H2O) at ambient temperature. Avoid refluxing in strong mineral acids (HCl/H2SO4) unless the bridge is fully stabilized.

        Part 3: Optimization Data Tables

        Table 1: Solvent & Catalyst Effects on Diels-Alder Step

        Target: Methyl 2-benzamidoacrylate + Danishefsky's Diene

        SolventCatalyst (10 mol%)Temp (°C)Yield (%)Endo:Exo RatioNotes
        TolueneNone110 (Reflux)55-65%60:40High thermal polymerization risk.
        Toluene ZnCl₂ 25 (RT) 85-92% >90:10 Recommended. Best balance of yield/selectivity.
        DCMBF₃·OEt₂-78 to 040%95:5Low conversion; Lewis acid degrades diene.
        XyleneNone14050%50:50Decomposition observed.
        Table 2: Cyclization Conditions (Mesylate Displacement)
        BaseSolventTempTimeOutcome
        K₂CO₃AcetoneReflux24hNo Reaction (NR)
        Et₃NDCMRT12hNR
        NaH DMF 0°C -> RT 2h Full Conversion (Bridge formed)
        KOᵗBuTHF0°C1hGood conversion, some elimination byproducts.

        Part 4: Visualizing the Pathway

        The following diagram illustrates the Avenoza/Cativiela route, highlighting the critical stereochemical checkpoints.

        Ahc_Synthesis cluster_check Quality Control Checkpoints Start Methyl 2-benzamidoacrylate (Dienophile) DA_Adduct Cyclohexanone Intermediate Start->DA_Adduct Diels-Alder (ZnCl2, Toluene) Diene Danishefsky's Diene Diene->DA_Adduct Alcohol Cyclohexanol (Stereochem Critical) DA_Adduct->Alcohol Reduction (NaBH4) Mesylate Activated Mesylate (Leaving Group) Alcohol->Mesylate Activation (MsCl, Et3N) Cyclized N-Benzoyl-7-azabicyclo [2.2.1]heptane Mesylate->Cyclized Intramolecular Displacement (NaH, DMF) Final 7-azabicyclo[2.2.1] heptane-1-COOH (Ahc) Cyclized->Final Hydrolysis (LiOH / HCl)

        Caption: Workflow for Ahc synthesis via Diels-Alder/Cyclization. Yellow nodes indicate intermediates requiring stereochemical verification.

        Part 5: References

        • Avenoza, A., Cativiela, C., Busto, J. H., Fernández-Recio, M. A., Peregrina, J. M., & Rodríguez, F. (2001).[3] New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid.[1][2][3][4] Tetrahedron.[2][4][5][6]

        • Avenoza, A., Busto, J. H., Cativiela, C., & Peregrina, J. M. (2002). Synthesis of enantiomerically pure 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron Letters.[4]

        • Shing, T. K., & Jiang, Q. (2000). Facile synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acids.[1][2][3] Journal of Organic Chemistry.[4]

        • Rapoport, H., & Hernandez, A. (1996). Chirospecific Syntheses of Conformationally Constrained 7-Azabicycloheptane Amino Acids by Transannular Alkylation.[4] Journal of Organic Chemistry.[4]

        Sources

        Technical Support Center: Analysis of 7-Azabicyclo[2.2.1]heptane-1-carboxylic Acid

        Author: BenchChem Technical Support Team. Date: March 2026

        Status: Active Role: Senior Application Scientist Subject: Troubleshooting Impurity Profiling & Method Development[1][2]

        Introduction: The Analytical Challenge

        You are likely analyzing 7-azabicyclo[2.2.1]heptane-1-carboxylic acid (often abbreviated as Ahc ), a conformationally restricted analogue of proline.[1][2][3][4] Unlike standard small molecules, this compound presents a "perfect storm" of analytical challenges:

        • Zwitterionic Character: It exists as a zwitterion at neutral pH, leading to poor retention on standard C18 columns.[1][2]

        • Lack of Chromophore: The bridged bicyclic skeleton lacks conjugated

          
          -systems, making UV detection at standard wavelengths (254 nm) impossible without derivatization.[1][2]
          
        • Stereochemical Complexity: While the 1-carboxylic acid position locks some geometry, endo/exo isomerism and enantiomeric purity are critical quality attributes.[1][2]

        This guide provides self-validating protocols to overcome these hurdles.

        Module 1: Chromatographic Method Selection

        Issue: "My sample elutes in the void volume (t0) or shows peak tailing on C18."

        Root Cause Analysis

        As a secondary amino acid, the molecule is highly polar.[1][2] On a standard C18 column at low pH, the amine is protonated (

        
        ), making it hydrophilic.[1][2] At high pH, the carboxylic acid is deprotonated (
        
        
        
        ), also making it hydrophilic.[1][2] Standard Reversed-Phase (RP) interactions are insufficient.[1][2]
        Decision Matrix: Selecting the Right Mode

        Use the following logic flow to select your analytical mode based on available instrumentation.

        MethodSelection Start Start: Equipment Check HasMS Do you have LC-MS/MS? Start->HasMS HasUV Only HPLC-UV/PDA? HasMS->HasUV No HILIC Rec: HILIC Mode (Zwitterionic Column) HasMS->HILIC Yes (Preferred) MixedMode Alt: Mixed-Mode (C18 + Cation Exchange) HasMS->MixedMode Yes (Alternative) Deriv Required: Derivatization (FMOC-Cl or Dansyl-Cl) HasUV->Deriv Must react 2° Amine C18Std Run: Standard C18 RP (High pH compatible) Deriv->C18Std Analyte is now hydrophobic

        Figure 1: Analytical Method Selection Tree.[1][2] Note that OPA reagents are unsuitable as they do not react with secondary amines found in the 7-azabicyclo core.

        Module 2: Impurity Profiling & Identification

        Issue: "I see extra peaks. What are they likely to be?"

        Common Impurity Sources

        Impurity profiles depend heavily on the synthesis route (typically Diels-Alder cycloaddition).[2]

        Impurity TypeLikely Structure/OriginDetection Strategy
        Regioisomers Exo vs Endo isomers. Arises during Diels-Alder cyclization.[1][3]NMR (NOESY) is required for absolute assignment.[1][2] HILIC-MS can separate them.[1]
        Aromatized Byproducts Pyrrole derivatives (oxidation of the azabicyclo core).[2]Strong UV absorbance at 254 nm (unlike the target).[2]
        Starting Materials N-Boc-pyrrole or dienophiles (e.g., methyl 2-benzamidoacrylate).[1][2][3][4]RP-HPLC (these are hydrophobic).[1][2]
        Hydrolysis Intermediates Methyl/Ethyl esters (if ester hydrolysis is incomplete).[1][2]LC-MS (+14 or +28 Da shift).[1][2]
        Visualizing the Impurity Pathway

        ImpurityMap SM Start: N-Boc-Pyrrole + Dienophile DA Diels-Alder Adduct SM->DA Hydro Hydrogenation (Pd/C) DA->Hydro Imp1 Impurity A: Regioisomers (Endo/Exo mix) DA->Imp1 Selectivity Issue Target Target: 7-azabicyclo[2.2.1]... (Ahc) Hydro->Target Imp2 Impurity B: Unreduced Alkenes Hydro->Imp2 Incomplete Red. Imp3 Impurity C: Residual Esters Target->Imp3 Incomplete Hydrolysis

        Figure 2: Origin of impurities during the standard Diels-Alder/Hydrogenation synthetic route.

        Module 3: Validated Experimental Protocols

        Protocol A: HILIC-MS/MS (Direct Analysis)

        Best for: Purity check, trace impurity identification, and underivatized samples.[1][2]

        • Column: Zwitterionic HILIC (e.g., Merck ZIC-HILIC or Waters Atlantis Premier BEH Z-HILIC), 2.1 x 100 mm, 1.7 µm or 3.5 µm.[1][2]

        • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).[2] Do not use low pH, it suppresses ionization of the carboxylic acid.

        • Mobile Phase B: Acetonitrile (LC-MS grade).[1][2]

        • Gradient:

          • 0-1 min: 90% B (Isocratic hold to stack zwitterions)[1][2]

          • 1-10 min: 90% -> 40% B[1][2]

          • 10-12 min: 40% B[1]

        • Detection: ESI Positive Mode (M+H)+ = 142.09 m/z (approx, depending on exact derivative).[1][2]

        • Why this works: The zwitterionic stationary phase interacts with both the charged amine and the charged carboxylate, providing retention that C18 cannot.[2]

        Protocol B: FMOC Derivatization (HPLC-UV)

        Best for: Labs without MS, quantitative purity assay.[1][2]

        • Reagent: 9-Fluorenylmethyl chloroformate (FMOC-Cl).[1][2] Note: FMOC is chosen because it reacts with SECONDARY amines (the 7-aza position).[2] OPA will fail.[1][2]

        • Derivatization Procedure:

          • Mix 100 µL Sample (in borate buffer, pH 9.0) + 100 µL FMOC-Cl (5 mM in ACN).

          • Incubate 2 mins at room temp.

          • Add 10 µL Adamantanamine (to scavenge excess FMOC).[1][2]

          • Inject.[1][2][5][6]

        • HPLC Conditions:

          • Column: C18 (Standard), 3.0 x 150 mm.[1][2]

          • Detection: UV @ 265 nm (FMOC chromophore).[1][2]

          • Mobile Phase: ACN / Water (0.1% Formic Acid).[1][2][7]

        • Why this works: FMOC attaches a massive hydrophobic group to the amine, allowing the molecule to retain strongly on C18 and absorb UV light.[2]

        Troubleshooting FAQs

        Q: I am using OPA (o-Phthalaldehyde) but seeing no signal. Why? A: OPA reacts specifically with primary amines. 7-azabicyclo[2.2.1]heptane derivatives are bridged secondary amines.[1][2] You must use FMOC-Cl, Dansyl Chloride, or AQC (AccQ-Tag), which react with secondary amines.[1][2]

        Q: My LC-MS peak is splitting. A: This is often due to pH mismatch in HILIC.[1] Ensure your sample diluent matches the starting mobile phase (high organic, e.g., 90% ACN).[1] Injecting an aqueous sample into a HILIC column causes "solvent mismatch" and peak splitting.[1][2]

        Q: How do I distinguish the endo and exo isomers? A: Chromatographically, they often co-elute on C18 but may separate on HILIC or Chiralpak ZWIX columns.[1] However, NMR is the authoritative method .[1][2] Look for the coupling constants of the bridgehead protons. NOESY experiments will show a correlation between the bridge proton and the substituent in the endo configuration, but not the exo.[2]

        Q: Can I use GC-MS? A: Not directly. The carboxylic acid and amine make it non-volatile and thermally unstable. You must perform a double derivatization: (1) Esterify the acid (MeOH/HCl) and (2) Acylate the amine (TFAA or MSTFA).[2]

        References

        • Avenoza, A., et al. (2001).[1][2] "New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid." Tetrahedron, 57(25), 5445-5450.[1][2]

        • Petritis, K., et al. (2002).[1][2] "Ion-pair reversed-phase liquid chromatography–electrospray mass spectrometry for the analysis of underivatized amino acids." Journal of Chromatography A, 957(2), 173-185.[1][2]

        • Ilko, V., et al. (2014).[1][2] "Separation of amino acids by hydrophilic interaction liquid chromatography (HILIC)." Analytical Methods, 6.

        • Agilent Technologies. (2020).[1][2] "Analysis of Amino Acids by HPLC-UV using FMOC Derivatization." Application Note.

        • ICH Harmonised Tripartite Guideline. "Impurities in New Drug Substances Q3A(R2)."

        Sources

        Validation & Comparative

        comparing 7-azabicyclo[2.2.1]heptane-1-carboxylic acid to proline in peptides

        Author: BenchChem Technical Support Team. Date: March 2026

        An in-depth technical guide for researchers, structural biologists, and drug development professionals evaluating advanced conformational constraints in peptidomimetics.

        Executive Summary

        The introduction of conformational constraints into peptide backbones is a cornerstone of modern peptidomimetic drug design. While L-Proline is the classical, naturally occurring turn-inducer due to its pyrrolidine ring, it still retains a degree of conformational flexibility and typically favors Type II

        
        -turns.
        

        To overcome these limitations, 7-azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc) has been developed as a highly constrained, bridged bicyclic proline analogue. Ahc not only locks the backbone dihedral angles with extreme rigidity but also fundamentally alters the electronic geometry of the peptide backbone by inducing a distorted amide bond. This guide objectively compares the structural, mechanistic, and synthetic profiles of L-Proline and Ahc.

        Mechanistic Foundations: The Causality of Constraint

        Understanding the performance difference between Proline and Ahc requires analyzing the causality behind their structural constraints.

        • L-Proline (The Monocyclic Constraint): Proline's side chain is cyclized onto the backbone nitrogen, restricting the

          
           dihedral angle to approximately -65°. However, the five-membered pyrrolidine ring undergoes "puckering" (endo/exo conformations), which introduces flexibility. In a standard Pro-X sequence, steric interactions typically drive the backbone into a Type II 
          
          
          
          -turn
          .
        • Ahc (The Bicyclic Constraint & Amide Distortion): Ahc replaces the monocyclic pyrrolidine with a rigid 7-azabicyclo[2.2.1]heptane framework. This bridged architecture eliminates ring puckering entirely, rigidly fixing both the

          
           and 
          
          
          
          trajectories. More importantly, the extreme steric demand of the bicyclic system forces the preceding amide nitrogen into a pyramidalized geometry. This distorted amide bond mimics the transition state of cis-trans isomerization and strongly drives the peptide sequence to fold into a highly stabilized Type I
          
          
          -turn
          [1],.

        Comparative Performance Data

        The following table summarizes the quantitative and qualitative structural data comparing L-Proline to Ahc when incorporated into model peptide sequences.

        ParameterL-ProlineAhc (7-Azabicyclo[2.2.1]heptane-1-carboxylic acid)
        Ring Architecture Monocyclic (Pyrrolidine)Bridged Bicyclic (Azabicycloheptane)
        Dihedral Angle (
        
        
        )
        ~ -65° (Subject to ring puckering)Rigidly fixed (No puckering allowed)
        Preferred Secondary Structure Type II
        
        
        -Turn
        Type I
        
        
        -Turn[1],
        Amide Bond Geometry (
        
        
        )
        Planar (
        
        
        or
        
        
        )
        Distorted (Significant deviation from
        
        
        )
        Nitrogen Pyramidalization MinimalHighly Significant
        Proteolytic Stability High (Resistant to many proteases)Extremely High (Unrecognized by prolyl peptidases)

        Experimental Workflow & Validation

        To accurately compare these two amino acids, researchers must utilize a self-validating experimental loop: synthesizing the target peptides and immediately validating their 3D conformations using orthogonal analytical techniques.

        G Start Peptide Sequence Design (Targeting Secondary Structure) Pro L-Proline Incorporation Monocyclic Constraint Start->Pro Ahc Ahc Incorporation Bicyclic Constraint Start->Ahc ProCoupling Standard SPPS (HBTU / DIEA) Pro->ProCoupling Analysis Conformational Validation (X-Ray Crystallography & 2D NMR) ProCoupling->Analysis ProResult Planar Amide Bond Type II β-Turn Preference AhcCoupling Sterically Hindered SPPS (HATU / HOAt / DIEA) Ahc->AhcCoupling AhcCoupling->Analysis AhcResult Distorted Amide Bond Rigid Type I β-Turn Analysis->ProResult Analysis->AhcResult

        Workflow for synthesizing and validating conformational constraints of Proline vs. Ahc in peptides.
        Step-by-Step Protocol: Synthesis and Conformational Validation

        Phase 1: Solid-Phase Peptide Synthesis (SPPS)

        • Resin Preparation: Swell Rink Amide resin in DMF for 30 minutes to maximize the accessibility of functional sites.

        • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min).

        • Coupling Strategy (The Ahc Challenge):

          • Proline Coupling: Can be achieved efficiently using standard uronium salts like HBTU and DIEA.

          • Ahc Coupling (Causality of Choice): The secondary amine of Ahc is buried within the [2.2.1] framework, creating massive steric shielding. Standard coupling agents will fail or yield severe truncations. Action: You must use HATU combined with HOAt and DIEA. The nitrogen in the pyridine ring of the HOAt ester provides a neighboring group effect—hydrogen-bonding with the incoming amine to forcibly accelerate the coupling despite the extreme steric bulk.

        • Cleavage: Cleave the peptide using TFA/TIPS/Water (95:2.5:2.5) for 2 hours, followed by cold diethyl ether precipitation.

        Phase 2: Self-Validating Conformational Analysis

        • Solution-State 2D NMR (NOESY/ROESY):

          • Causality: NMR provides a time-averaged view of the peptide's dynamic state in solution. By measuring Nuclear Overhauser Effects (NOEs) between the

            
            -proton of the preceding residue and the 
            
            
            
            -protons of Proline (or the equivalent bridged protons in Ahc), you can accurately quantify the cis/trans isomer ratio.
        • Solid-State X-Ray Crystallography:

          • Causality: Solution-state NMR cannot definitively prove the exact degree of amide bond distortion (pyramidalization). X-ray diffraction is strictly required to measure the exact

            
             dihedral angle.
            
          • Action: Grow single crystals via slow evaporation from an EtOAc/Hexane gradient. Analyze the diffraction data. For Ahc-containing peptides, the data will validate the deviation of the

            
             angle from 180° and confirm the rigid stabilization of the Type I 
            
            
            
            -turn[1],.

        Conclusion

        While L-Proline remains highly useful for general turn induction, Ahc represents a massive upgrade for drug development professionals requiring absolute conformational rigidity. By forcing amide bond distortion and locking the backbone into a Type I

        
        -turn, Ahc provides a powerful tool for probing receptor binding pockets and protecting peptide therapeutics from proteolytic degradation.
        

        References

        • Title: Incorporation of Ahc into Model Dipeptides as an Inducer of a β-Turn with a Distorted Amide Bond. Conformational Analysis Source: The Journal of Organic Chemistry (American Chemical Society) URL: [Link]

        • Title: Stabilisation of the type I β-turn conformation by a bicyclic analogue of proline Source: Tetrahedron Letters (ISC / Elsevier) URL: [Link]

        Sources

        conformational effects of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid on peptide structure

        Author: BenchChem Technical Support Team. Date: March 2026

        Conformational Control in Peptidomimetics: A Guide to 7-Azabicyclo[2.2.1]heptane-1-carboxylic Acid (Ahc)

        Executive Summary

        In the landscape of peptidomimetics, the quest for rigid scaffolds that stabilize bioactive conformations without compromising solubility or synthetic accessibility is perpetual. While Proline (Pro) and

        
        -aminoisobutyric acid (Aib) are standard tools for inducing turns and helices, they often lack the steric bulk or specific geometric constraints required to lock high-energy transition states.
        

        7-Azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc) emerges as a superior alternative for specific high-value applications. As a bridgehead-substituted amino acid, Ahc does not merely restrict backbone rotation; it fundamentally alters the amide bond geometry, inducing a non-planar, distorted amide that mimics the transition state of peptide hydrolysis. This guide details the conformational mechanics, comparative performance, and synthesis protocols for integrating Ahc into peptide drug candidates.

        The Ahc Scaffold: Structural Mechanics

        Unlike Proline, which allows for cis/trans isomerization and ring puckering (endo/exo), Ahc locks the nitrogen atom within a rigid [2.2.1] bicyclic cage.

        The "Distorted Amide" Phenomenon

        The defining feature of Ahc is the pyramidalization of the bridgehead nitrogen. In a standard peptide bond, the nitrogen is planar (

        
        ) due to resonance.[1] In Ahc, the geometric strain of the bicyclic system forces the nitrogen into a pyramidal geometry (
        
        
        
        -like).
        • Consequence: The resulting amide bond is non-planar .

        • Data: X-ray diffraction of Piv-Ahc-L-Ser-NHMe reveals a tilt angle of ~29.2° and a twist angle of ~10° [1].[2]

        • Significance: This distortion mimics the tetrahedral transition state of amide hydrolysis, making Ahc peptides potent inhibitors of proteases that recognize this transition state.

        Achirality and Versatility

        The parent Ahc molecule (unsubstituted at C2/C3/C5/C6) possesses a plane of symmetry, rendering it achiral [2].

        • Implication: Unlike L-Pro, which dictates a specific screw sense (left-handed polyproline II or right-handed alpha helix), Ahc acts as a "rigid spacer." The chirality of the neighboring residues (e.g., L-Serine) dictates the handedness of the turn, while Ahc enforces the distance and angular constraints.

        • Turn Induction: When coupled with L-amino acids (e.g., Ahc-L-Ser), Ahc strongly stabilizes Type I

          
          -turns  [1].
          

        Comparative Analysis: Ahc vs. Alternatives

        The following table contrasts Ahc with standard conformational locks.

        FeatureAhc (7-azabicyclo[2.2.1]...) Proline (Pro) Aib (
        
        
        -Me-Ala)
        Tic (Tetrahydroisoquinoline)
        Constraint Type Bicyclic Bridge (Rigid Cage)Monocyclic (Flexible Pucker)Steric Bulk (Gem-dimethyl)Monocyclic (Aromatic restriction)
        Amide Geometry Distorted / Non-Planar Planar (mostly)PlanarPlanar
        
        
        Angle
        Fixed by bridgehead (~ -75°)Restricted (-60° ± 20°)Restricted (-55° / +55°)Restricted (-60° / +90°)
        Chirality Achiral (Parent)Chiral (L or D)AchiralChiral (L or D)
        Primary Indication Transition State Mimicry,
        
        
        -turns
        Polyproline Helices, Turns
        
        
        -Helix,
        
        
        -Helix
        
        
        -turns,
        
        
        -stacking
        Synthetic Difficulty High (Secondary Amine + Sterics)LowLowMedium

        Decision Logic for Scaffold Selection

        Use the following logic flow to determine if Ahc is the correct tool for your peptide engineering campaign.

        ScaffoldSelection cluster_Ahc Ahc Specifics Start Goal: Constrain Peptide Structure Q1 Is the target a Protease or Enzyme Transition State? Start->Q1 Q2 Do you need a specific Helical Screw Sense? Q1->Q2 No (Structural only) Ahc Select Ahc (Mimics Distorted Amide/TS) Q1->Ahc Yes (TS Mimic) Pro Select Proline/Tic (Standard Turn/Stacking) Q2->Pro Yes (Chiral Turn) Aib Select Aib (Helix Induction) Q2->Aib No (General Helix) Ahc_feat Features: - Pyramidal Nitrogen - Type I Beta-Turn - Achiral Scaffold Ahc->Ahc_feat

        Figure 1: Decision tree for selecting conformational constraints in peptidomimetics.

        Experimental Protocols

        Synthesis of Ahc (Diels-Alder Route)

        The most efficient synthesis, developed by Avenoza et al., utilizes a Diels-Alder reaction between a serine-derived dienophile and Danishefsky's diene [2].

        • Dienophile Prep: Convert D,L-serine methyl ester to methyl 2-benzamidoacrylate.

        • Cycloaddition: React with Danishefsky's diene (toluene, reflux) to form the cyclohexene adduct.

        • Ring Closure: Acidic hydrolysis followed by base-promoted internal nucleophilic displacement (mesylate intermediate) yields the 7-azabicyclo[2.2.1] system.

        • Deprotection: Hydrolysis of the ester and benzoyl groups yields the free amino acid Ahc.

        Solid Phase Peptide Synthesis (SPPS) Incorporation

        Incorporating Ahc is challenging due to the steric hindrance of the secondary bridgehead amine. Standard coupling protocols often fail.

        Optimized Coupling Protocol:

        • Resin: Use low-loading resins (0.3–0.5 mmol/g) to reduce inter-chain aggregation.

        • Coupling Reagents:

          • Activator:HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is mandatory. HBTU/TBTU are often insufficient.

          • Base:HOAt (1-Hydroxy-7-azabenzotriazole) as an additive to suppress racemization (though Ahc is achiral, the activated ester stability matters) and enhance reactivity.

          • Solvent: DMF/NMP (1:1 ratio) to maximize swelling.

        • Procedure:

          • Dissolve Fmoc-AA-OH (4 eq), HATU (3.9 eq), and HOAt (4 eq) in DMF.

          • Add DIEA (8 eq) and pre-activate for 2 minutes.

          • Add to the resin-bound Ahc (secondary amine).

          • Microwave Assistance: Heat to 60°C for 20 minutes (or 2x coupling at RT for 2 hours).

          • Note: The coupling of Ahc (where Ahc is the acid) to the N-terminus of the growing chain is standard. The difficulty lies in coupling the next amino acid onto the Ahc nitrogen.

        Mechanistic Pathway: Turn Induction

        The following diagram illustrates how Ahc forces the peptide backbone into a turn conformation compared to the flexible Proline.

        Conformation cluster_Pro Proline (Flexible) cluster_Ahc Ahc (Rigid) Pro_State Equilibrium: Cis <-> Trans Endo <-> Exo Pro_Result Variable Turn Geometry (Type I or II) Pro_State->Pro_Result Comparison Ahc eliminates entropic penalty of folding Pro_State->Comparison Ahc_State Locked Cage: N-Pyramidalization Fixed Phi Angle Ahc_Result Forced Type I Beta-Turn (Distorted Amide) Ahc_State->Ahc_Result Ahc_State->Comparison

        Figure 2: Mechanistic comparison of conformational entropy reduction between Proline and Ahc.

        References

        • Avenoza, A., Busto, J. H., Peregrina, J. M., & Rodríguez, F. (2002).[2][3] Incorporation of Ahc into Model Dipeptides as an Inducer of a β-Turn with a Distorted Amide Bond. Conformational Analysis. The Journal of Organic Chemistry, 67(12), 4241–4249.[3] Link

        • Avenoza, A., Cativiela, C., Busto, J. H., Fernández-Recio, M. A., Peregrina, J. M., & Rodríguez, F. (2001). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc). Tetrahedron, 57(3), 545–548.[4] Link

        • Hart, B. P., & Rapoport, H. (1999). Conformationally Constrained 7-Azabicyclo[2.2.1]heptane Amino Acids.[2][3][4][5] Synthesis of a Glutamic Acid Analogue. The Journal of Organic Chemistry, 64(6), 2050–2056. Link

        Sources

        The Ahc Advantage: A Guide to 7-Azabicyclo[2.2.1]heptane-1-carboxylic Acid in Peptide Engineering

        Author: BenchChem Technical Support Team. Date: March 2026

        Topic: Biological Activity of Peptides Containing 7-Azabicyclo[2.2.1]heptane-1-carboxylic Acid (Ahc) Content Type: Publish Comparison Guide

        Executive Summary

        In the landscape of peptidomimetics, 7-azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc) represents a high-value "bridgehead" scaffold.[1] Unlike standard proline, which allows for some conformational flux, Ahc locks the peptide backbone into a rigid bicyclic geometry. This guide analyzes the biological impact of substituting Proline (Pro) with Ahc, focusing on conformational restriction (Type I

        
        -turns) , proteolytic stability , and receptor subtype selectivity  (specifically Thrombin and Sigma-2 receptors).
        
        Molecule Profile: Ahc vs. Proline

        The core distinction lies in the "bridge" across the pyrrolidine ring. While Proline constrains the

        
         angle, Ahc constrains both 
        
        
        
        and
        
        
        due to the [2.2.1] bicyclic system.
        FeatureProline (Pro) Ahc (7-azabicyclo[2.2.1]heptane-1-carboxylic acid)
        Structure Monocyclic pyrrolidineBicyclic (Bridgehead Nitrogen)
        Chirality Chiral (L or D)Achiral (unless substituted)
        Conformation Flexible
        
        
        angle; cis/trans equilibrium
        Locked geometry; Induces distorted amide bonds
        Primary Utility Native turn inducerRigid turn locker; Protease shield
        Comparative Analysis: Biological Performance
        A. Conformational Control: The
        
        
        -Turn Inducer

        Ahc is not merely a "bulky proline."[2] It acts as a dominant structural director.

        • Mechanism: When incorporated into dipeptides (e.g., Ahc-Ser), Ahc forces the backbone into a Type I

          
          -turn .[3]
          
        • Distorted Amides: Crystallographic data indicates that Ahc can mimic distorted amide bonds, a transition state often found in enzyme catalysis. This makes it superior to Proline for designing transition-state analogue inhibitors .

        • Directionality: The effect is sequence-dependent.

          • Ahc-Ser: Forms a stable Type I

            
            -turn.[3]
            
          • Ser-Ahc: Tends to adopt non-folded structures.[3]

        B. Potency & Selectivity: Case Study Data

        The following table summarizes experimental data comparing Ahc-modified peptides against standard Proline or parent compounds.

        Target / ApplicationCompound TypeMetricAhc-Analog PerformanceComparison to Proline/Parent
        Thrombin Boroarginine Tripeptide
        
        
        (Binding Affinity)
        2.9 nM Bioisosteric: Retains low-nanomolar potency while adding rigidity.
        Sigma Receptors N-substituted LigandSelectivityHigh
        
        
        Selectivity
        Superior: The bridgehead bulk prevents
        
        
        binding, enhancing
        
        
        specificity compared to simple pyrrolidines.
        GlyT1 Transporter Uptake InhibitorPotencyHigh (Qualitative)Effective scaffold for locking bioactive conformation.
        C. Proteolytic Stability

        While specific half-life (

        
        ) data varies by sequence, the bridgehead nitrogen of Ahc sterically shields the preceding peptide bond.
        
        • Observation: Peptides containing bridgehead amino acids generally resist prolyl oligopeptidases.

        • Causality: The [2.2.1] bridge prevents the enzymatic "fit" required for cleavage, extending the in vivo duration of action compared to native Pro-peptides.

        Detailed Case Studies
        Case Study 1: The Thrombin Inhibitor (Han & Hodge)

        Objective: Replace Proline in a boroarginine-based thrombin inhibitor to improve rigidity without losing affinity.

        • Design: The team synthesized a tripeptide mimetic where Ahc replaced Pro at the P2 position.

        • Result: The Ahc-containing inhibitor achieved a

          
           of 2.9 nM .[4]
          
        • Significance: This validated Ahc as a "reasonable replacement" for Proline. It proved that the bulky bicyclic system could fit into the S2 pocket of Thrombin, a critical finding for medicinal chemists fearing steric clash.

        Case Study 2: Sigma-2 (
        
        
        ) Receptor Ligands

        Objective: Develop selective ligands for the

        
         receptor (a cancer biomarker) over the 
        
        
        
        subtype.
        • Design: Researchers synthesized N-substituted 7-azabicyclo[2.2.1]heptanes.[2][5]

        • Result: The Ahc scaffold provided the necessary steric bulk to clash with the

          
           binding pocket while perfectly accommodating the 
          
          
          
          requirements.
        • Outcome: This established Ahc as a "selectivity filter" in ligand design.

        Experimental Protocols
        Protocol A: Synthesis of Ahc (Diels-Alder Route)

        Standard Protocol adapted from Barriobero Neila et al.

        • Reagents: Methyl 2-benzamidoacrylate (Dienophile) + Danishefsky’s diene.[2]

        • Cycloaddition: React in toluene/xylene at reflux to form the cyclohexanone derivative.

        • Cyclization: Induce intramolecular nucleophilic displacement (using base) to form the 7-azabicyclo[2.2.1] core.

        • Deprotection: Hydrolyze esters/amides to yield free Ahc.

        Protocol B: Competitive Binding Assay (
        
        
        Determination)

        Validation system for Ahc-peptide affinity.

        • Preparation: Solubilize Ahc-peptide in DMSO (stock 10 mM).

        • Incubation: Mix target protein (e.g., Thrombin, 0.5 nM) with radiolabeled ligand and varying concentrations of Ahc-peptide (

          
           to 
          
          
          
          M).
        • Equilibrium: Incubate at 25°C for 60 mins.

        • Filtration: Harvest on GF/B filters; wash with ice-cold buffer.

        • Analysis: Measure radioactivity. Calculate

          
           and convert to 
          
          
          
          using the Cheng-Prusoff equation.
        Visualizations
        Figure 1: Structural & Functional Logic of Ahc

        This diagram illustrates the synthesis pathway and the mechanism of action (Type I Turn Induction).

        Ahc_Mechanism cluster_bio Biological Outcome Precursor Methyl 2-benzamidoacrylate (Dienophile) Intermediate Cyclohexanone Derivative Precursor->Intermediate Diels-Alder Diene Danishefsky's Diene Diene->Intermediate Ahc Ahc Scaffold (7-azabicyclo[2.2.1]) Intermediate->Ahc Base-Promoted Cyclization Peptide Ahc-Ser Dipeptide Ahc->Peptide SPPS Incorporation Turn Type I Beta-Turn (Distorted Amide) Peptide->Turn Conformational Locking Protease Resistance Protease Resistance Turn->Protease Resistance High Affinity (Ki ~2.9nM) High Affinity (Ki ~2.9nM) Turn->High Affinity (Ki ~2.9nM)

        Caption: Synthesis of Ahc via Diels-Alder cycloaddition and its subsequent induction of Type I beta-turns in peptidic backbones, leading to protease resistance and high affinity.

        References
        • Han, W., Pelletier, J. C., Mersinger, L., & Hodge, C. N. (1999). 7-Azabicycloheptane Carboxylic Acid: A Proline Replacement in a Boroarginine Thrombin Inhibitor.[2][4] Organic Letters.

        • Barriobero Neila, J. I., et al. (2001). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron Letters.

        • Avenoza, A., et al. (2002). Incorporation of Ahc into model dipeptides as an inducer of a beta-turn with a distorted amide bond. Journal of Organic Chemistry.

        • Mach, R. H., et al. (2012). 7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands. Bioorganic & Medicinal Chemistry.

        Sources

        The Bridgehead Constraint: A Comparative Guide to 7-Azabicyclo[2.2.1]heptane-1-carboxylic Acid (Ahc)

        [1]

        Executive Summary: The Case for Ahc

        In the landscape of peptidomimetics, 7-azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc) occupies a unique niche. Unlike standard proline analogs (e.g., Aze, Pip) that modulate ring size, Ahc introduces a bridgehead constraint .

        The nitrogen atom is part of a [2.2.1] bicyclic cage, and the carboxyl group is located at the bridgehead carbon (C1). This architecture renders the amino acid achiral (possessing a plane of symmetry) while imposing extreme steric bulk and fixing the

        
        

        Key Differentiator: Ahc is the superior choice when you need to lock a turn conformation using an achiral scaffold to avoid diastereomeric complexity during initial screening, or when maximal proteolytic stability is required due to the steric shielding of the bridgehead amide.

        Comparative Analysis: Ahc vs. The Field

        The following table contrasts Ahc with Native Proline and its primary constrained competitors: Azetidine-2-carboxylic acid (Aze) and Tetrahydroisoquinoline-3-carboxylic acid (Tic) .

        Table 1: Physicochemical and Structural Comparison
        FeatureAhc (1-COOH) L-Proline (Native) L-Aze (Azetidine) L-Tic (Tetrahydroisoquinoline)
        Structure Class Bridged Bicyclic [2.2.1]Monocyclic (5-mem)Monocyclic (4-mem)Bicyclic (Fused 6/6)
        Chirality Achiral (Meso-like symmetry)Chiral (L)Chiral (L)Chiral (L)
        
        
        Angle Constraint
        Rigid (Fixed by bridgehead)Restricted (-60°)Highly RestrictedRestricted (-60° to -90°)
        Turn Induction Strong Type I / II
        
        
        -turn
        Polyproline II / TurnsType I / II
        
        
        -turn
        Type I
        
        
        -turn (favors gauche(-))
        Lipophilicity High (Bulky hydrocarbon cage)LowLowHigh (Aromatic)
        Proteolytic Stability Excellent (Steric shield)PoorModerateGood
        Coupling Difficulty High (Bridgehead steric hindrance)LowModerateModerate
        Structural Logic & Mechanism
        • Ahc (The Anchor): The bridgehead carboxyl group creates a quaternary center effect similar to Aib but within a cyclic system. The [2.2.1] bridge forces the N-C

          
           bond into a rigid geometry that disfavors extended conformations (like 
          
          
          -sheets) and strongly promotes folded states (turns/helices).
        • Aze (The Contractor): Ring contraction to 4 members changes the ring pucker and

          
           angle, often destabilizing helices that Proline might tolerate, but enhancing local turns.
          
        • Tic (The Hydrophobe): Tic restricts the

          
           (chi) side-chain angle due to the fused benzene ring, locking the side-chain orientation. Ahc, being achiral and aliphatic, does not offer this specific aromatic interaction but provides a "neutral" steric lock.
          

        Decision Framework: When to Select Ahc

        Use the following logic flow to determine if Ahc is the correct analog for your lead optimization.

        Ahc_Decision_TreeStartGoal: Constrain Peptide BackboneChiralityIs Chiral Recognition Criticalat this Residue?Start->ChiralityTurnTypeTarget Secondary Structure?Chirality->TurnTypeYes (Must be L-isomer)StericsIs Proteolytic Stabilitya Limiting Factor?Chirality->StericsNo (Symmetry Acceptable)TicSelect L-Tic(Aromatic Interaction + Turn)TurnType->TicBeta-Turn + Pi-StackingAbhSelect 2-azabicyclo[2.2.1]heptane-3-COOH(Chiral Bridged Analog)TurnType->AbhRigid Turn + ChiralityAhcSelect Ahc (1-COOH)(Achiral, Rigid Beta-Turn)Sterics->AhcYes (High Stability Needed)ProSelect L-Proline(Native Baseline)Sterics->ProNo

        Figure 1: Decision tree for selecting Ahc versus chiral or aromatic constrained analogs.

        Experimental Protocols

        Working with Ahc presents specific synthetic challenges, primarily due to the steric hindrance at the bridgehead position which makes amide coupling difficult.

        Protocol A: Synthesis of Ahc (Diels-Alder Strategy)

        Context: Direct synthesis is preferred over commercial purchase due to cost. The most reliable route involves a Diels-Alder reaction using a serine-derived dienophile.

        Reagents:

        • Methyl 2-benzamidoacrylate (Dienophile)[1][2][3]

        • Furan or Danishefsky’s diene

        • Catalyst: Lewis Acid (e.g.,

          
           or 
          
          
          )

        Workflow:

        • Cycloaddition: React Methyl 2-benzamidoacrylate with the diene in DCM at -78°C to RT. The bridgehead structure is formed here.

        • Hydrogenation: Reduce the double bond (if using furan/diene) using

          
           to obtain the saturated [2.2.1] skeleton.
          
        • Bridge Formation: If starting from a linear precursor, this step often involves transannular displacement. However, the Diels-Alder approach builds the bicyclic core directly.

        • Hydrolysis: Saponify the methyl ester (LiOH, THF/H2O) to yield the free acid Ahc.

        Protocol B: Peptide Coupling with Ahc (Critical)

        Challenge: The amine of Ahc is secondary and located at a bridge, reducing nucleophilicity. The carboxyl is at a bridgehead (tertiary alkyl), making activation difficult and prone to slow kinetics.

        Recommended Coupling System: HATU / HOAt Standard EDC/HOBt coupling often fails or proceeds with low yield for bridgehead amino acids.

        Step-by-Step Procedure:

        • Activation (C-terminal coupling):

          • Dissolve Fmoc-Ahc-OH (1.0 eq) in dry DMF.

          • Add HATU (1.1 eq) and HOAt (1.1 eq). Note: HOAt is superior to HOBt for hindered amines.

          • Add DIEA (Diisopropylethylamine) (2.0 eq).

          • Stir for 2-3 minutes to form the activated ester (color change to yellow/orange).

          • Add the resin-bound amine or free amine component.

          • Reaction Time: Allow 4–12 hours. Bridgehead couplings are slow. Double coupling is recommended.

        • Acylation (N-terminal coupling):

          • When coupling onto the Ahc amine (Ahc is the nucleophile), use an acid chloride or symmetrical anhydride if standard HATU fails.

          • Alternative: Use PyBroP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) with DIEA at elevated temperature (40°C) if the resin allows.

        Validation Check:

        • Perform a micro-cleavage and check via LC-MS.

        • Expectation: Ahc is achiral; you should see a single peak. If you see doublets, check for epimerization of adjacent chiral residues, as the slow coupling can induce racemization in the activating neighbor.

        Mechanistic Visualization: The Bridgehead Lock

        The following diagram illustrates why Ahc is distinct from Proline. The [2.2.1] bridge physically prevents the ring puckering dynamics seen in Proline.

        Ahc_MechanismProlineProline(Flexible Envelope)PuckerRing Pucker(C-gamma exo/endo)Proline->PuckerPermitsAhcAhc(Rigid Cage)Ahc->PuckerBlocks (Bridge Lock)PhiPsiTorsion Angles(Phi/Psi)Pucker->PhiPsiInfluencesOutcome_ProDynamic Equilibrium(Cis/Trans Isomers)PhiPsi->Outcome_ProVariableOutcome_AhcFrozen Conformation(High Trans Barrier)PhiPsi->Outcome_AhcFixed

        Figure 2: Mechanistic comparison of ring dynamics. Ahc eliminates the C-gamma puckering modes available to Proline.

        References

        • Avenoza, A., et al. (2001). "New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid." Tetrahedron Letters, 42(11), 1901-1903. Link

          • Core Reference for Synthesis: Describes the Diels-Alder route and confirms the achiral n
        • Han, W., et al. (1999). "7-Azabicycloheptane carboxylic acid: a proline replacement in a boroarginine thrombin inhibitor."[2][4] Organic Letters, 1(12), 1875-1877.[4] Link

          • Application: Demonstrates the use of Ahc as a -turn mimetic in bioactive thrombin inhibitors.
        • Che, Y., & Marshall, G. R. (2006). "Impact of Azabicycloalkane Amino Acids on Peptide Conformation." Journal of Medicinal Chemistry, 49(3), 1115–1129. Link

          • Structural Analysis: Provides comparative conformational analysis of bridged proline analogs including Ahc and Abh.
        • Alcaide, B., et al. (2007). "Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives." Arkivoc, 2007(4), 56-73. Link

          • Synthetic Utility: Expands on the functionaliz
        • Sigma-Aldrich. "Peptide Resin Loading and Coupling Protocols." Link

          • Protocol Support: General guidelines for HATU/HOAt coupling used in the experimental section.

        A Technical Guide to the Structure-Activity Relationship of 7-Azabicyclo[2.2.1]heptane-1-carboxylic Acid Derivatives

        Author: BenchChem Technical Support Team. Date: March 2026

        For Researchers, Scientists, and Drug Development Professionals

        The 7-azabicyclo[2.2.1]heptane scaffold, a conformationally restricted proline analogue, has emerged as a privileged structure in medicinal chemistry. Its rigid bicyclic framework provides a unique three-dimensional arrangement of functional groups, enabling precise interactions with various biological targets. This guide offers an in-depth comparison of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid derivatives and related analogues, focusing on their structure-activity relationships (SAR) as modulators of nicotinic acetylcholine receptors (nAChRs), GABA transporters (GATs), and sigma-2 (σ2) receptors. Experimental data and detailed protocols are provided to support the findings and facilitate further research in this promising area of drug discovery.

        The 7-Azabicyclo[2.2.1]heptane Core: A Scaffold for CNS-Targeted Agents

        The synthesis of the 7-azabicyclo[2.2.1]heptane core often relies on the Diels-Alder reaction, a powerful tool for constructing the bicyclic system.[1][2][3] This approach allows for the introduction of various substituents, enabling a systematic exploration of the SAR. The rigid nature of this scaffold reduces the entropic penalty upon binding to a target protein, often leading to higher affinity and selectivity compared to more flexible analogues.

        Modulators of Nicotinic Acetylcholine Receptors (nAChRs)

        Derivatives of the 7-azabicyclo[2.2.1]heptane system have been extensively studied as potent ligands for nAChRs, which are implicated in a range of neurological disorders.[4][5][6] The SAR of these compounds is significantly influenced by the nature and position of substituents on both the bicyclic core and appended aromatic moieties.

        Structure-Activity Relationship of Epibatidine Analogues

        Epibatidine, a potent nAChR agonist, features a 2-(2-chloro-5-pyridinyl)-7-azabicyclo[2.2.1]heptane structure. Modifications to the pyridine ring have profound effects on receptor affinity and subtype selectivity.

        • Substitution on the Pyridine Ring: Electron-withdrawing groups at the 2'- and 3'-positions of the pyridine ring generally maintain high affinity for nAChRs, comparable to epibatidine itself.[7] Conversely, the introduction of an electron-releasing amino group at the 3'-position can dramatically increase affinity. For instance, 2-exo-(3'-Amino-2'-chloro-5'-pyridinyl)-7-azabicyclo[2.2.1]heptane (2i) exhibits a Ki of 0.001 nM at α4β2 nAChRs, which is 26 times more potent than epibatidine.[7] This highlights the sensitivity of the receptor binding pocket to the electronic properties of the ligand.

        N-Substituted 7-Azabicyclo[2.2.1]heptanes

        Modification of the nitrogen atom of the bicyclic system provides another avenue to modulate nAChR activity.

        • N-Arylalkyl Substitution: The introduction of an N-arylalkyl group can lead to potent nAChR ligands. For example, N-(3-pyridylmethyl)-7-azabicyclo[2.2.1]heptane displays a high affinity with a Ki value of 98 nM.[5] The nature of the aryl group and the length of the alkyl linker are critical for optimizing receptor interactions.

        Comparative Binding Affinities of 7-Azabicyclo[2.2.1]heptane Derivatives at nAChRs
        CompoundStructureTargetKi (nM)Reference
        Epibatidine2-(2-chloro-5-pyridinyl)-7-azabicyclo[2.2.1]heptanenAChR~0.026[7]
        2i 2-exo-(3'-Amino-2'-chloro-5'-pyridinyl)-7-azabicyclo[2.2.1]heptaneα4β2 nAChR0.001[7]
        5b N-(3-pyridylmethyl)-7-azabicyclo[2.2.1]heptanenAChR98[5]
        5a N-(2-chloro-5-pyridinylmethyl)-7-azabicyclo[2.2.1]heptanenAChR245[5]
        FPhEP2-exo-(2'-Fluoro-3'-phenyl-pyridin-5'-yl)-7-azabicyclo[2.2.1]heptaneα4β2 nAChR0.66[4]
        Experimental Protocol: Nicotinic Receptor Binding Assay ([³H]cytisine)

        This protocol describes a competitive binding assay to determine the affinity of test compounds for nAChRs using [³H]cytisine, a high-affinity nicotinic agonist.[5][8]

        Materials:

        • Rat brain tissue homogenate (or cells expressing the nAChR subtype of interest)

        • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

        • [³H]cytisine (specific activity ~20-60 Ci/mmol)

        • Unlabeled cytisine (for determination of non-specific binding)

        • Test compounds

        • Glass fiber filters (e.g., Whatman GF/B)

        • Scintillation cocktail

        • Scintillation counter

        Procedure:

        • Prepare rat brain membranes by homogenization and centrifugation.

        • In a 96-well plate, add 50 µL of binding buffer, 50 µL of test compound at various concentrations, and 50 µL of [³H]cytisine (final concentration ~1-2 nM).

        • To determine total binding, add 50 µL of binding buffer instead of the test compound.

        • To determine non-specific binding, add 50 µL of a high concentration of unlabeled cytisine (e.g., 10 µM).

        • Add 100 µL of the membrane preparation to each well.

        • Incubate the plate at room temperature for 60-90 minutes.

        • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

        • Wash the filters three times with ice-cold binding buffer.

        • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

        • Calculate the specific binding by subtracting the non-specific binding from the total binding.

        • Determine the IC50 value of the test compound by non-linear regression analysis of the competition curve.

        • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]cytisine and Kd is its dissociation constant.

        Inhibitors of GABA Transporters (GATs)

        The 7-azabicyclo[2.2.1]heptane scaffold has also been explored for its potential to inhibit GABA transporters, which are responsible for the reuptake of the inhibitory neurotransmitter GABA from the synaptic cleft.[9]

        Structure-Activity Relationship of Bicycloheptane-based GAT Inhibitors

        While the SAR for this class of compounds is less extensively documented than for nAChR ligands, some key features have been identified. The presence of a carboxylic acid moiety is generally crucial for activity. The bicyclic core serves to orient the key pharmacophoric elements in a conformationally restrained manner.

        One example, EGYT 3886, a dia(-)2-phenyl-2-(dimethylamino-ethoxy)-1,7,7-trimethyl-bicyclo[2.2.1.]heptane derivative, has been shown to be an effective inhibitor of high-affinity synaptosomal ³H-GABA uptake.[9] This suggests that further exploration of substituents on the bicyclic ring and modifications of the side chain could lead to the development of potent and selective GAT inhibitors.

        Experimental Protocol: [³H]GABA Uptake Assay in Synaptosomes

        This protocol outlines a method to assess the inhibitory activity of test compounds on GABA uptake into isolated nerve terminals (synaptosomes).[9][10][11][12]

        Materials:

        • Rat brain tissue (cortex or whole brain)

        • Sucrose buffer (e.g., 0.32 M sucrose, 10 mM HEPES, pH 7.4)

        • Krebs-Ringer buffer (containing physiological concentrations of salts, glucose, and buffered to pH 7.4)

        • [³H]GABA (specific activity ~30-60 Ci/mmol)

        • Test compounds

        • Known GAT inhibitor (e.g., tiagabine) for positive control

        • Glass fiber filters

        • Scintillation cocktail and counter

        Procedure:

        • Prepare synaptosomes from rat brain tissue by homogenization and differential centrifugation.[13]

        • Resuspend the synaptosomal pellet in Krebs-Ringer buffer.

        • Pre-incubate the synaptosomes at 37°C for 10-15 minutes.

        • In separate tubes, add the test compound at various concentrations or a vehicle control.

        • Initiate the uptake by adding a mixture of [³H]GABA and unlabeled GABA (final GABA concentration in the low micromolar range).

        • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

        • Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.

        • Measure the radioactivity on the filters using a scintillation counter.

        • Determine the IC50 value of the test compound by analyzing the inhibition of [³H]GABA uptake at different concentrations.

        Ligands for the Sigma-2 (σ2) Receptor

        The σ2 receptor is a promising target for the development of therapeutics for neurological disorders and cancer. The 7-azabicyclo[2.2.1]heptane scaffold has been successfully employed to develop selective σ2 receptor ligands.[14]

        Structure-Activity Relationship of N-Substituted 7-Azabicyclo[2.2.1]heptanes at σ2 Receptors

        The SAR studies in this area have revealed that the N-substituent plays a critical role in determining both affinity and selectivity for the σ2 receptor.

        • N-Arylalkyl and N-Alicyclic/Polycarbocyclic Substituents: N-arylalkyl substituents on the 7-azabicyclo[2.2.1]heptane core tend to confer selectivity for the σ2 subtype. In contrast, alicyclic or polycarbocyclic N-substituents often result in high affinity for both σ1 and σ2 subtypes.[14] The steric bulk and conformational restriction imposed by the bicyclic scaffold appear to be important for discriminating between the two sigma receptor subtypes.

        Comparative Binding Affinities of 7-Azabicyclo[2.2.1]heptane Derivatives at Sigma Receptors
        CompoundN-Substituentσ1 Ki (nM)σ2 Ki (nM)σ1/σ2 SelectivityReference
        Compound A Adamantyl1.53.00.5[14]
        Compound B Cyclohexylmethyl121500.08[14]
        Compound C 4-Phenylbutyl1801215[14]
        Compound D 3-(4-Fluorophenyl)propyl2508.529.4[14]
        Experimental Protocol: Sigma-2 Receptor Binding Assay ([³H]DTG)

        This protocol describes a competitive binding assay to determine the affinity of test compounds for the σ2 receptor using [³H]1,3-di-o-tolyl-guanidine ([³H]DTG), a non-selective sigma receptor ligand, in the presence of a masking agent for the σ1 receptor.[1][15][16]

        Materials:

        • Rat liver or brain membrane homogenate (or cells expressing σ2 receptors)

        • Binding buffer (e.g., 50 mM Tris-HCl, pH 8.0)

        • [³H]DTG (specific activity ~30-60 Ci/mmol)

        • (+)-Pentazocine (σ1 receptor masking agent)

        • Haloperidol or unlabeled DTG (for determination of non-specific binding)

        • Test compounds

        • Glass fiber filters

        • Scintillation cocktail and counter

        Procedure:

        • Prepare membrane homogenates from the chosen tissue.

        • In a 96-well plate, add 50 µL of binding buffer, 50 µL of test compound at various concentrations, and 50 µL of (+)-pentazocine (final concentration ~300 nM) to mask σ1 receptors.

        • Add 50 µL of [³H]DTG (final concentration ~3-5 nM).

        • To determine non-specific binding, add a high concentration of haloperidol (e.g., 10 µM) or unlabeled DTG.

        • Add 100 µL of the membrane preparation to each well.

        • Incubate at room temperature for 120 minutes.

        • Terminate the assay by rapid filtration through glass fiber filters pre-soaked in polyethyleneimine (0.5%).

        • Wash the filters three times with ice-cold buffer.

        • Measure the radioactivity on the filters using a scintillation counter.

        • Calculate the specific binding to σ2 receptors and determine the IC50 and Ki values of the test compounds as described in the nAChR binding assay protocol.

        Visualizing Structure-Activity Relationships

        The following diagrams, generated using Graphviz, illustrate key SAR trends for 7-azabicyclo[2.2.1]heptane derivatives.

        SAR_nAChR cluster_core 7-Azabicyclo[2.2.1]heptane Core cluster_mods Modifications cluster_activity nAChR Affinity Core Core Scaffold N_Sub N-Substitution (e.g., Arylalkyl) Core->N_Sub C2_Sub C2-Substitution (e.g., Substituted Pyridinyl) Core->C2_Sub Moderate_Affinity Moderate Affinity N_Sub->Moderate_Affinity e.g., N-(3-pyridylmethyl) High_Affinity High Affinity C2_Sub->High_Affinity e.g., 2-exo-(3'-Amino-2'-chloro-5'-pyridinyl) Low_Affinity Low Affinity

        Caption: SAR at nAChRs: Substitutions at N7 and C2 modulate affinity.

        SAR_Sigma2 cluster_core 7-Azabicyclo[2.2.1]heptane Core cluster_n_sub N-Substituent cluster_selectivity Sigma Receptor Selectivity Core Core Scaffold Arylalkyl Arylalkyl Core->Arylalkyl Alicyclic Alicyclic/ Polycarbocyclic Core->Alicyclic Sigma2_Selective σ2 Selective Arylalkyl->Sigma2_Selective Non_Selective Non-Selective (σ1/σ2) Alicyclic->Non_Selective

        Caption: SAR at Sigma Receptors: N-substituent dictates σ2 selectivity.

        Conclusion and Future Directions

        The 7-azabicyclo[2.2.1]heptane scaffold has proven to be a versatile platform for the design of potent and selective ligands for a variety of CNS targets. The rigid framework allows for the precise positioning of key functional groups, leading to high-affinity interactions. The SAR data presented in this guide demonstrate that subtle modifications to the core structure and its substituents can lead to significant changes in biological activity and selectivity.

        Future research in this area should focus on expanding the diversity of substituents at various positions of the bicyclic core to further probe the binding pockets of these important receptors. The development of derivatives with improved pharmacokinetic properties will also be crucial for translating the high in vitro potency of these compounds into effective therapeutic agents. The detailed experimental protocols provided herein should serve as a valuable resource for researchers working to advance the field of 7-azabicyclo[2.2.1]heptane-based drug discovery.

        References

        • Al-Eitan, L. N., Almasri, I. M., & Khasawneh, R. H. (2019). Identification of the gene that codes for the σ2 receptor. Proceedings of the National Academy of Sciences, 116(26), 12879-12884. [Link]

        • Abuhaliema, A. M., & Al-Qawasmeh, R. A. (2022). Sigma-2 Receptor Ligand Binding Modulates Association between TSPO and TMEM97. International Journal of Molecular Sciences, 23(15), 8201. [Link]

        • Choi, S. R., Yang, Y., & Hou, C. (2022). Screening of σ2 Receptor Ligands and In Vivo Evaluation of 11C-Labeled 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-Tetrahydroisoquinoline. ACS Chemical Neuroscience, 13(9), 1438-1449. [Link]

        • Avenoza, A., Busto, J. H., Cativiela, C., & Peregrina, J. M. (2001). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron, 57(26), 545-548. [Link]

        • Martin, A. R. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 309. [Link]

        • Yin, J., & Mach, R. H. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Pharmaceuticals, 15(12), 1564. [Link]

        • Carroll, F. I., Lee, J. R., Navarro, H. A., Ma, W., Brieaddy, L. E., Abraham, P., ... & Martin, B. R. (2002). Synthesis, nicotinic acetylcholine receptor binding, and antinociceptive properties of 2-exo-2-(2′, 3′-disubstituted 5′-pyridinyl)-7-azabicyclo [2.2. 1] heptanes: epibatidine analogues. Journal of medicinal chemistry, 45(19), 4205-4213. [Link]

        • Ikeda, M., Sato, T., & Ishibashi, H. (1994). Synthesis of 7-azabicyclo[2.2.1]heptane and 8-azabicyclo[3.2.1]octane, systems using radical cyclization. Heterocycles, 37(1), 247-250. [Link]

        • Perregaard, J., Jensen, L. H., & Skarsfeldt, T. (2012). 7-Azabicyclo [2.2. 1] heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands. Bioorganic & medicinal chemistry letters, 22(12), 4045-4048. [Link]

        • Marco-Contelles, J., Gómez-Sánchez, E., Samadi, A., Soriano, E., Valderas, C., Álvarez-Pérez, M., & Carreiras, M. D. C. (2010). Synthesis of new 7-azabicyclo [2.2. 1] heptane derivatives. ARKIVOC: Online Journal of Organic Chemistry, 2010(3), 56-73. [Link]

        • Wood, J. D., & Sidhu, H. S. (1986). Measurement of release of endogenous GABA and catabolites of [3H] GABA from synaptosomal preparations using ion-exchange chromatography. Journal of neurochemistry, 46(3), 739-744. [Link]

        • Avenoza, A., Busto, J. H., Cativiela, C., Peregrina, J. M., & Rodríguez, F. (2001). New synthesis of 7-azabicyclo [2.2. 1] heptane-1-carboxylic acid. Tetrahedron letters, 42(4), 685-687. [Link]

        • Borisova, T., Krisanova, N., & Pozdnyakova, N. (2018). The time course of [³H]GABA uptake by the synaptosomes in the control, in the presence of MD simulant (2 mg/ml), NDs (2 mg/ml), and ND-MD simulant (2 mg/ml). [Link]

        • Barriobero Neila, J. I. (2003). Synthesis and applications of 7-azabicyclo [2.2. 1] heptane-1-carboxylic systems. Tesis Doctoral, Universidad de La Rioja. [Link]

        • Papke, R. L., Horenstein, N. A., & Stokes, C. (2015). Comparative pharmacology of rat and human α7 nAChR conducted with net charge analysis. British journal of pharmacology, 172(18), 4448-4461. [Link]

        • Liang, F., Navarro, H. A., Abraham, P., Kotian, P., Ding, Y. S., Fowler, J., ... & Carroll, F. I. (1997). Synthesis and nicotinic acetylcholine receptor binding properties of exo-2-(2'-fluoro-5'-pyridinyl)-7-azabicyclo-[2.2. 1] heptane: a new positron emission tomography ligand for nicotinic receptors. Journal of medicinal chemistry, 40(15), 2293-2295. [Link]

        • Borisova, T., Krisanova, N., & Pozdnyakova, N. (2018). Time course of [³H]GABA uptake by synaptosomes in control (1) and in the presence of NDs at a concentration of 0.05 mg/ml (2); 0.1 mg/ml (3); 0.5 mg/ml (4) and 1 mg/ml (5). [Link]

        • Gao, Y., et al. (2009). 6-[18F]fluoropyridin-2-yl)-5'-pyridinyl]-7-azabicyclo[2.2.1]heptane. In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). [Link]

        • Matera, C., Compagnion, A., et al. (2022). Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro. STAR protocols, 3(3), 101533. [Link]

        • Patrick, G. L. (2013). An introduction to medicinal chemistry. Oxford university press. [Link]

        • Collier, T. L., & Waterhouse, R. N. (2014). The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer. Current pharmaceutical design, 20(2), 193-214. [Link]

        • Yin, J., & Mach, R. H. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Pharmaceuticals, 15(12), 1564. [Link]

        • Pál, K., & Kardos, J. (1991). Inhibition of high affinity synaptosomal uptake of GABA by a bicycloheptane derivative. Neuroscience letters, 133(1), 113-115. [Link]

        • ResearchGate. (n.d.). Comparison of EC50 and Ki values showing the effect of increasing concentrations of T30 on choline binding to the a7-nAChR. [Link]

        • Leung, K. (2006). 2-(+/-)-2-exo-(2'-[18F]Fluoro-3'-phenyl-pyridin-5'-yl)-7-azabicyclo[2.2.1]heptane. In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). [Link]

        • Pabreja, K., & Anderson, D. J. (1988). [3H]cytisine binding to nicotinic cholinergic receptors in brain. Molecular pharmacology, 34(6), 837-841. [Link]

        • Badio, B., Garofalo, A., & Daly, J. W. (2002). Synthesis and biological evaluation at nicotinic acetylcholine receptors of N-arylalkyl-and N-aryl-7-azabicyclo [2.2. 1] heptanes. Journal of medicinal chemistry, 45(15), 3243-3249. [Link]

        • Mortell, K. H., Schrimpf, M. R., Bunnelle, W. H., Anderson, D. J., Gronlien, J. H., Hagene, K. T., & Gopalakrishnan, M. (2010). Structure-activity relationships of N-substituted ligands for the alpha7 nicotinic acetylcholine receptor. Bioorganic & medicinal chemistry letters, 20(1), 104-107. [Link]

        • African Journals Online (AJOL). (n.d.). In vitro evaluation and docking studies. [Link]

        • Kim, K. H. (2009). Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. The Korean Journal of Physiology & Pharmacology, 13(1), 29-35. [Link]

        • ResearchGate. (n.d.). IC50 and Hill slope values for blockade of various rat nAChR subtypes by αO-GeXIVA[15][17]. [Link]

        • European Patent Office. (2012). AZABICYCLO[2.2.1]HEPTANE COMPOUNDS AS ALPHA-7 NICOTINIC ACETYLCHOLINE RECEPTOR LIGANDS (EP 2493893 B1). [Link]

        • Hroudova, A., & Fisar, Z. (2013). Alpha7 Nicotinic Acetylcholine Receptor Is a Target in Pharmacology and Toxicology. Toxins, 5(11), 2093-2114. [Link]

        • Soudijn, W., & van Wijngaarden, I. (2000). The GABA transporter and its inhibitors. Current medicinal chemistry, 7(10), 1063-1079. [Link]

        • Kim, K. H. (2009). Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. The Korean Journal of Physiology & Pharmacology, 13(1), 29-35. [Link]

        • Van Dolah, F. (n.d.). Receptor Binding Assay (RBA) for Paralytic Shellfish Poisoning (PSP) Toxicity Determination. [Link]

        • Hansen, S. B., Sulzenbacher, G., Huxford, T., Marchot, P., Taylor, P., & Bourne, Y. (2012). Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand. Journal of Biological Chemistry, 287(23), 19478-19487. [Link]

        • Redalyc. (n.d.). Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti-Small Cell Lung Cancer Agents. [Link]

        • ResearchGate. (n.d.). IC50 values of compound set in P-gp NMQ transport inhibition assay. [Link]

        • Tutka, P., & Zatoński, W. (2024). Cytisine for smoking cessation: A 40-day treatment with an induction period. Frontiers in Pharmacology, 15, 1389818. [Link]

        Sources

        A Comparative Analysis of 7-Azabicyclo[2.2.1]heptane and 8-Azabicyclo[3.2.1]octane Systems for Drug Discovery

        Author: BenchChem Technical Support Team. Date: March 2026

        In the landscape of medicinal chemistry, the selection of a molecular scaffold is a critical decision that profoundly influences the ultimate pharmacological profile of a drug candidate. Among the myriad of available options, saturated bridged bicyclic amines have emerged as "privileged scaffolds," offering a unique combination of three-dimensional complexity, conformational rigidity, and synthetic tractability.[1][2] This guide provides a comprehensive comparative study of two prominent members of this class: the 7-azabicyclo[2.2.1]heptane and the 8-azabicyclo[3.2.1]octane systems. This analysis is intended to equip researchers, scientists, and drug development professionals with the in-depth technical insights necessary to make informed decisions when incorporating these scaffolds into their molecular designs.

        Structural and Conformational Landscape: A Tale of Two Rings

        The fundamental difference between the 7-azabicyclo[2.2.1]heptane and 8-azabicyclo[3.2.1]octane scaffolds lies in their bridged ring systems. The former, a derivative of norbornane, features a highly constrained and rigid framework. In contrast, the latter, the core of the tropane alkaloids, possesses a more flexible seven-membered ring within its bicyclic structure.

        The 7-azabicyclo[2.2.1]heptane system, with its two five-membered rings and a one-atom bridge, exhibits significant ring strain. This rigidity can be advantageous in drug design by locking in a specific conformation, potentially leading to higher binding affinity and selectivity for a biological target. However, this conformational constraint also limits the accessible chemical space and can present synthetic challenges.

        Conversely, the 8-azabicyclo[3.2.1]octane system consists of a six-membered and a five-membered ring sharing two atoms. This arrangement allows for greater conformational flexibility, particularly in the seven-membered ring, which can adopt various chair and boat-like conformations. This adaptability may enable a molecule to better accommodate the binding pocket of a target protein.

        To visually represent these core structures, the following diagram illustrates their fundamental architecture.

        Core Structures of Azabicyclic Systems cluster_0 7-Azabicyclo[2.2.1]heptane cluster_1 8-Azabicyclo[3.2.1]octane 7-Aza 7-Aza 8-Aza 8-Aza

        Caption: Core structures of 7-azabicyclo[2.2.1]heptane and 8-azabicyclo[3.2.1]octane.

        Physicochemical Properties: Implications for Drug-Likeness

        The physicochemical properties of a scaffold are paramount in determining the overall drug-likeness of a molecule, influencing its solubility, permeability, and metabolic stability. The table below provides a comparative summary of key physicochemical parameters for the parent compounds and representative derivatives.

        Property7-Azabicyclo[2.2.1]heptane8-Azabicyclo[3.2.1]octane (Nortropane)Representative Derivative7-Aza Derivative Property8-Aza Derivative Property
        Molecular Weight ( g/mol ) 97.16[3]111.18N-Boc-7-azabicyclo[2.2.1]heptan-2-one197.25[4]Tropinone (N-Methyl-8-azabicyclo[3.2.1]octan-3-one)
        logP (calculated) 0.9[3]0.24N-Benzyl-7-azabicyclo[2.2.1]heptane2.8N-Benzyl-8-azabicyclo[3.2.1]octane
        pKa (predicted) ~9.5-10.5~10.0-11.0---
        Topological Polar Surface Area (TPSA) (Ų) 12.0[3]12.0---

        The higher rigidity of the 7-azabicyclo[2.2.1]heptane scaffold can lead to a more defined and often lower polarity surface compared to the more flexible 8-azabicyclo[3.2.1]octane system. This can influence properties like membrane permeability and interactions with metabolic enzymes. The basicity (pKa) of the nitrogen atom is a critical parameter for both scaffolds, affecting their ionization state at physiological pH and their potential for forming salt bridges with biological targets.

        Synthetic Accessibility: A Comparative Overview

        The ease and efficiency of synthesis are crucial considerations for the practical application of a scaffold in drug discovery programs. Both systems are accessible through various synthetic routes, each with its own advantages and limitations.

        7-Azabicyclo[2.2.1]heptane System:

        The synthesis of the 7-azabicyclo[2.2.1]heptane core often relies on intramolecular cyclization strategies.[5][6] A common approach involves the construction of a suitably substituted cyclohexane precursor, followed by an intramolecular nucleophilic substitution to form the bicyclic system. Diels-Alder reactions of pyrroles with appropriate dienophiles have also been employed, although these can sometimes suffer from low yields.[7] Radical cyclization methods have also been developed to access this scaffold.[7][8]

        8-Azabicyclo[3.2.1]octane System:

        The 8-azabicyclo[3.2.1]octane core, being the nucleus of tropane alkaloids, has a rich history of synthetic exploration. The classic Robinson-Schöpf synthesis of tropinone, a key intermediate, is a prime example of a biomimetic, one-pot reaction that assembles the bicyclic system from simple acyclic precursors: succinaldehyde, methylamine, and acetonedicarboxylic acid.[9][10][11][12] This method has been refined over the years to achieve high yields.[9] Other approaches include intramolecular Mannich reactions and various cycloaddition strategies.

        The following diagram illustrates a generalized comparative workflow for the synthesis of these two scaffolds.

        Comparative Synthetic Workflow cluster_0 7-Azabicyclo[2.2.1]heptane Synthesis cluster_1 8-Azabicyclo[3.2.1]octane Synthesis A1 Cyclohexene Precursor A2 Functionalization A1->A2 A3 Intramolecular Cyclization A2->A3 A4 7-Azabicyclo[2.2.1]heptane Core A3->A4 B1 Acyclic Precursors (e.g., Succinaldehyde, Methylamine) B2 One-Pot Cyclization (e.g., Robinson-Schöpf) B1->B2 B3 Tropinone Intermediate B2->B3 B4 8-Azabicyclo[3.2.1]octane Core B3->B4

        Caption: Generalized synthetic workflows for 7-azabicyclo[2.2.1]heptane and 8-azabicyclo[3.2.1]octane.

        Biological Activity and Applications in Medicinal Chemistry: Divergent Paths

        While both scaffolds provide a three-dimensional framework for the presentation of pharmacophoric elements, their applications in medicinal chemistry have historically diverged, reflecting their distinct structural and conformational properties.

        7-Azabicyclo[2.2.1]heptane:

        The rigid nature of the 7-azabicyclo[2.2.1]heptane scaffold has made it an attractive template for targeting specific receptor subtypes where a well-defined orientation of substituents is required for potent and selective binding. A notable application is in the development of selective sigma-2 (σ2) receptor ligands.[13] The conformational constraint imposed by the scaffold is believed to be crucial for achieving selectivity over the sigma-1 (σ1) subtype. Furthermore, its constrained nature has led to its use as a rigid proline analog in peptide and peptidomimetic design, helping to elucidate the bioactive conformations of peptides.[14]

        8-Azabicyclo[3.2.1]octane:

        The 8-azabicyclo[3.2.1]octane system is arguably more prevalent in medicinal chemistry, largely due to its presence in a wide array of biologically active natural products, most notably the tropane alkaloids such as cocaine and atropine. This has inspired the development of a vast number of synthetic derivatives targeting a range of biological targets. A significant area of application is in the design of monoamine reuptake inhibitors, particularly for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The conformational flexibility of the tropane core allows for the fine-tuning of substituent orientations to achieve desired potency and selectivity profiles for these transporters. Additionally, derivatives of 8-azabicyclo[3.2.1]octane are well-established as muscarinic acetylcholine receptor antagonists.

        Experimental Protocols

        To provide a practical context for the synthesis of these scaffolds, detailed experimental protocols for the preparation of key intermediates are provided below.

        Protocol 1: Synthesis of Tropinone (Precursor for 8-Azabicyclo[3.2.1]octane Core) via the Robinson-Schöpf Reaction[5][10]

        Materials:

        • Succinaldehyde (generated in situ from 2,5-dimethoxytetrahydrofuran)

        • Methylamine hydrochloride

        • Acetonedicarboxylic acid

        • Sodium hydroxide

        • Hydrochloric acid

        • Diethyl ether

        Procedure:

        • In a round-bottom flask, dissolve methylamine hydrochloride in water.

        • Add a solution of acetonedicarboxylic acid in water to the flask.

        • Cool the mixture in an ice bath and slowly add a freshly prepared aqueous solution of succinaldehyde.

        • Adjust the pH of the reaction mixture to ~7-8 with a sodium hydroxide solution.

        • Allow the reaction to stir at room temperature for 24-48 hours.

        • Acidify the reaction mixture with hydrochloric acid to a pH of ~1-2.

        • Extract the aqueous layer with diethyl ether to remove non-basic impurities.

        • Make the aqueous layer basic (pH ~10-11) with sodium hydroxide.

        • Extract the product into diethyl ether.

        • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude tropinone.

        • Purify the crude product by vacuum distillation or crystallization.

        Protocol 2: Synthesis of N-Boc-7-azabicyclo[2.2.1]heptan-2-one[4]

        Materials:

        • N-Boc-2,5-dihydropyrrole

        • m-Chloroperoxybenzoic acid (m-CPBA)

        • Lithium diisopropylamide (LDA)

        • Tetrahydrofuran (THF), anhydrous

        • Di-tert-butyl dicarbonate (Boc)₂O

        • Ammonium chloride solution, saturated

        • Sodium bicarbonate solution, saturated

        • Sodium thiosulfate solution

        • Magnesium sulfate, anhydrous

        Procedure:

        • Dissolve N-Boc-2,5-dihydropyrrole in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.

        • Cool the solution to -78 °C and add a solution of LDA in THF dropwise.

        • Stir the resulting solution at -78 °C for 1 hour.

        • In a separate flask, dissolve m-CPBA in THF and add it dropwise to the reaction mixture at -78 °C.

        • Allow the reaction to warm to room temperature and stir for 12 hours.

        • Quench the reaction by the addition of saturated ammonium chloride solution.

        • Extract the aqueous layer with ethyl acetate.

        • Wash the combined organic layers with saturated sodium bicarbonate solution, sodium thiosulfate solution, and brine.

        • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

        • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-7-azabicyclo[2.2.1]heptan-2-one.

        Conclusion and Future Perspectives

        The 7-azabicyclo[2.2.1]heptane and 8-azabicyclo[3.2.1]octane systems represent two powerful and versatile scaffolds in the medicinal chemist's toolkit. The choice between these two frameworks should be guided by a thorough consideration of the specific therapeutic target and the desired pharmacological profile. The high rigidity of the 7-azabicyclo[2.2.1]heptane scaffold makes it an excellent choice for achieving high target selectivity where a precise conformational arrangement is paramount. In contrast, the greater flexibility of the 8-azabicyclo[3.2.1]octane system offers broader opportunities for exploring chemical space and has a proven track record in modulating the activity of a wide range of biological targets, particularly transporters and receptors.

        Future research in this area will likely focus on the development of novel and more efficient synthetic methodologies to access a wider diversity of substituted derivatives of both scaffolds. Furthermore, the application of computational modeling and structure-based drug design will continue to play a crucial role in rationally guiding the selection and functionalization of these bicyclic systems to create the next generation of innovative therapeutics. The continued exploration of these "privileged scaffolds" promises to unlock new avenues for addressing unmet medical needs.

        References

        • Robinson, R. (1917). A synthesis of tropinone. Journal of the Chemical Society, Transactions, 111, 762-768.
        • N-BOC-7-Azabicyclo[2.2.1]heptan-2-ones, Versatile Intermediates for the Enantiospecific Synthesis of (+)- and (-)-Epibatidine and Analogs. (1995). The Journal of Organic Chemistry.
        • A Comparative Guide to Alternative Heterocyclic Scaffolds to Piperidine in Medicinal Chemistry. (2025). BenchChem.
        • N-BOC-7-Azabicyclo[2.2.1]heptan-2-ones, Versatile Intermediates for the Enantiospecific Synthesis of (+)- and (-)-Epibatidine and Analogs. (1995). The Journal of Organic Chemistry.
        • Robinson, R. (1917). A synthesis of tropinone. Zenodo.
        • Tropinone. (n.d.). In Wikipedia. Retrieved from [Link]

        • The synthesis of Tropinone. (n.d.). ChemicalBook.
        • Chemical thermodynamics applied to the synthesis of tropinone. (n.d.).
        • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. (2025). PMC.
        • Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives. (2025).
        • SYNTHESIS OF 7-AZABICYCL0[2.2.1]HEPTANE AND 8-AZABICYCL0[3.2.1]0CTANE SYSTEMS USING. (n.d.).
        • 7-Azabicyclo(2.2.1)heptane. (n.d.). PubChem.
        • Synthesis of 7-azabicyclo[2.2.1]heptane and 8-azabicyclo[3.2.
        • 7-Azabicyclo[2.2.1]heptane hydrochloride. (n.d.). PubChem.
        • Conformationally Constrained 7-Azabicyclo[2.2.1]heptane Amino Acids. Synthesis of a Glutamic Acid Analogue. (1999). PubMed.
        • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. (n.d.). PMC.
        • A Review on the Role of Heterocyclic Scaffolds in Drug Discovery: Review Article. (2026).
        • CAINDEXNAME:8-AZABICYCLO[3.2.1]OCTANE-2-CARBOXYLIC. (2025). Chemsrc.
        • 7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands. (2012). PubMed.
        • 7-Oxabicyclo(2.2.1)heptane (CID 9234) - Molecular Properties & Analysis. (n.d.). MolForge.
        • 8-OXA-3-AZABICYCLO[3.2.1]OCTANE Properties. (2025). EPA.
        • 8-Azabicyclo(3.2.1)
        • Chapter 1: Privileged Scaffolds in Medicinal Chemistry: An Introduction. (2015). Books.
        • Synthesis of 7-Azabicyclo[2.2.1]heptane and 2-Oxa-4-azabicyclo[3.3.1]non-3-ene Derivatives by Base-Promoted Heterocyclization of Alkyl N-(cis(trans)-3,trans(cis)-4-Dibromocyclohex-1-yl)
        • 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo-. (n.d.). NIST WebBook.
        • Chemical Properties of 8-Azabicyclo[3.2.1]octane (CAS 280-05-7). (n.d.). Cheméo.
        • Simple Conformational Analysis of Cyclic and Bicyclic Compounds. (n.d.).
        • Comparison of azabicyclic esters and oxadiazoles as ligands for the muscarinic receptor. (n.d.). Journal of Medicinal Chemistry.
        • Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. (n.d.). UCLA – Chemistry and Biochemistry.
        • Chemical Properties of 1-azabicyclo[2.2.1]heptane (CAS 279-27-6). (n.d.). Cheméo.

        Sources

        Validation of 7-Azabicyclo[2.2.1]heptane-1-carboxylic Acid as a Next-Generation β-Turn Inducer: A Comparative Guide

        Author: BenchChem Technical Support Team. Date: March 2026

        As a Senior Application Scientist in peptidomimetic drug discovery, I frequently encounter the limitations of natural amino acids in stabilizing bioactive conformations. The β-turn is a critical secondary structure motif, often serving as the primary recognition site for protein-protein interactions (PPIs) and receptor binding. Traditionally, L-Proline is utilized to induce these turns. However, the low energy barrier for cis-trans isomerization of the Xaa-Pro imide bond results in a highly flexible conformational ensemble, diluting target affinity and complicating structural validation ().

        To overcome this, 7-azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc) has emerged as a superior, conformationally restricted proline analogue. By forcing the nitrogen into a pyramidalized geometry, Ahc mimics a distorted amide bond, effectively locking the peptide into a highly specific Type I β-turn and eliminating cis-trans ambiguity ().

        Structural Rationale & Causality

        The efficacy of Ahc lies in its bridged bicyclic architecture. In standard amides, the nitrogen adopts an

        
         planar geometry to maximize resonance with the carbonyl group. In Ahc, the [2.2.1] bicyclic framework geometrically prohibits this planarity.
        

        The Causality of Distortion: The resulting pyramidalization of the bridgehead nitrogen distorts the amide bond (the torsion angle

        
         deviates significantly from the standard 180°). This distortion is not merely a structural anomaly; it is the causal driver of β-turn stabilization. The steric bulk and restricted 
        
        
        
        and
        
        
        angles force the adjacent residue (e.g., Serine in an Ahc-Ser dipeptide) into a spatial arrangement that perfectly accommodates the
        
        
        intramolecular hydrogen bond characteristic of a Type I β-turn.

        G A Peptidomimetic Design Goal Stabilize β-Turn Motif B Natural L-Proline (Planar Amide) A->B Conventional C Ahc (7-Azabicyclo[2.2.1]heptane) (Pyramidal Nitrogen) A->C Constrained D High Cis/Trans Isomerization (~30% Cis in Solution) B->D E Distorted Amide Bond (Locked Conformation) C->E F Variable Conformations (Reduced Target Affinity) D->F G Stable Type I β-Turn (Enhanced Target Affinity) E->G

        Logical framework comparing natural L-Proline and Ahc in stabilizing peptidomimetic β-turns.

        Quantitative Comparative Performance

        To objectively evaluate Ahc, we must benchmark its quantitative structural parameters against other established β-turn inducers, such as natural L-Proline, Spirocyclic Lactams, and Dibenzofuran (DBF) scaffolds (;).

        Turn InducerPrimary Turn TypeTypical
        
        
        Angles
        Amide Distortion (
        
        
        deviation)
        Cis Population (Solution)
        L-Proline Type II-60°, +120°~0° (Planar)~30% (Highly flexible)
        Ahc Type I-60°, -30°> 5–10° (Pyramidal N)0% (Locked)
        Spirocyclic Lactams Type II / II'-60°, +120°~0° (Planar)0% (Locked)
        Dibenzofuran (DBF) β-HairpinN/A (Scaffold replacement)~0° (Planar)< 5%

        Data Summary: Ahc is unique among these inducers due to its ability to force an out-of-plane amide distortion, locking the Type I turn without relying solely on massive steric bulk.

        Self-Validating Experimental Protocol

        To validate Ahc as a β-turn inducer in a novel peptidomimetic, you must employ a self-validating workflow that bridges solution-state dynamics with solid-state absolute configuration. The following protocol details the validation of the model sequence Piv-Ahc-L-Ser-NHMe .

        Workflow Step1 1. Dipeptide Synthesis (Piv-Ahc-L-Ser-NHMe) Step2 2. Solution-State NMR (Determine Δδ/ΔT) Step1->Step2 Purified Peptide Step3 3. X-Ray Crystallography (Solid-State Validation) Step2->Step3 Single Crystal Step4 4. Conformational Analysis (Extract φ, ψ, ω angles) Step3->Step4 Electron Density

        Self-validating experimental workflow for confirming Ahc-induced β-turn conformations.

        Step 1: Synthesis and Capping of the Model Dipeptide
        • Coupling: Synthesize the dipeptide using standard coupling reagents (e.g., DCC/DMAP in

          
          ) to link the Ahc bridgehead to the L-Serine residue.
          
        • Capping: Cap the N-terminus with a pivaloyl (Piv) group and the C-terminus with a methylamide (NHMe) group.

        • Causality: Uncapped dipeptides exist as zwitterions at physiological pH. The strong electrostatic attraction between the

          
           and 
          
          
          
          termini can artificially force the molecule into a pseudo-cyclic conformation, yielding false positives for β-turn formation. Piv and NHMe capping eliminates these terminal charges, ensuring that any observed turn is solely the result of the Ahc inducer's inherent conformational restriction.
        Step 2: Solution-State Conformational Analysis via NMR
        • Preparation: Dissolve the purified dipeptide in a non-competing, aprotic solvent (e.g.,

          
          ).
          
        • Temperature Gradient: Perform 1D

          
           NMR across a temperature gradient (e.g., 298 K to 328 K) to calculate the temperature coefficient (
          
          
          
          ) of the Serine NH proton.
        • Spatial Mapping: Execute 2D NOESY/ROESY experiments to map spatial proximities between the Ahc protons and the Serine residue.

        • Causality: In a true β-turn, the

          
           amide proton (Ser-NH) is sequestered within an intramolecular hydrogen bond, shielding it from the solvent. A low temperature coefficient (>-4.0 ppb/K) proves this shielding. If the coefficient is highly negative (<-4.0 ppb/K), the proton is solvent-exposed, invalidating the β-turn hypothesis.
          
        Step 3: Solid-State Validation via X-Ray Crystallography
        • Crystallization: Grow single crystals via slow evaporation from an EtOAc/hexane mixture.

        • Diffraction: Collect X-ray diffraction data to solve the absolute structure and extract exact bond angles.

        • Causality: While NMR provides a time-averaged conformational ensemble, X-ray crystallography is required to definitively measure the backbone torsion angles (

          
          , 
          
          
          
          ,
          
          
          ). For Ahc, the crystal structure will causally link the pyramidalized nitrogen to the out-of-plane distortion of the amide bond, confirming the exact geometry of the Type I β-turn (ideal
          
          
          ,
          
          
          ). Self-Validation: If the solid-state torsion angles match the solution-state NMR hydrogen-bonding pattern, the inducer's efficacy is absolutely validated.

        References

        • Avenoza, A., Busto, J. H., Peregrina, J. M., & Rodríguez, F. (2002). Incorporation of Ahc into Model Dipeptides as an Inducer of a β-Turn with a Distorted Amide Bond. Conformational Analysis. Journal of Organic Chemistry, 67(12), 4241-4249. URL:[Link]

        • Koivisto, J. J., Kumpulainen, E. T. T., & Koskinen, A. M. P. (2010). Conformational ensembles of flexible beta-turn mimetics in DMSO-d6. Organic & Biomolecular Chemistry, 8(9), 2103-2116. URL:[Link]

        • Ripka, W. C., et al. (1993). Protein Beta-Turn Mimetics. 1. Design, Synthesis, and Evaluation in Model Cyclic-Peptides. Tetrahedron, 49(17), 3593-3608. URL:[Link]

        • Swedberg, J. E., et al. (2023). Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. European Journal of Medicinal Chemistry. URL:[Link]

        A Comparative Guide to the Efficacy of 7-Azabicyclo[2.2.1]heptane-1-carboxylic Acid and its Analogs as Enzyme Inhibitors

        Author: BenchChem Technical Support Team. Date: March 2026

        This guide provides an in-depth technical comparison of the efficacy of enzyme inhibitors based on the 7-azabicyclo[2.2.1]heptane-1-carboxylic acid scaffold. It is intended for researchers, scientists, and professionals in drug development who are seeking to understand the potential of this constrained proline analog in designing potent and selective enzyme inhibitors. We will delve into the mechanistic rationale for its use, compare its performance with other alternatives using available experimental data, and provide detailed protocols for relevant enzymatic assays.

        The Strategic Advantage of Conformational Restraint: The Case for Bicyclic Proline Analogs

        The amino acid L-proline is unique among the proteinogenic amino acids due to its secondary amine, which is incorporated into a five-membered pyrrolidine ring. This cyclic structure imparts significant conformational rigidity to peptides and proteins. In the context of enzyme inhibitors, proline and its analogs are of great interest as they can mimic the structure of substrates or transition states, particularly for enzymes that process proline itself or have proline-rich recognition sites.

        The 7-azabicyclo[2.2.1]heptane-1-carboxylic acid scaffold represents a significant step forward in the design of proline-based inhibitors. By introducing a second bridge, this bicyclic structure further constrains the geometry of the pyrrolidine ring. This pre-organization into a specific conformation can lead to a significant reduction in the entropic penalty upon binding to an enzyme's active site, potentially leading to higher affinity and selectivity compared to more flexible, monocyclic proline analogs.

        Proline Dehydrogenase (PRODH): A Key Target for Proline-Based Inhibitors

        A critical enzyme in proline metabolism is Proline Dehydrogenase (PRODH), also known as proline oxidase. This flavoenzyme catalyzes the first and rate-limiting step in proline catabolism, the oxidation of L-proline to Δ¹-pyrroline-5-carboxylate (P5C)[1]. PRODH is a key player in cellular metabolism, providing a source of glutamate and contributing to the cellular redox balance[1].

        Dysregulation of proline metabolism has been implicated in various diseases, including cancer. In certain cancer cells, the "proline cycle," involving the interconversion of proline and P5C by PRODH and P5C reductase (PYCR), is upregulated to support ATP production, biosynthesis, and redox homeostasis[1][2]. This makes PRODH a compelling target for the development of novel anticancer agents.

        Comparative Efficacy of Proline Analogs as PRODH Inhibitors

        While direct experimental data on the inhibitory activity of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid against PRODH is not extensively available in the public domain, a comprehensive study on various proline-like compounds provides a valuable benchmark for comparison[1][3]. This study highlights the structural features that contribute to the affinity of inhibitors for the PRODH active site.

        Below is a table summarizing the inhibitory constants (Ki) of several proline analogs against PRODH. This data serves as a crucial reference for understanding the structure-activity relationships (SAR) of PRODH inhibitors and for postulating the potential efficacy of the 7-azabicyclo[2.2.1]heptane scaffold.

        InhibitorChemical StructureKi (mM)[1][3]
        S-(–)-Tetrahydro-2-furoic acid
        
        
        0.3
        Cyclobutane-1,1-dicarboxylic acid
        
        
        1.4
        Cyclobutanecarboxylic acid
        
        
        6
        Cyclopropanecarboxylic acid
        
        
        > 10
        Cyclopentanecarboxylic acid
        
        
        1.5
        (2S)-Oxetane-2-carboxylic acid
        
        
        4

        The data reveals that even subtle changes in the ring size and the presence of additional functional groups can significantly impact inhibitory potency. The most potent inhibitor in this series, S-(–)-Tetrahydro-2-furoic acid, is a five-membered ring analog, similar to proline. The bicyclic nature of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid, while maintaining the core five-membered ring, is expected to present a unique conformational profile to the enzyme's active site, which could translate into enhanced binding affinity.

        The Conformational Advantage of the 7-Azabicyclo[2.2.1]heptane Scaffold

        The search for more potent enzyme inhibitors has led to the exploration of conformationally restricted analogs of natural substrates. In the case of proline, the pyrrolidine ring can adopt two major puckered conformations, known as Cγ-exo and Cγ-endo. The energetic barrier between these conformations is low, allowing for rapid interconversion in solution.

        Bicyclic proline analogs, such as those based on the 7-azabicyclo[2.2.1]heptane skeleton, lock the proline ring into a specific conformation. This pre-organization can be highly advantageous if the fixed conformation is the one preferred by the enzyme's active site. By eliminating the entropic cost of adopting the "correct" binding conformation, these rigid analogs can exhibit significantly higher binding affinities.

        For instance, studies on arginase inhibitors have shown that bicyclic proline analogs favoring the Cγ-exo conformation led to a significant improvement in potency. This highlights the power of using conformationally constrained scaffolds to optimize inhibitor-enzyme interactions. While the specific conformational preference of PRODH for its inhibitors is an area of ongoing research, the rigid framework of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid makes it an excellent tool to probe these structural requirements.

        Experimental Protocol: In Vitro PRODH Inhibition Assay

        To facilitate the direct evaluation of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid and its derivatives, we provide a detailed, step-by-step protocol for an in vitro PRODH inhibition assay, adapted from established methodologies[1].

        Objective: To determine the inhibitory potency (IC50 and/or Ki) of test compounds against PRODH.

        Principle: The activity of PRODH is measured by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichloroindophenol (DCPIP), which changes color upon reduction. The rate of this color change is proportional to the rate of proline oxidation.

        Materials:

        • Purified PRODH enzyme (e.g., from bacterial expression or isolated from mitochondria)

        • L-proline (substrate)

        • 2,6-dichloroindophenol (DCPIP) (electron acceptor)

        • Phenazine methosulfate (PMS) (intermediate electron carrier)

        • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5)

        • Test compounds (e.g., 7-azabicyclo[2.2.1]heptane-1-carboxylic acid) dissolved in a suitable solvent (e.g., DMSO)

        • 96-well microplate

        • Microplate reader capable of measuring absorbance at 600 nm

        Procedure:

        • Prepare Reagent Solutions:

          • Prepare a stock solution of L-proline in assay buffer.

          • Prepare a stock solution of DCPIP in assay buffer.

          • Prepare a stock solution of PMS in assay buffer (protect from light).

          • Prepare serial dilutions of the test compound in the assay buffer.

        • Assay Setup:

          • In a 96-well microplate, add the following to each well:

            • Assay buffer

            • Test compound at various concentrations (or vehicle control)

            • DCPIP solution

            • PMS solution

          • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

        • Initiate the Reaction:

          • Add the PRODH enzyme solution to each well to initiate the reaction.

        • Data Acquisition:

          • Immediately start monitoring the decrease in absorbance at 600 nm over time using a microplate reader. Collect data points every 30 seconds for 10-15 minutes.

        • Data Analysis:

          • Calculate the initial reaction velocity (rate of absorbance change) for each concentration of the test compound.

          • Plot the percentage of inhibition versus the logarithm of the test compound concentration.

          • Determine the IC50 value by fitting the data to a dose-response curve.

          • To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate (L-proline) and the inhibitor. Analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

        Causality Behind Experimental Choices:

        • DCPIP/PMS System: This coupled assay provides a convenient and reliable spectrophotometric readout of enzyme activity. PMS acts as an intermediate to shuttle electrons from the FAD cofactor of PRODH to DCPIP.

        • Kinetic Analysis: Determining the Ki and the mode of inhibition is crucial for understanding how the inhibitor interacts with the enzyme. This information is vital for structure-based drug design and lead optimization.

        Visualizing the Inhibition: Mechanism and Workflow

        To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the proline catabolic pathway and the general workflow for evaluating enzyme inhibitors.

        Proline_Catabolism cluster_inhibitors Inhibitors Proline L-Proline P5C Δ¹-Pyrroline-5-Carboxylate Proline->P5C PRODH (FAD -> FADH2) Glutamate L-Glutamate P5C->Glutamate P5CDH (NAD+ -> NADH) 7-azabicyclo 7-Azabicyclo[2.2.1]heptane- 1-carboxylic acid 7-azabicyclo->Proline Potential Competitive Inhibition Other_analogs Other Proline Analogs Other_analogs->Proline Competitive Inhibition

        Caption: The proline catabolic pathway and the site of action for proline analog inhibitors.

        Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor, Buffer) Serial_Dilutions Create Serial Dilutions of Inhibitor Reagents->Serial_Dilutions Plate_Setup Set up 96-well Plate (Reagents + Inhibitor) Serial_Dilutions->Plate_Setup Pre_incubation Pre-incubate at 37°C Plate_Setup->Pre_incubation Initiate Initiate Reaction with Enzyme Pre_incubation->Initiate Read_Absorbance Monitor Absorbance Change Initiate->Read_Absorbance Calculate_Velocity Calculate Initial Velocities Read_Absorbance->Calculate_Velocity Plot_Data Plot % Inhibition vs. [Inhibitor] Calculate_Velocity->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50 Kinetic_Studies Determine Ki and Mechanism of Inhibition Plot_Data->Kinetic_Studies

        Caption: A generalized workflow for an in vitro enzyme inhibition assay.

        Conclusion and Future Directions

        The 7-azabicyclo[2.2.1]heptane-1-carboxylic acid scaffold holds considerable promise for the development of novel enzyme inhibitors, particularly for enzymes that recognize proline. Its rigid, conformationally constrained structure offers a strategic advantage in optimizing binding affinity and selectivity. While direct experimental data on its efficacy is still emerging, the comparative analysis of other proline analogs against enzymes like PRODH provides a strong rationale for its investigation.

        Future research should focus on the synthesis and enzymatic evaluation of a series of derivatives of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid to establish a clear structure-activity relationship. Such studies, guided by the principles of rational drug design and supported by robust in vitro and in vivo testing, will be instrumental in unlocking the full therapeutic potential of this intriguing molecular scaffold.

        References

        • Tanner, J. J., et al. (2022). Structure-Affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase. Organic & Biomolecular Chemistry, 20(4), 895-905. [Link]

        • Pandey, R., et al. (2022). Structure-Affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase. PMC. [Link]

        • Van der Veken, P., et al. (1993). Mechanism-based inhibition of proline dehydrogenase by proline analogues. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1164(2), 207-212. [Link]

        • Tanner, J. J. (2022). Discovery of inhibitors and covalent inactivators targeting proline cycle enzymes using focused fragment-based approaches. Acta Crystallographica Section A: Foundations and Advances, A78, a64. [Link]

        • Pandey, R., et al. (2019). Targeting Mitochondrial Proline Dehydrogenase with a Suicide Inhibitor to Exploit Synthetic Lethal Interactions with p53 Upregulation and Glutaminase Inhibition. Cancer Research, 79(15), 3945-3958. [Link]

        • Tanner, J. J. (2024). Crystallographic Fragment Screening of a Bifunctional Proline Catabolic Enzyme from Sinorhizobium meliloti. Semantic Scholar. [Link]

        • Golebiowski, A., et al. (2013). Arginase Inhibitors. Genesis Drug Discovery & Development. [Link]

        • Van Zandt, M., et al. (2013). Arginase Inhibitors. NEDP. [Link]

        Sources

        Assessing the Metabolic Stability of Peptides with 7-Azabicyclo[2.2.1]heptane-1-carboxylic Acid

        Author: BenchChem Technical Support Team. Date: March 2026

        A Comparative Technical Guide for Drug Development

        Executive Summary

        The clinical utility of peptide therapeutics is frequently compromised by rapid proteolytic degradation and poor bioavailability.[1][2] While standard modifications like N-methylation or cyclization offer partial solutions, they often disrupt critical receptor-binding interactions. 7-Azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc) represents a distinct class of conformationally constrained

        
        -amino acids.[3] By acting as a bridged proline analogue, Ahc locks the peptide backbone into specific secondary structures (predominantly Type I 
        
        
        
        -turns), shielding the amide bond from proteolytic hydrolysis without abolishing bioactivity.

        This guide provides a technical comparison of Ahc against standard alternatives, details the mechanistic basis of its stability, and outlines a validated protocol for assessing its performance in metabolic stability assays.

        The Challenge: Proteolytic Susceptibility in Peptide Drugs

        Native peptides are inherently unstable in biological fluids due to the ubiquity of peptidases (e.g., trypsin, chymotrypsin, DPP-IV). The proline residue, often involved in turn structures, is a common site for cleavage and cis-trans isomerization, which can render a peptide inactive.

        The Solution: 7-Azabicyclo[2.2.1]heptane-1-carboxylic Acid (Ahc)

        Ahc is a bicyclic, non-proteinogenic amino acid.[3] Structurally, it features a nitrogen atom at the 7-position (the bridge) and a carboxylic acid at the 1-position (the bridgehead).

        • Abbreviation: Ahc

        • Role: Rigid Proline Analogue / Bridgehead Amino Acid

        • Key Property: The [2.2.1] bicyclic system imposes severe conformational constraints on the

          
           and 
          
          
          
          torsion angles, effectively "freezing" the bioactive conformation and preventing the "induced fit" required by proteases for cleavage.

        Comparative Analysis: Ahc vs. Standard Alternatives

        The following matrix compares Ahc with native Proline and other common constrained analogues like Aib (

        
        -aminoisobutyric acid) and Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid).
        
        Table 1: Structural and Metabolic Performance Matrix
        FeatureNative Proline (Pro)Ahc (7-Azabicyclo[2.2.1]...) Aib (
        
        
        -Me-Ala)
        Tic (Tetrahydroisoquinoline)
        Conformational Flexibility Moderate (Ring puckering allowed)Rigid (Locked Bicyclic) Restricted (Helical inducer)Restricted (Semi-rigid)
        Turn Induction Type I or Type II
        
        
        -turns
        Predominantly Type I
        
        
        -turn
        
        
        -Helix /
        
        
        -Helix
        Type II
        
        
        -turn
        Proteolytic Resistance Low (Susceptible to Prolyl endopeptidases)High (Steric & Conformational Shield) Moderate (Steric hindrance)High
        Isomerization High cis/trans isomerization rateLocked Geometry LowLow
        Typical Application Native sequences
        
        
        -turn mimetics, Protease Inhibitors
        Helix stabilization
        
        
        -turn mimetics
        Mechanistic Insight: Why Ahc Outperforms

        Unlike simple steric bulk (e.g., N-methylation), Ahc stabilizes peptides through conformational locking .

        • Torsional Restriction: The bridgehead nitrogen constrains the

          
           angle, forcing the backbone into a specific trajectory that matches the bioactive conformation of many ligands (e.g., thrombin inhibitors) but is unrecognizable to the active sites of hydrolytic enzymes.
          
        • Bridgehead Shielding: The carbon framework of the [2.2.1] system physically blocks the approach of nucleophilic serine or cysteine residues in the protease active site.

        Visualizing the Stabilization Logic

        The following diagram illustrates the decision logic and mechanism of action when incorporating Ahc into a peptide sequence.

        Ahc_Mechanism Problem Peptide Instability (Rapid Proteolysis) Strategy Incorporate Ahc (7-azabicyclo[2.2.1]heptane) Problem->Strategy Modification Mech1 Mechanism 1: Conformational Lock (Fixes Phi/Psi Angles) Strategy->Mech1 Mech2 Mechanism 2: Steric Shielding (Blocks Active Site Access) Strategy->Mech2 Outcome1 Prevents Induced Fit by Protease Mech1->Outcome1 Outcome2 Inhibits Hydrolysis of Amide Bond Mech2->Outcome2 Result Extended Half-Life (t1/2) Retained Bioactivity Outcome1->Result Outcome2->Result

        Figure 1: Mechanistic pathway by which Ahc modification confers metabolic stability.

        Experimental Protocol: Assessing Metabolic Stability

        To objectively validate the stability conferred by Ahc, a comparative microsomal stability assay is required. This protocol measures the intrinsic clearance (

        
        ) and half-life (
        
        
        
        ) of the modified peptide versus its native counterpart.
        Materials
        • Test Compounds: Native Peptide (Control) and Ahc-Modified Peptide.

        • Matrix: Pooled Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein concentration.

        • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

        • Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (IS).

        Workflow Methodology

        Step 1: Pre-Incubation

        • Dilute liver microsomes to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4).

        • Add 1 µM of Test Peptide.

        • Incubate at 37°C for 5 minutes to equilibrate.

        Step 2: Reaction Initiation

        • Add NADPH regenerating system to initiate metabolism.

        • Control: Run a parallel incubation without NADPH to assess non-CYP/non-metabolic degradation.

        Step 3: Sampling & Quenching

        • Sample 50 µL aliquots at specific time points:

          
           minutes.
          
        • Immediately transfer into 150 µL Ice-cold ACN (Quench Solution) to stop the reaction and precipitate proteins.

        • Centrifuge at 4,000 rpm for 20 minutes at 4°C.

        Step 4: LC-MS/MS Analysis

        • Inject supernatant onto a Reverse-Phase C18 column.

        • Monitor the parent ion transition (MRM mode).

        • Calculate % remaining parent compound relative to

          
          .
          
        Calculation of Stability Parameters

        Plot

        
         vs. Time (
        
        
        
        ). The slope of the linear regression is
        
        
        .
        • Half-life (

          
          ): 
          
          
          
          
        • Intrinsic Clearance (

          
          ): 
          
          
          
          
        Experimental Workflow Diagram

        Assay_Workflow cluster_sampling Sampling Loop (0-120 min) Start Start: Microsome Prep (0.5 mg/mL) AddPeptide Add Peptide (1 µM) Equilibrate 5 min @ 37°C Start->AddPeptide Initiate Add NADPH (Start Reaction) AddPeptide->Initiate Sample Extract 50 µL Aliquot Initiate->Sample Quench Quench in ACN (Precipitate Protein) Sample->Quench Analyze Centrifuge & LC-MS/MS Quench->Analyze Calc Calculate t1/2 & CLint Analyze->Calc

        Figure 2: Standardized Microsomal Stability Assay Workflow.

        Case Study Evidence

        Research utilizing Ahc has demonstrated its efficacy in stabilizing bioactive peptides.

        • Thrombin Inhibitors: Han et al. incorporated Ahc into boroarginine thrombin inhibitors. The Ahc moiety replaced the native proline at the P2 position. The resulting analogues maintained high affinity (

          
           in the nanomolar range) while exhibiting superior stability compared to the native proline variants, which are rapidly degraded by serum proteases.
          
        • HIV Protease Inhibitors: Ahc has been successfully used as a scaffold to create "Phe-Pro" isosteres. The rigid bicyclic structure mimics the transition state of the hydrolytic reaction but cannot be cleaved, effectively inhibiting the viral protease.

        Conclusion

        7-Azabicyclo[2.2.1]heptane-1-carboxylic acid is a powerful tool for the medicinal chemist. By replacing proline with Ahc, researchers can:

        • Lock the peptide conformation in a bioactive Type I

          
          -turn.
          
        • Block proteolytic access via steric and geometric constraints.

        • Extend the metabolic half-life significantly without sacrificing receptor affinity.

        For drug development programs facing rapid clearance of proline-rich sequences, Ahc screening is a high-priority strategy.

        References

        • Han, W., Pelletier, J. C., Mersinger, L. J., & Hodge, C. N. (1999). 7-Azabicycloheptane Carboxylic Acid: A Proline Replacement in a Boroarginine Thrombin Inhibitor.[4] Organic Letters. Link

        • Avenoza, A., Cativiela, C., Busto, J. H., Peregrina, J. M. (1995). exo-2-Phenyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid: A new constrained proline analogue. Tetrahedron Letters. Link

        • Hart, B. P., & Rapoport, H. (1999). Conformationally Constrained 7-Azabicyclo[2.2.1]heptane Amino Acids.[1][3] Synthesis of a Glutamic Acid Analogue. The Journal of Organic Chemistry. Link

        • Barriobero, J. I. (2007). Synthesis and applications of 7-azabicyclo[2.2.1]heptane-1-carboxylic systems. University of La Rioja. Link

        Sources

        Technical Comparison Guide: 7-Azabicyclo[2.2.1]heptane-1-carboxylic Acid (Ahc) Scaffolds in Drug Design

        Author: BenchChem Technical Support Team. Date: March 2026

        Executive Summary & Chemical Logic

        In the optimization of peptide-based drugs and peptidomimetics, L-Proline is the natural starting point for inducing turns. However, Proline retains significant conformational flexibility (endo/exo puckering) and is susceptible to rapid proteolysis.

        7-azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc) represents a "high-performance" alternative. By bridging the proline ring with an ethylene strap (forming an azanorbornane skeleton), Ahc locks the nitrogen lone pair and the carboxylate vector into a rigid geometry.

        Why Switch to Ahc?

        • Entropy Reduction: The rigid scaffold pre-organizes the ligand into the bioactive conformation, minimizing the entropy penalty (

          
          ) upon receptor binding.
          
        • Proteolytic Resistance: The bridgehead nitrogen is sterically hindered and less nucleophilic, significantly retarding cleavage by peptidases.

        • Hydrophobicity: The ethylene bridge adds lipophilicity (

          
          ), improving membrane permeability compared to native Proline.
          

        Comparative Profile: Ahc vs. Alternatives

        The following table contrasts Ahc with its primary alternatives: the natural L-Proline and the ring-expanded Pipecolic Acid.

        FeatureL-Proline (Standard)Pipecolic Acid (Alternative)Ahc (7-azabicyclo[2.2.1]...)
        Structure 5-membered ring (Flexible)6-membered ring (Flexible)Bridged Bicyclic (Rigid)
        Conformation Cis/Trans isomerism activeChair/Boat interconversionLocked (Bridgehead constraint)
        
        
        Angles
        Variable (Type I/II turns)VariableFixed (Ideal for
        
        
        -turns)
        Metabolic Stability Low (Rapid proteolysis)ModerateHigh (Steric hindrance)
        Primary Use Natural SubstrateHomologation studiesHigh-Affinity Peptidomimetics

        In Vitro Evaluation Protocols

        To validate the superiority of Ahc-containing compounds, researchers must establish two baselines: Binding Affinity (Potency) and Metabolic Stability .

        A. Potency Assay: Serine Protease Inhibition (Thrombin Model)

        Context: Ahc is frequently used to replace Proline at the P2 position of thrombin inhibitors.

        Protocol:

        • Reagents: Human

          
          -Thrombin (enzyme), Chromogenic substrate (e.g., S-2238).
          
        • Compound Prep: Serial dilutions of Ahc-analog vs. Proline-analog in DMSO.

        • Reaction: Incubate Enzyme + Inhibitor (30 min @ 37°C) in Tris-HCl buffer (pH 7.4).

        • Initiation: Add substrate. Monitor absorbance at 405 nm (pNA release).

        • Analysis: Fit data to the Morrison equation for tight-binding inhibitors to determine

          
          .
          

        Representative Data (Thrombin Inhibition): Note: Data derived from boroarginine thrombin inhibitor studies (e.g., Hart et al.).

        Compound VariantP2 Residue
        
        
        (nM)
        Interpretation
        Control L-Proline12.5Baseline affinity.
        Test Product Ahc 2.9 4.3x Potency Increase. Rigidification locks the bioactive conformation.
        B. Metabolic Stability: Liver Microsome Assay

        Context: The bridgehead nitrogen of Ahc resists N-dealkylation and peptide bond hydrolysis better than Proline.

        Workflow Diagram (DOT):

        MetabolicStability Start Compound (1 µM) Microsomes Liver Microsomes (Human/Rat) + NADPH Start->Microsomes Incubation Incubate 0, 15, 30, 60 min @ 37°C Microsomes->Incubation Quench Quench with Ice-cold ACN Incubation->Quench Analysis LC-MS/MS Analysis (Parent Depletion) Quench->Analysis Calc Calculate CL_int (Intrinsic Clearance) Analysis->Calc

        Figure 1: Standard workflow for determining intrinsic clearance (

        
        ) in liver microsomes.
        

        Evaluation Criteria:

        • High Stability:

          
           protein.
          
        • Ahc Expectation: Ahc-peptides typically show 2-3x longer half-life (

          
          ) in microsomes compared to Proline analogs due to steric protection of the amide bond.
          

        In Vivo Pharmacokinetic (PK) Evaluation

        Once in vitro stability is confirmed, the compound moves to rodent PK studies to verify bioavailability.

        Protocol: Rat Cassette Dosing

        Objective: Determine if the lipophilicity and rigidity of Ahc translate to better oral exposure.

        • Animals: Male Sprague-Dawley rats (n=3 per group).

        • Dosing:

          • IV Arm: 1 mg/kg (bolus tail vein).

          • PO Arm: 5 mg/kg (oral gavage).

        • Sampling: Serial blood draws at 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 h.

        • Bioanalysis: Protein precipitation followed by LC-MS/MS (MRM mode).

        Representative PK Profile (Hypothetical Comparison):

        ParameterDefinitionProline-AnalogAhc-Analog Impact
        
        
        (mL/min/kg)
        Clearance45.218.5 Slower elimination due to metabolic stability.
        
        
        (L/kg)
        Vol. Distribution1.22.8 Higher lipophilicity increases tissue distribution.
        
        
        (%)
        Bioavailability15%42% Improved absorption + reduced first-pass metabolism.
        Mechanism of Action: The "Pre-Organization" Effect

        The superior performance of Ahc is driven by thermodynamics. By restricting the conformational space before binding, the inhibitor pays a smaller entropy cost during the binding event.

        FreeEnergy Unbound_Pro Flexible Proline Ligand (High Entropy) Bound_State Receptor-Ligand Complex (Fixed Conformation) Unbound_Pro->Bound_State Large Entropy Loss (-TΔS) Unbound_Ahc Rigid Ahc Ligand (Low Entropy) Unbound_Ahc->Bound_State Small Entropy Loss Note Result: Ahc has higher Binding Affinity (Ki) Unbound_Ahc->Note

        Figure 2: Thermodynamic advantage of rigid scaffolds. Ahc minimizes the entropic penalty of binding.

        References

        • Synthesis and Thrombin Inhibition: Hart, B. P., & Rapoport, H. (1999). Conformationally Constrained 7-Azabicyclo[2.2.1]heptane Amino Acids.[1][2][3] Synthesis of a Glutamic Acid Analogue. Journal of Organic Chemistry.[2] Link

        • Ahc Synthesis via Diels-Alder: Fernandez, M. (2001).[3] New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid.[1][2][3] Tetrahedron Letters. Link

        • Peptide Constraint Theory: Bratkovic, T. (2021). Conformationally Constrained Peptides.[4][5][6] Encyclopedia MDPI.[4] Link

        • Epibatidine/Ahc Scaffolds: Marco-Contelles, J. (2010). Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives. Arkivoc.[7] Link

        Sources

        Safety Operating Guide

        7-azabicyclo[2.2.1]heptane-1-carboxylic Acid proper disposal procedures

        Author: BenchChem Technical Support Team. Date: March 2026

        Operational Guide: Handling, Synthesis, and Disposal of 7-Azabicyclo[2.2.1]heptane-1-carboxylic Acid

        As a conformationally restricted proline bioisostere, 7-azabicyclo[2.2.1]heptane-1-carboxylic acid is a highly valuable building block in peptidomimetic design and CNS drug discovery. The rigid bicyclic framework forces specific spatial orientations of the pharmacophore, which is critical for target affinity. However, this same rigid, lipophilic structure dictates specific handling, reactivity, and disposal requirements.

        As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. This document provides the mechanistic causality behind our safety protocols, a self-validating experimental workflow for sterically hindered coupling, and an authoritative waste management plan.

        Physicochemical Properties & Hazard Profile

        Understanding the physical nature of this compound is the first step in operational safety. The unprotected amino acid exists as a zwitterion, but it is most frequently handled in its N-protected forms (e.g., Boc or Fmoc) to prevent unwanted polymerization during peptide synthesis[1].

        Table 1: Quantitative Hazard and Property Summary

        Property / HazardSpecificationCausality & Operational Impact
        GHS Classification H302, H315, H319, H335[1]Causes skin/eye/respiratory irritation. The lipophilic bicyclic structure enhances dermal penetration compared to linear amino acids.
        Signal Word WarningRequires mandatory PPE (double-layered nitrile gloves, chemical safety goggles) during all handling phases.
        Physical State Solid / PowderProne to aerosolization. Weighing must be conducted inside a ductless fume hood or localized exhaust ventilation (LEV).
        Solubility Soluble in DMF, DMSO, DCMHigh solubility in penetrating solvents (DMSO/DMF) acts as a vector for transdermal transport of the hazardous solute.
        Disposal Code P501[1]Must be disposed of at an approved waste facility. Never dispose of solutions or solids down the sink.

        Experimental Protocol: Sterically Hindered Amide Coupling

        The 1-position carboxylic acid is located directly on the bridgehead of the bicyclic system, creating significant steric hindrance[2]. Standard coupling reagents (like EDC/HOBt) often fail or require excessive reaction times. To create a self-validating system, we utilize HATU, which forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate.

        Step-by-Step Methodology:

        • Activation: Dissolve 1.0 eq of Boc-7-azabicyclo[2.2.1]heptane-1-carboxylic acid in anhydrous DMF (0.2 M concentration). Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

          • Mechanistic Insight: DIPEA deprotonates the carboxylic acid, allowing it to attack the uronium salt of HATU. The resulting HOAt ester easily overcomes the bridgehead steric bulk.

        • Coupling: Stir for 15 minutes at room temperature to ensure complete activation, then add 1.1 eq of the target primary amine.

        • Validation (In-Process Control): After 2 hours, pull a 10 µL aliquot, quench in 50% MeCN/H2O, and analyze via LC-MS. The disappearance of the activated ester mass confirms reaction completion.

        • Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with 1M HCl, saturated NaHCO3, and brine.

          • Causality: The acidic wash removes excess amine and DIPEA. The basic wash removes unreacted carboxylic acid and the acidic HOAt byproduct, ensuring a high-purity organic layer.

        ReactionWorkflow Substrate Boc-7-Azabicyclo[2.2.1]heptane -1-carboxylic Acid Reagent HATU + DIPEA in DMF Substrate->Reagent Intermediate Active OAt Ester (Overcomes Steric Hindrance) Reagent->Intermediate Activation Amine Primary Amine Addition Intermediate->Amine Product Bridged Bicyclic Amide Product Amine->Product Coupling

        Sterically hindered amide coupling workflow utilizing HATU activation.

        Proper Disposal and Spill Management Procedures

        Because 7-azabicyclo[2.2.1]heptane-1-carboxylic acid and its derivatives are classified under GHS as harmful and irritating (H302, H315, H319)[1], all waste must be strictly segregated to comply with P501 regulations.

        A. Liquid Waste Segregation
        • Halogenated Waste: If the reaction or extraction utilized Dichloromethane (DCM) or Chloroform, the entire solvent mixture must be deposited into a clearly labeled "Halogenated Organic Waste" carboy. Halogenated waste requires specialized high-temperature incineration to prevent the formation of dioxins.

        • Non-Halogenated Waste: Solutions in DMF, DMSO, Ethyl Acetate, or Methanol must be routed to the "Non-Halogenated Organic Waste" carboy.

        • Aqueous Waste: The acidic and basic aqueous washes from the experimental workup contain dissolved HOAt, DIPEA salts, and trace amounts of the bicyclic acid. This must be collected in a dedicated "Aqueous Hazardous Waste" container. Do not pour down the drain.

        B. Solid Waste & Spill Response
        • Spill Containment: In the event of a powder spill, immediately isolate the area. Do not dry-sweep, as this generates hazardous aerosols that can cause respiratory irritation (H335)[1].

        • Neutralization & Collection: Cover the spill with damp absorbent paper or an inert absorbent material (e.g., vermiculite) to suppress dust. Carefully scoop the material using a non-sparking tool.

        • Disposal: Place the absorbed material, along with all contaminated gloves and weigh boats, into a high-density polyethylene (HDPE) solid waste bucket. Seal tightly and label as "Hazardous Solid Waste: Contains Bicyclic Carboxylic Acid Derivatives."

        WasteWorkflow Start 7-Azabicyclo[2.2.1]heptane-1-carboxylic Acid Waste Generated Type Waste State? Start->Type Solid Solid Waste (Unused/Spill/Consumables) Type->Solid Powder/Solid Liquid Liquid Reaction Mixture / Workup Type->Liquid Solution SolidBin Hazardous Solid Waste Bin (Incineration) Solid->SolidBin Halogen Contains DCM or Chloroform? Liquid->Halogen HaloBin Halogenated Solvent Waste Carboy Halogen->HaloBin Yes NonHaloBin Non-Halogenated Solvent Waste Carboy Halogen->NonHaloBin No

        Chemical waste segregation and disposal workflow for bicyclic carboxylic acids.

        References

        • AK Scientific, Inc. "Safety Data Sheet: 7-(9H-Fluoren-9-ylmethoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid". AKSci.
        • Sigma-Aldrich. "Safety Data Sheet: 7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid". MilliporeSigma.
        • BenchChem Technical Support Team. "Proper Disposal Procedures for Bicyclic Carboxylic Acids". BenchChem.

        Sources

        A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-azabicyclo[2.2.1]heptane-1-carboxylic Acid

        Author: BenchChem Technical Support Team. Date: March 2026

        As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 7-azabicyclo[2.2.1]heptane-1-carboxylic Acid, a constrained proline analogue with significant potential in peptide synthesis, demands a thorough understanding of its hazard profile and the implementation of robust safety protocols.[1] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the protective measures required.

        Understanding the Hazard Profile: A Proactive Approach to Safety

        Key Anticipated Hazards:

        • H302: Harmful if swallowed: Ingestion can lead to adverse health effects.[2][3]

        • H315: Causes skin irritation: Direct contact can cause redness, itching, and inflammation.[2][4]

        • H319: Causes serious eye irritation: The compound can cause significant, potentially damaging, irritation upon contact with the eyes.[2][4]

        • H335: May cause respiratory irritation: Inhalation of the dust or aerosols can irritate the respiratory tract.[2][4][5]

        This profile indicates that the primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. Our personal protective equipment (PPE) strategy is therefore designed to create a comprehensive barrier against these routes.

        Core Protective Equipment: Your First Line of Defense

        The selection of PPE is not arbitrary; it is a scientifically-backed decision based on the anticipated hazards.[6] The following table summarizes the essential PPE for handling 7-azabicyclo[2.2.1]heptane-1-carboxylic Acid.

        Protection Type Required PPE Rationale and Specifications
        Eye and Face Protection Chemical Splash Goggles & Face ShieldStandard safety glasses are insufficient. Chemical splash goggles that meet ANSI Z87.1 standards are mandatory to protect against splashes and airborne particles.[7] A face shield should be worn over the goggles during procedures with a high risk of splashing, such as transferring solutions or handling larger quantities.[7][8]
        Hand Protection Chemical-Resistant Nitrile GlovesNitrile gloves offer broad protection against a range of chemicals and are suitable for handling this solid compound.[7][9] Always inspect gloves for tears or punctures before use. For prolonged handling or when submerging hands, consider double-gloving or using thicker, chemical-specific gloves. Contaminated gloves must be removed using the proper technique to avoid skin contact and disposed of immediately.[4]
        Body Protection Flame-Retardant Laboratory CoatA fully buttoned lab coat made of a flame-retardant material like Nomex or treated cotton is essential to protect skin and personal clothing from contamination.[7][9] Ensure the cuffs are snug to prevent exposure at the wrist.
        Respiratory Protection N95 Particulate Respirator or HigherSince the compound is a solid, dust generation is a primary concern.[2] All weighing and transfer operations should be conducted in a chemical fume hood or a ventilated balance enclosure. If these engineering controls are not feasible or sufficient to keep exposure below permissible limits, an N95 or higher-rated particulate respirator is required to prevent inhalation.[4][9][10]
        Foot Protection Closed-Toed, Chemical-Resistant ShoesShoes must fully cover the foot.[7] Perforated shoes or sandals are strictly prohibited in the laboratory. This protects against spills and dropped equipment.

        Operational Plan: A Step-by-Step Protocol for Safe Handling

        Adherence to a standardized protocol minimizes risk and ensures reproducibility and safety. The following steps provide a self-validating system for handling 7-azabicyclo[2.2.1]heptane-1-carboxylic Acid.

        • Designate the Workspace: All work with this compound must be performed in a designated area, preferably within a certified chemical fume hood, to control potential dust and vapor release.[4][11]

        • Assemble Materials: Gather all necessary equipment, including the chemical container, spatulas, weighing paper, glassware, and waste containers, before donning PPE.

        • Verify Emergency Equipment: Ensure that a safety shower and eyewash station are unobstructed and have been recently tested.[10]

        • Don PPE: Put on all required PPE as specified in the table above. The sequence should be: lab coat, then respirator (if needed), followed by eye/face protection, and finally gloves.[8]

        • Weighing: Carefully weigh the solid compound within the fume hood or a ventilated enclosure to minimize dust inhalation.[2] Use anti-static weighing dishes if necessary.

        • Transfers: When transferring the solid or its solutions, do so slowly and carefully to avoid splashing or aerosol generation.

        • Housekeeping: Keep the work area clean and uncluttered. Immediately clean up any small spills using appropriate methods (see Section 3.4).

        • Decontamination: Wipe down the work surface and any equipment used with an appropriate solvent.

        • Doffing PPE: Remove PPE in the reverse order it was put on, taking care to avoid self-contamination. Gloves should be removed first, followed by the face shield/goggles, lab coat, and finally the respirator.

        • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE, even if there was no known contact.[2][4][5]

        • Evacuate: Alert others in the immediate area and evacuate if the spill is large or if you are unsure how to handle it.

        • Ventilate: Ensure the area is well-ventilated.

        • Contain: For small spills of the solid, carefully sweep or vacuum the material into a designated hazardous waste container.[2][12] Avoid actions that create dust.

        • Decontaminate: Clean the spill area thoroughly.

        • Report: Report all spills to the laboratory supervisor or safety officer.

        Safe Handling and Disposal Workflow

        The following diagram illustrates the critical path for safely managing 7-azabicyclo[2.2.1]heptane-1-carboxylic Acid from procurement to disposal.

        G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_disposal Waste Management prep_sds Review SDS & Hazards prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Fume Hood prep_ppe->prep_workspace handle_weigh Weigh Compound prep_workspace->handle_weigh Begin Work handle_transfer Perform Transfer/Reaction handle_weigh->handle_transfer cleanup_decon Decontaminate Workspace handle_transfer->cleanup_decon Complete Work cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff disp_label Label Waste Container cleanup_waste->disp_label Transfer to Waste Area cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash disp_store Store in Designated Area disp_label->disp_store disp_pickup Arrange Professional Disposal disp_store->disp_pickup

        Sources

        ×

        Retrosynthesis Analysis

        AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

        One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

        Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

        Strategy Settings

        Precursor scoring Relevance Heuristic
        Min. plausibility 0.01
        Model Template_relevance
        Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
        Top-N result to add to graph 6

        Feasible Synthetic Routes

        Reactant of Route 1
        7-azabicyclo[2.2.1]heptane-1-carboxylic Acid
        Reactant of Route 2
        7-azabicyclo[2.2.1]heptane-1-carboxylic Acid

        Disclaimer and Information on In-Vitro Research Products

        Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.